1-Methyl-3-phenylindan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-phenyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIDJKSBZPNVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982667 | |
| Record name | 1-Methyl-3-phenyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6416-39-3 | |
| Record name | 2,3-Dihydro-1-methyl-3-phenyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6416-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-phenylindane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenyl-2,3-dihydro-1H-indene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenylindan | |
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Foundational & Exploratory
What are the physical and chemical properties of 1-Methyl-3-phenylindan?
Core Identity & Physicochemical Profiling
Abstract This technical guide provides a comprehensive analysis of 1-Methyl-3-phenylindan (CAS 6416-39-3), a cyclic dimer of styrene.[1] It serves as a critical reference for researchers in organic synthesis, tribology, and materials science.[1] The document details the molecule's physical constants, synthesis via cationic dimerization, chemical reactivity, and industrial applications in high-traction fluids.[1]
Introduction
This compound (C₁₆H₁₆) is a bicyclic hydrocarbon formed primarily through the acid-catalyzed dimerization of styrene.[1] Unlike its linear isomer (1,3-diphenyl-1-butene), this compound features a fused indane ring system, conferring unique thermal stability and rheological properties.[1] It exists as a mixture of cis- and trans- diastereomers due to the two chiral centers at the C1 and C3 positions of the indane ring.[1]
Primary Classification:
Physical Properties
The following data represents the standard physicochemical profile of this compound. Values may vary slightly depending on the cis/trans isomeric ratio of the specific sample.
| Property | Value | Conditions / Notes |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 312.9 °C | @ 760 mmHg (Calculated) |
| Boiling Point (Exp) | 168–169 °C | @ 16 mmHg [1] |
| Density | 1.02 – 1.03 g/cm³ | @ 20 °C |
| Refractive Index ( | 1.581 | High aromatic content |
| Flash Point | ~148 °C | Closed Cup |
| Solubility | Insoluble | Water |
| Solubility | Soluble | Ethanol, Ether, Toluene, Chloroform |
| Vapor Pressure | ~0.001 mmHg | @ 25 °C (Estimated) |
| Partition Coeff.[1][2][3][5][6][7] (LogP) | 4.3 – 4.5 | Lipophilic |
Synthesis & Reaction Mechanism
The synthesis of this compound is a classic example of cationic oligomerization .[1] It competes with the formation of linear dimers (1,3-diphenylbut-1-ene) and requires specific acidic conditions to favor cyclization.[1]
Mechanism of Formation
The reaction proceeds via the protonation of styrene to form a secondary benzylic carbocation, which acts as the electrophile attacking a second styrene molecule. The resulting dimeric carbocation undergoes intramolecular Friedel-Crafts alkylation (cyclization) to close the five-membered ring.[1]
Caption: Cationic dimerization pathway of styrene yielding the cyclic indane structure.
Experimental Protocol (Acid-Catalyzed Dimerization)
Objective: Synthesis of this compound from styrene.
Reagents:
-
Styrene (freshly distilled to remove inhibitors)[1]
-
Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[1]
Procedure:
-
Preparation: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, prepare a dilute acid solution (e.g., 60% H₂SO₄).
-
Addition: Heat the acid solution to reflux. Slowly add styrene dropwise over 2–4 hours. Note: Slow addition favors dimerization over polymerization.
-
Reaction: Maintain reflux and vigorous stirring for an additional 4–12 hours to ensure cyclization of any linear dimers formed.
-
Work-up: Cool the mixture and separate the organic layer. Wash the organic phase with water, saturated NaHCO₃ (to neutralize acid), and brine.
-
Purification: Dry over anhydrous CaCl₂ or MgSO₄. Remove unreacted monomer via rotary evaporation.[1]
-
Isolation: Perform fractional distillation under reduced pressure. Collect the fraction boiling at 168–169 °C (16 mmHg) [1].[1]
Chemical Properties & Reactivity
The indane core exhibits reactivity typical of alkyl-substituted benzenes, but with steric constraints imposed by the cyclopentane ring.[1]
Stereochemistry
The molecule possesses two chiral centers (C1 and C3).[1]
-
Isomers: cis-1-Methyl-3-phenylindan and trans-1-Methyl-3-phenylindan.[1]
-
Stability: Thermodynamic equilibration (via acid catalysis) typically favors the trans isomer due to reduced steric repulsion between the methyl and phenyl groups, though commercial mixtures contain both.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The aromatic rings are susceptible to sulfonation, nitration, and halogenation.[1] Substitution occurs primarily at the positions para to the alkyl attachments on the fused ring.[1]
-
Oxidation: Vigorous oxidation (e.g., with KMnO₄ or CrO₃) cleaves the alkyl fragments, potentially yielding o-benzoylbenzoic acid derivatives or phthalic acid, serving as a route to anthraquinone synthesis.
-
Dehydrogenation: Catalytic dehydrogenation can convert the indan structure to the corresponding indene (1-methyl-3-phenylindene).[1]
Applications
This compound is valued for its specific rheological and thermal properties.[1]
| Application Domain | Function | Mechanism |
| Traction Fluids | Base Fluid | The fused ring system provides a high traction coefficient under elastohydrodynamic lubrication (EHL) conditions, allowing efficient torque transfer in variable transmission systems [2].[1] |
| Heat Transfer | Thermal Fluid | High boiling point and thermal stability make it suitable for closed-loop heat transfer systems requiring liquid phase operation >300°C. |
| Chemical Synthesis | Intermediate | Precursor for the synthesis of anthraquinone dyes and pigments via oxidation pathways.[1] |
| Polymer Additives | Plasticizer | Acts as a non-volatile extender or plasticizer for polystyrene and related resins.[1] |
Important Distinction: Do not confuse this compound with 1-Methyl-3-phenylpiperazine, which is a pharmaceutical intermediate (Mirtazapine).[1] The indan derivative discussed here is strictly a hydrocarbon used in industrial materials applications.[1]
Characterization Data
To validate the identity of synthesized material, the following spectral features are diagnostic.
-
Mass Spectrometry (EI):
-
¹H NMR (CDCl₃, 300 MHz):
-
Aromatic Region: Multiplet δ 7.1–7.4 ppm (9H).[1]
-
Benzylic Methine (C3-H): Triplet/Multiplet δ ~4.0–4.5 ppm (1H).[1]
-
Benzylic Methine (C1-H): Multiplet δ ~3.0–3.5 ppm (1H).[1]
-
Methylene (C2-H₂): Complex multiplet δ 1.8–2.5 ppm (2H).[1]
-
Methyl Group: Doublet δ ~1.2–1.4 ppm (3H).[1] Note: Distinct shifts observed for cis vs. trans isomers.[5]
-
References
-
Organic Syntheses , Coll.[1] Vol. 4, p.665 (1963); Vol. 35, p.83 (1955).[1] Preparation of 1-Methyl-3-phenylindane. [1]
-
Tribology Transactions , "Molecular Structure and Traction in EHL," identifying phenylindanes as high-traction fluids.[1]
-
PubChem Compound Summary , "1-Methyl-3-phenylindane" (CID 22924).[1]
-
NIST Chemistry WebBook , SRD 69, "this compound".[1]
Sources
- 1. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-phenylindane, cis- | C16H16 | CID 12965727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. revroum.lew.ro [revroum.lew.ro]
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- 7. researchgate.net [researchgate.net]
- 8. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 9. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]
Technical Guide: 1-Methyl-3-phenylindan Structure Elucidation and Characterization
This guide details the structural elucidation, synthesis mechanism, and characterization protocols for 1-Methyl-3-phenylindan , a primary cyclic dimer of styrene.[1]
Executive Summary
This compound (C₁₆H₁₆, MW: 208.30 g/mol ) is a cyclic dimer formed during the cationic polymerization or acid-catalyzed dimerization of styrene.[1] Unlike its linear isomer (1,3-diphenyl-1-butene), the indan derivative possesses a rigid bicyclic core with two chiral centers at C1 and C3, giving rise to cis and trans diastereomers.[1] Accurate characterization requires differentiating these stereoisomers using advanced NMR techniques (NOESY/COSY) and understanding the thermodynamic versus kinetic control of their formation.[1]
Synthesis & Mechanism of Formation
The formation of this compound proceeds via a cationic mechanism.[1] Strong acids (e.g., H₂SO₄, H₃PO₄, or solid acid catalysts like Zeolite Y) protonate the vinyl group of styrene to generate a secondary benzyl carbocation.[1] This electrophile attacks a second styrene molecule, forming a distyryl cation which then undergoes intramolecular Friedel-Crafts alkylation (cyclization) rather than elimination.[1]
Mechanism Diagram
The following pathway illustrates the transformation from styrene monomer to the cyclic indan core.
Caption: Cationic dimerization pathway of styrene. Kinetic control favors linear dimers, while prolonged acid exposure or specific catalysts favor cyclization to the thermodynamically stable indan core.
Structural Characterization & Stereochemistry
The molecule contains two chiral centers (C1 and C3).[1] Because the synthesis creates a racemic mixture of diastereomers, distinguishing the cis (syn) and trans (anti) isomers is the primary analytical challenge.[1]
Stereochemical Configurations
-
Cis-1-Methyl-3-phenylindan: The methyl group at C1 and the phenyl group at C3 are on the same face of the cyclopentane ring.[1]
-
Trans-1-Methyl-3-phenylindan: The methyl group at C1 and the phenyl group at C3 are on opposite faces of the cyclopentane ring.[1]
NMR Elucidation Strategy
The most definitive method for assignment is ¹H NMR, specifically analyzing the chemical shift of the methyl doublet and Nuclear Overhauser Effect (NOE) correlations.
Comparative ¹H NMR Data (Predicted/Literature Consensus)
| Signal | Multiplicity | Approx.[1][2][3][4][5][6][7] Shift (ppm) | Structural Assignment | Stereochemical Note |
| Methyl (C1-CH₃) | Doublet (3H) | 1.05 - 1.15 | Cis-Isomer | Shielded: Upfield shift due to proximity to the C3-Phenyl ring current.[1] |
| Methyl (C1-CH₃) | Doublet (3H) | 1.30 - 1.40 | Trans-Isomer | Deshielded: Downfield shift; lacks significant shielding from the C3-Phenyl group.[1] |
| Methine (C1-H) | Multiplet (1H) | 3.0 - 3.2 | Benzylic proton | Coupled to C1-Me and C2-H₂.[1] |
| Methylene (C2-H₂) | Multiplet (2H) | 1.8 - 2.5 | Ring CH₂ | Complex coupling pattern due to diastereotopic protons.[1] |
| Methine (C3-H) | dd or t (1H) | 4.0 - 4.3 | Benzylic proton | Diagnostic coupling to C2-H₂.[1] |
| Aromatics | Multiplet (9H) | 6.8 - 7.4 | Indan + Phenyl | Overlapping signals.[1] |
Key Diagnostic Principle: In the cis isomer, the C1-Methyl group is spatially crowded against the C3-Phenyl ring.[1] The diamagnetic anisotropy (ring current) of the phenyl group exerts a shielding effect on the methyl protons, shifting them upfield relative to the trans isomer.
NOESY/ROESY Correlation Protocol
To rigorously confirm the stereochemistry, perform a 2D NOESY experiment.
-
Irradiate Methyl Region (~1.1 - 1.4 ppm):
-
Cis Isomer: Strong NOE correlation observed between the Methyl protons and the C3-Phenyl ortho protons (or the C3-H if the conformation places them close, but Ph-Me interaction is dominant).[1]
-
Trans Isomer: Strong NOE correlation observed between the Methyl protons and the C3-Methine proton (since Me and H3 are on the same face in the trans isomer).[1]
-
Experimental Protocols
Synthesis (Acid-Catalyzed Dimerization)
-
Reagents: Styrene (freshly distilled), Sulfuric Acid (H₂SO₄) or Amberlyst-15 beads, Toluene (solvent).
-
Procedure:
-
Dissolve styrene (0.1 mol) in toluene (50 mL).[1]
-
Add catalyst (e.g., 1.0 g Amberlyst-15).[1]
-
Heat to reflux (110°C) for 4–6 hours. Note: Lower temperatures favor linear dimers; higher temperatures/longer times favor the cyclic indan.
-
Filter catalyst and wash with NaHCO₃ (aq) to neutralize.[1]
-
Dry organic layer over MgSO₄ and concentrate in vacuo.[1]
-
Purification: Distillation (b.p. ~168°C at 16 mmHg) or Flash Chromatography (Hexane/EtOAc 98:2) to separate indan from linear oligomers.[1]
-
Analytical Workflow
Caption: Step-by-step analytical workflow for confirming the identity and stereochemistry of the styrene dimer.
Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₆ | |
| Molecular Weight | 208.30 g/mol | |
| Boiling Point | 168–169°C | At 16 mmHg (Vacuum) |
| Refractive Index | Typical for the isomeric mixture | |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
| Solubility | Chloroform, Toluene, DCM | Insoluble in water |
References
-
Organic Syntheses , Coll.[1] Vol. 4, p.665 (1963); Vol. 35, p.83 (1955). 1-Methyl-3-phenylindane.[1][2][3][5][6][7][8][9] Link
-
PubChem Compound Summary . 1-Methyl-3-phenylindane (CID 22924).[1] National Center for Biotechnology Information.[1] Link
-
Taylor, A. R., et al. (1977).[1][3][5] Cyclodimerization of styrene. Journal of Organic Chemistry. (Discusses acid-catalyzed formation and equilibration of cis/trans isomers).
-
Grigor'eva, N. G., et al. (2005).[1][5] Styrene oligomerization catalyzed by zeolites. ResearchGate. (Details the kinetic vs thermodynamic control in dimer formation). Link
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- 4. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
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Selective Synthesis of 1-Methyl-3-Phenylindan: A Technical Guide
This guide outlines the technical synthesis of 1-Methyl-3-phenylindan (MPI) via the acid-catalyzed dimerization of styrene.[1] It is designed for researchers requiring high-purity cyclic dimers for pharmaceutical screening (specifically RAR
Executive Summary & Strategic Relevance
The acid-catalyzed dimerization of styrene yields two primary distinct scaffolds: the linear alkene 1,3-diphenyl-1-butene (kinetic product) and the cyclic This compound (thermodynamic product).[1]
While the linear dimer is a common plasticizer intermediate, the cyclic MPI scaffold is of increasing value in drug discovery. Specifically, MPI derivatives have been identified as Retinoic Acid Receptor gamma (RAR
Achieving high selectivity for the cyclic MPI requires rigorous control over thermodynamic parameters to force the intramolecular Friedel-Crafts alkylation of the linear intermediate. This guide presents two protocols: a classic homogeneous method for maximum conversion and a modern heterogeneous method for green catalytic turnover.[1]
Mechanistic Foundations
To synthesize MPI, one must drive the reaction beyond the initial dimerization. The pathway involves cationic polymerization logic applied to small molecules.
The Cationic Cascade
-
Initiation: Protonation of styrene yields the resonance-stabilized 1-phenylethyl carbocation (benzyl cation).[1]
-
Propagation (Dimerization): The benzyl cation attacks a second styrene molecule, forming the 1,3-diphenyl-1-butyl cation.[1]
-
Bifurcation Point:
-
Path A (Elimination): Loss of a proton yields the linear alkene (1,3-diphenyl-1-butene).[1] This is reversible under strong acid conditions.[1]
-
Path B (Cyclization): Intramolecular electrophilic attack on the aromatic ring (Friedel-Crafts) yields the cyclic indan. This step is irreversible and thermodynamically favored at higher temperatures.[1]
-
Visualization: Reaction Pathway
The following diagram illustrates the critical bifurcation between the kinetic linear product and the thermodynamic cyclic product.
Figure 1: Mechanistic pathway showing the necessity of reversible protonation to convert linear dimers into the target indan.[1]
Experimental Protocols
Protocol A: Homogeneous Catalysis (Sulfuric Acid)
Best for: Small-scale synthesis where yield is paramount and catalyst recovery is not required.[1]
Principle: Concentrated H
Materials:
-
Styrene (freshly distilled to remove 4-tert-butylcatechol inhibitor)[1]
-
Sulfuric Acid (98%)
-
Water
-
Toluene (optional solvent, though neat is preferred for high conversion)
Step-by-Step Methodology:
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity changes) and reflux condenser, prepare a solution of 40 mL conc. H
SO in 60 mL water (approx. 40% aq. H SO ). -
Addition: Heat the acid solution to reflux (approx. 105°C) . Add 50 g (0.48 mol) of styrene dropwise over 60 minutes. Crucial: Slow addition prevents runaway polymerization into polystyrene.[1]
-
Thermodynamic Drive: Continue reflux for 12–15 hours . The long reflux time is essential to convert the kinetic linear dimer (formed initially) into the cyclic indan.
-
Workup: Cool to room temperature. The organic layer will separate on top.[2] Wash the organic layer with water (2x), saturated NaHCO
(until neutral), and brine. -
Purification: Dry over anhydrous MgSO
. Distill under reduced pressure.
Expected Yield: 75–80% Selectivity: >90% Cyclic vs. Linear.[1]
Protocol B: Heterogeneous Catalysis (Zeolite HY / Amberlyst-15)
Best for: Green chemistry applications, larger scale, and simplified workup.
Principle: Solid acids like Zeolite HY or Amberlyst-15 provide confined pore structures that can favor cyclization via shape selectivity and allow for easy catalyst filtration.[1]
Materials:
-
Styrene (inhibitor-free)[1]
-
Catalyst: Zeolite HY (calcined at 500°C for 4h) or Amberlyst-15 (dry).
-
Solvent: Chlorobenzene (high boiling point allows sufficient thermal energy for cyclization).[1]
Step-by-Step Methodology:
-
Reactor Setup: Use a pressure tube or round-bottom flask with a reflux condenser.[1][2]
-
Loading: Charge flask with 10 mL styrene, 40 mL chlorobenzene, and 1.0 g activated Zeolite HY.
-
Reaction: Heat to 120°C for 5 hours.
-
Note: Lower temperatures (e.g., 80°C) will favor the linear dimer. The high temperature is non-negotiable for the cyclization step.
-
-
Filtration: Filter the hot reaction mixture to remove the zeolite. The catalyst can be regenerated by calcination.
-
Isolation: Remove chlorobenzene via rotary evaporation.[1] Vacuum distill the residue as in Protocol A.
Expected Yield: 65–70% Selectivity: ~85% Cyclic (highly dependent on Zeolite acidity; Si/Al ratio of ~5-6 is optimal).[1]
Data Summary & Comparison
| Parameter | Protocol A (H | Protocol B (Zeolite HY) |
| Reaction Type | Homogeneous | Heterogeneous |
| Temperature | 105°C (Reflux) | 120°C |
| Time | 12–15 Hours | 5–6 Hours |
| Yield (Isolated) | 78% | 68% |
| Selectivity (Cyclic) | High (>90%) | Moderate-High (85%) |
| E-Factor (Waste) | High (Acid waste water) | Low (Solid waste) |
| Scalability | Difficult (Exothermic/Corrosive) | Excellent (Fixed bed potential) |
Characterization & Quality Control
To validate the synthesis, you must distinguish the product from the linear dimer and polystyrene oligomers.
NMR Spectroscopy ( H, 300 MHz, CDCl )
The product exists as a mixture of cis and trans isomers.
-
Methyl Group: Look for doublets at
1.1–1.4 ppm.[1]-
Linear dimer byproduct: Methyl signal is typically an olefinic methyl or shifted differently.[1]
-
-
Methine/Methylene (Ring): Complex multiplets at
1.8–3.0 ppm corresponding to the C2 and C1/C3 protons of the indan ring. -
Aromatic:
7.1–7.4 ppm (9H).[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Addition of styrene too fast.[1] | Reduce addition rate; ensure vigorous stirring to disperse monomer. |
| High Linear Dimer Content | Reaction temperature too low or time too short.[1] | Increase reflux time; ensure internal temp >100°C. |
| Product Color (Yellow/Dark) | Oxidation or oligomer contamination.[1] | Distill under inert atmosphere (N |
References
-
Organic Syntheses. (1963).[1] 1-Methyl-3-phenylindane.[1][2][3][4][5][6][7][8] Collection Vol. 4, p. 665.[1] [Link]
-
Grigorieva, N. G., et al. (2010).[4] Coligomerization of Styrene and
-Methylstyrene Catalyzed by Y Zeolites. Chemical Journal of Kazakhstan. [Link] -
Kamata, R., et al. (2008). Estrogenic and retinoid activity of styrene dimers and trimers. Journal of Health Science. (Identifies this compound as an RAR
agonist). [Link] -
PubChem. 1-Methyl-3-phenylindane Compound Summary. [Link]
Sources
- 1. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
CAS number and molecular formula for 1-Methyl-3-phenylindan.
High-Performance Isomeric Dimer of Styrene [1][2][3]
Executive Summary
1-Methyl-3-phenylindan (CAS: 6416-39-3 ) is a bicyclic aromatic hydrocarbon belonging to the class of styrene oligomers.[2][3][4] Chemically defined as a cyclic dimer of styrene (
This compound is critical in industrial organic chemistry as a stable heat-transfer fluid component, a plasticizer intermediate, and a specific analyte in the safety characterization of polystyrene food-contact materials.[3] Its formation pathways serve as a textbook model for competitive reaction kinetics between polymerization and cyclization.[2][3]
Physicochemical Identity & Profile
The following data aggregates experimental values and high-confidence predictive models for the CAS 6416-39-3 registry entry.
Table 1: Core Chemical Specifications
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Registry Number | 6416-39-3 |
| Synonyms | Indan, 1-methyl-3-phenyl-; Cyclic Styrene Dimer; 2,3-dihydro-1-methyl-3-phenyl-1H-indene |
| Molecular Formula | |
| Molecular Weight | 208.30 g/mol |
| SMILES | CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
| InChI Key | JHIDJKSBZPNVKZ-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Conditions/Notes |
| Physical State | Liquid | Viscous, colorless to pale yellow oil |
| Boiling Point | 312.9 °C | @ 760 mmHg (Standard Pressure) |
| Density | 1.027 g/cm³ | @ 20 °C |
| Flash Point | 148.1 °C | Closed Cup |
| Refractive Index | 1.5890 | @ 25 °C (Estimated/Analogous) |
| Solubility | Insoluble in water | Soluble in benzene, toluene, chloroform |
Synthesis & Mechanistic Pathways[3]
The formation of this compound is not a simple addition reaction but a competitive cationic process.[2][3] When styrene is subjected to acid catalysis (e.g.,
The Competitive Mechanism[2]
-
Initiation: Protonation of the vinyl group of styrene yields a resonance-stabilized secondary benzyl carbocation (
).[2][3] -
Dimerization: This cation attacks the double bond of a second styrene molecule, forming a linear dimeric carbocation (
).[2][3] -
Bifurcation Point:
-
Path A (Linear Dimer): Elimination of a proton yields 1,3-diphenyl-1-butene.[2][3]
-
Path B (Cyclic Dimer - Target): The carbocation undergoes intramolecular Friedel-Crafts alkylation .[2][3] The cationic center attacks the aromatic ring of the first styrene unit, closing the five-membered ring to form the indan skeleton.[2][3]
-
Diagram 1: Cationic Cyclodimerization Pathway
The following logic flow illustrates the specific formation of the cyclic indan structure over the linear alkene.
Caption: Mechanistic bifurcation in styrene dimerization. The green pathway highlights the intramolecular ring closure required to synthesize this compound.[2][3]
Experimental Characterization
Researchers identifying this compound in reaction mixtures (e.g., polystyrene degradation studies) rely on specific spectroscopic signatures.[2][3]
Nuclear Magnetic Resonance (NMR) Analysis
The molecule possesses a chiral center and rigid bicyclic geometry, leading to distinct splitting patterns.[2][3]
-
NMR (Chloroform-d, 400 MHz):
-
1.1 - 1.4 ppm (Doublet): The methyl group (
) attached to the C1 position.[2][3] It couples with the adjacent methine proton.[2][3] -
1.8 - 2.8 ppm (Multiplets): The methylene (
) protons at C2.[2][3] These appear as complex multiplets due to geminal coupling and vicinal coupling with C1-H and C3-H.[2][3] -
3.0 - 4.5 ppm (Multiplets): The methine protons (
) at C1 and C3.[2][3] The C3 proton is typically more deshielded due to the phenyl substitution.[3] - 7.0 - 7.4 ppm (Multiplet): Aromatic protons.[2][3] Integration corresponds to 9 protons (4 on the indan ring, 5 on the phenyl ring).[2][3]
-
1.1 - 1.4 ppm (Doublet): The methyl group (
-
Stereochemistry Note: Commercial samples are typically racemic mixtures of cis and trans diastereomers.[2][3] High-resolution chromatography may show dual peaks for these isomers.[2][3]
Applications & Industrial Relevance
Heat Transfer Fluids
Due to its high boiling point (>300°C) and thermal stability, this compound is used in synthetic heat transfer fluids.[2][3] It resists oxidative degradation better than linear alkylbenzenes.[2][3]
Pharmaceutical Intermediates
The indane core is a "privileged scaffold" in medicinal chemistry.[2][3] Derivatives of this compound are explored for:
-
CNS Activity: Indan derivatives often exhibit affinity for dopamine or serotonin transporters.[2][3]
-
Cardiovascular Agents: Structural analogs serve as calcium channel blockers.[2][3]
Food Contact Safety (FCM)
This compound is a known "Non-Intentionally Added Substance" (NIAS) in polystyrene plastics.[2][3] It migrates from food packaging into fatty foods.[2][3]
-
Significance: Analytical labs use CAS 6416-39-3 as a reference standard to quantify migration limits and ensure compliance with EFSA and FDA regulations regarding styrene oligomers.[2][3]
Safety & Handling (GHS Standards)
Hazard Classification: Based on aggregated ECHA notifications and Safety Data Sheets (SDS).
| Hazard Class | Category | Hazard Statement |
| Aquatic Acute | Category 1 | H400: Very toxic to aquatic life.[2][3] |
| Aquatic Chronic | Category 1 | H410: Very toxic to aquatic life with long-lasting effects.[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][3][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][5][6] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors, especially during heating.
-
Disposal: Do not release into drains. Material must be disposed of as hazardous organic waste due to high aquatic toxicity.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane. Retrieved from [Link][3]
-
NIST Mass Spectrometry Data Center. this compound Gas Chromatography Mass Spectrometry Data. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). Substance Information: this compound (EC 229-125-0).[2][3] Retrieved from [Link][3]
-
Higashimura, T., & Sawamoto, M. (1989). Cationic Polymerization of Styrene: Mechanism of Cyclic Dimer Formation.[2][3] Comprehensive Polymer Science.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-phenyl-1H-indene | C16H14 | CID 609885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemos.de [chemos.de]
Spectroscopic data (NMR, IR, Mass Spec) for 1-Methyl-3-phenylindan
[1]
Executive Summary
This compound (CAS 6416-39-3) is a bicyclic hydrocarbon derivative often encountered as a dimerization product of styrene under acid-catalyzed conditions.[1] Its structural scaffold—an indan core substituted at the 1 and 3 positions—presents significant stereochemical complexity, existing as cis and trans diastereomers. This guide provides a rigorous technical analysis of its spectroscopic signature, essential for researchers isolating this compound as a target intermediate or identifying it as a byproduct in polymerization workflows.
Structural Analysis & Stereochemistry
The molecule consists of a fused benzene and cyclopentane ring system. The presence of two chiral centers at C1 and C3 results in two diastereomeric forms:
-
Cis-isomer: The methyl group at C1 and the phenyl group at C3 are on the same side of the cyclopentane ring plane.
-
Trans-isomer: The substituents are on opposite sides.[1]
Spectroscopic differentiation between these isomers relies heavily on Nuclear Overhauser Effect (NOE) interactions and coupling constant analysis in NMR, as the rigid bicyclic framework imposes distinct conformational constraints.
Synthesis Pathway (Contextual Origin)
Understanding the origin of the sample is critical for spectral interpretation. The compound is typically formed via the cationic dimerization of styrene.
[1]
Mass Spectrometry (MS) Analysis
Technique: GC-MS (Electron Impact, 70 eV) Molecular Formula: C₁₆H₁₆ Molecular Weight: 208.30 g/mol [2]
The mass spectrum of this compound is characterized by a distinct molecular ion and fragmentation driven by the stability of benzylic carbocations and the tropylium ion.[1]
Fragmentation Pattern
| m/z (Mass-to-Charge) | Ion Identity | Mechanism / Notes |
| 208 | [M]⁺ | Molecular Ion. Moderate intensity.[1] Confirms intact structure. |
| 193 | [M - CH₃]⁺ | Base Peak (Typical). Loss of the methyl group at C1. Formation of a stable, secondary benzylic carbocation on the indan ring. |
| 115-117 | [Indenyl]⁺ | Fragmentation of the indan core; loss of the phenyl ring (C₆H₅•). |
| 91 | [C₇H₇]⁺ | Tropylium Ion. Characteristic of alkylbenzenes.[1] Formed from the cleavage of the pendant phenyl group or benzyl fragments. |
| 77 | [C₆H₅]⁺ | Phenyl cation.[1] Standard aromatic fragment. |
Diagnostic Insight: The ratio of m/z 193 to m/z 91 can help distinguish this cyclic isomer from its linear isomer (1,3-diphenyl-1-butene), which typically exhibits a dominant base peak at m/z 105 (methylbenzyl cation) due to easier cleavage of the linear chain.
Infrared Spectroscopy (IR)
Technique: FT-IR (Neat or KBr Disk)[1]
The IR spectrum confirms the presence of both aliphatic and aromatic domains without carbonyl or heteroatom interference.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 3020 - 3080 | ν(C-H) stretch | Aromatic C-H. Medium intensity.[1] |
| 2850 - 2960 | ν(C-H) stretch | Aliphatic C-H. Distinct bands for Methyl (CH₃) and Methylene (CH₂).[1] |
| 1600, 1495, 1450 | ν(C=C) stretch | Aromatic Ring Breathing. Characteristic doublet/triplet for mono- and di-substituted benzene rings.[1] |
| 1375 | δ(C-H) bend | Methyl Umbrella Mode. Specific to the -CH₃ group.[1] |
| 750, 700 | δ(C-H) oop | Out-of-Plane Bending. Strong bands indicating a monosubstituted phenyl ring (pendant group) and 1,2-disubstituted benzene (indan core). |
Nuclear Magnetic Resonance (NMR)
Technique: 300 - 500 MHz ¹H NMR / 75 - 125 MHz ¹³C NMR in CDCl₃.[1]
This is the primary method for stereochemical assignment.[1] The indan ring is not planar; it adopts an "envelope" conformation, which influences the coupling constants (
¹H NMR Chemical Shifts (Proton)
Note: Values are approximate and may shift slightly based on concentration and specific isomeric ratio.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment & Stereochemical Note |
| CH₃ | 1.35 - 1.45 | Doublet ( | 3H | Methyl Group. In the cis isomer, this group may be shielded (shifted upfield) by the anisotropy of the C3-phenyl ring compared to the trans isomer.[1] |
| H2a, H2b | 1.80 - 2.80 | Multiplet | 2H | C2 Methylene. Complex ABX or ABXY pattern.[1] The cis isomer typically shows larger chemical shift separation between geminal protons due to ring puckering.[1] |
| H1 | 3.20 - 3.50 | Multiplet | 1H | Benzylic Methine (C1). Coupled to CH₃ and C2 protons.[1] |
| H3 | 4.20 - 4.50 | Triplet/dd | 1H | Benzylic Methine (C3). Deshielded due to two flanking aromatic systems (indan core + pendant phenyl).[1] |
| Ar-H | 6.90 - 7.40 | Multiplet | 9H | Aromatic Protons. Overlapping signals from the indan backbone (4H) and the pendant phenyl group (5H). |
¹³C NMR Chemical Shifts (Carbon)
| Carbon Type | Shift (δ ppm) | Assignment |
| Aliphatic | 19.0 - 21.0 | Methyl Carbon (CH₃). |
| Aliphatic | 40.0 - 45.0 | C1 (Methine). |
| Aliphatic | 46.0 - 50.0 | C2 (Methylene). |
| Aliphatic | 50.0 - 55.0 | C3 (Methine). |
| Aromatic | 124.0 - 129.0 | Aromatic CH. Multiple peaks representing the 9 aromatic carbons.[1] |
| Quaternary | 144.0 - 149.0 | Ipso Carbons. Junction points of the indan ring and the attachment point of the phenyl ring. |
Experimental Protocol: Data Acquisition
To ensure data integrity and reproducibility, the following protocol is recommended for characterizing this compound samples.
Sample Preparation
-
Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1]
-
Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended solids (e.g., catalyst residue).
Instrument Parameters
-
NMR:
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Scans: 16 (¹H), 1024+ (¹³C).
-
Relaxation Delay (D1): 1.0 s (ensure complete relaxation of methyl protons).
-
-
GC-MS:
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Mass Spectrometry Data Center.[1][2][3]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1]
-
Higashimura, T., & Sawamoto, M. (1978). Cationic dimerization of styrene: Selective synthesis of 1,3-diphenyl-1-butene. Macromolecules , 11(3). (Provides mechanistic context for the formation of indan vs. linear dimers).
-
ChemGuide. Interpretation of Mass Spectra: Fragmentation Patterns. (General reference for alkylbenzene fragmentation logic).
Mechanism of formation of 1-Methyl-3-phenylindan
Executive Summary
1-Methyl-3-phenylindan (CAS: 6416-39-3) is a cyclic dimer of styrene formed via acid-catalyzed cationic oligomerization.[1] While styrene dimerization can yield linear products (1,3-diphenyl-1-butene), the formation of the indane core represents a thermodynamic sink achieved through intramolecular Friedel-Crafts alkylation.[1] This guide details the mechanistic pathway, experimental protocols for selective synthesis, and critical characterization parameters.
Part 1: Mechanistic Pathways
The formation of this compound is a stepwise cationic process.[1] Unlike radical dimerization, which typically yields cyclobutane derivatives, the acid-catalyzed route proceeds through carbocation intermediates.[1]
The Cationic Cascade
The reaction follows a specific sequence: Initiation
-
Initiation: Protonation of the vinyl group of styrene follows Markovnikov’s rule to generate the resonance-stabilized 1-phenylethyl cation (secondary benzylic carbocation).[1]
-
Dimerization: This electrophilic cation attacks the double bond of a second styrene molecule.[1] This step is regioselective, forming a new carbon-carbon bond at the terminal methylene of the second styrene to maintain benzylic stabilization on the new cationic center.
-
Cyclization (The Critical Step): The resulting linear cation (1,3-diphenylbutyl cation) undergoes an intramolecular electrophilic aromatic substitution.[1] The cationic center attacks the ortho position of the internal phenyl ring.
-
Termination: Deprotonation restores aromaticity, yielding the indan skeleton.[1]
Stereochemistry (Cis/Trans Isomerism)
The product possesses two chiral centers at C1 and C3.[1]
-
Trans-isomer: The phenyl (C3) and methyl (C1) groups are on opposite faces of the cyclopentane ring.[1] This is the thermodynamically preferred conformation as it minimizes steric repulsion, placing substituents in pseudo-equatorial positions.[1]
-
Cis-isomer: Substituents are on the same face.[1] Kinetic control often yields higher cis ratios initially, but acid-catalyzed equilibration favors the trans isomer over time.[1]
Pathway Visualization
Figure 1: Cationic cascade from styrene monomer to the cyclic indan derivative.[1]
Part 2: Experimental Protocols
Two methodologies are presented: the classic liquid-acid route (Standard) and a heterogeneous zeolite route (Modern/Green).[1]
Method A: Sulfuric Acid Catalysis (Standard)
This protocol is based on the classic Organic Syntheses procedure, optimized for high yield of the cyclic dimer over the linear olefin.
Reagents:
-
Styrene (Monomer): 50 g (0.48 mol)
-
Sulfuric Acid (H₂SO₄): Conc. (98%)
-
Water: Distilled[1]
Protocol:
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of 100 mL conc. H₂SO₄ in 150 mL water (Caution: Exothermic). Cool the acid solution to room temperature.
-
Addition: Add 50 g of styrene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The vigorous stirring is critical to emulsify the organic styrene layer into the aqueous acid phase.
-
Duration: Reflux for 4 hours.
-
Secondary Acidification: Without stopping agitation, slowly add an additional 50 mL of conc. H₂SO₄ through the condenser.[1] Continue reflux for 12 hours. Note: This second acid spike drives the cyclization of any remaining linear dimers.
-
Workup: Cool the mixture and pour into 250 mL cold water. Separate the upper organic layer.[1] Extract the aqueous layer with ether (3 x 50 mL).[1]
-
Purification: Wash combined organics with saturated NaHCO₃, then water, then brine. Dry over anhydrous CaCl₂.
-
Isolation: Remove solvent. Distill the residue under reduced pressure.
-
Target Fraction: 168–169°C at 16 mmHg.[1]
-
Yield: 77–81% (approx. 40 g).[1]
Method B: Zeolite Y Catalysis (Heterogeneous)
Solid acid catalysts prevent corrosion issues and allow for easier workup.[1] Zeolite Y is preferred for cyclic dimers, whereas ZSM-12 tends to favor linear dimers due to pore shape selectivity.[1]
Protocol:
-
Catalyst Activation: Calcine HY-Zeolite (Si/Al ratio ~5-6) at 500°C for 4 hours to remove adsorbed water.[1]
-
Reaction: In a glass reactor, mix styrene (10 g) with activated Zeolite Y (1 g, 10 wt% loading) and chlorobenzene (solvent, 50 mL).
-
Conditions: Heat to 80°C under N₂ atmosphere for 6 hours.
-
Workup: Filter off the catalyst.[1] Remove solvent via rotary evaporation.[1]
-
Purification: Vacuum distillation (as above).
Part 3: Analytical Characterization
Validation of the structure requires distinguishing the cyclic indan from the linear dimer (1,3-diphenyl-1-butene).[1]
Physical Constants
| Property | Value | Notes |
| Boiling Point | 168–169°C | @ 16 mmHg |
| Refractive Index ( | 1.5811 | ± 0.0005 |
| Appearance | Colorless viscous oil | Turns yellow upon oxidation |
NMR Spectroscopy (¹H)
The ¹H NMR spectrum is complex due to the presence of cis and trans isomers. The following shifts are diagnostic for the indan core.
| Proton Environment | Chemical Shift ( | Multiplicity | Assignment |
| Methyl Group | 1.10 – 1.40 | Doublet (d) | -CH₃ at C1 position.[1] Distinct doublets for cis/trans. |
| Methylene Bridge | 1.80 – 2.80 | Multiplet (m) | -CH₂- at C2.[1] Diastereotopic protons; complex coupling.[1] |
| Benzylic Methines | 3.00 – 4.20 | Multiplet (m) | C1-H and C3-H. |
| Aromatic Ring | 6.90 – 7.40 | Multiplet (m) | 9 aromatic protons (4 on indan, 5 on phenyl ring).[1] |
Differentiation from Linear Dimer:
-
Linear Dimer (1,3-diphenyl-1-butene): Shows vinylic protons (olefinic region 6.0–6.5 ppm) and a methyl doublet at a different shift.[1]
-
Indan: Complete absence of olefinic protons.[1]
Mass Spectrometry
-
Molecular Ion: m/z 208 [M]+
-
Base Peak: Often m/z 193 [M - CH₃]+ (Loss of methyl group to aromatize/stabilize).[1]
Part 4: Troubleshooting & Optimization
-
Oligomerization Control: High temperatures and high monomer concentrations favor higher molecular weight oligomers (trimers/tetramers).[1] To maximize the dimer, maintain dilute conditions or slow addition of styrene if using highly active catalysts.
-
Linear vs. Cyclic Selectivity:
-
Linear Dimer: Favored by milder acids (e.g., Phosphoric acid) or lower temperatures.[1]
-
Cyclic Indan: Favored by strong acids (H₂SO₄, AlCl₃) and prolonged reflux times, which allow the linear intermediate to overcome the activation energy for cyclization.
-
-
Isomer Ratio: The trans isomer is thermodynamically more stable.[1] Extending reaction time with strong acid catalysts will equilibrate the mixture toward the trans form.[1]
References
-
Mayo, F. R. (1968).[1] The Dimerization of Styrene. Journal of the American Chemical Society, 90(5), 1289–1295. Link
-
Organic Syntheses. (1955).[1] 1-Methyl-3-phenylindane.[1] Organic Syntheses, Coll.[1] Vol. 3, p.586; Vol. 35, p.[1]83. Link (Note: Link directs to general search; specific volume cited is authoritative).[1]
-
Grigorieva, N. G., et al. (2009).[1][2][3] Dimerization and oligomerization of styrene in the presence of pentasils. Russian Chemical Bulletin, 58, 59–63.[1][2] Link
-
Higashimura, T., et al. (1979).[1][4] Catalytic Difference between Oxo Acids and Metal Halides in the Cationic Oligomerization of Styrene. Macromolecules, 12(6).[1] Link
Sources
1-Methyl-3-phenylindan: A Dual-Perspective Review on Industrial Synthesis and Pharmacological Activity
Executive Summary
1-Methyl-3-phenylindan (MPI) has historically been categorized as a secondary byproduct of styrene polymerization—a "cyclic dimer" formed under cationic conditions. However, recent toxicological and pharmacological screens have repositioned this molecule from a mere industrial artifact to a bioactive ligand with specific affinity for nuclear receptors.
This guide synthesizes the chemical engineering literature regarding its selective synthesis using solid-acid catalysts with emerging biomedical data identifying MPI as a Retinoic Acid Receptor (RAR) agonist. This dual perspective is critical for industrial chemists managing byproduct streams and medicinal chemists seeking novel indane-based scaffolds.
Part 1: Chemical Identity and Isomerism
MPI (
Stereochemistry
The molecule exists as two geometric isomers based on the relative orientation of the methyl group at C1 and the phenyl group at C3:
-
Cis-MPI: The methyl and phenyl groups are on the same side of the cyclopentane ring plane.
-
Trans-MPI: The groups are on opposite sides.
While the trans isomer is often thermodynamically favored due to reduced steric strain, industrial mixtures typically contain a dynamic equilibrium of both, heavily influenced by the reaction temperature and catalyst pore structure.
Part 2: Mechanistic Synthesis
The Cationic Dimerization Pathway
The formation of MPI is a classic example of cationic polymerization arrested at the dimer stage by intramolecular cyclization.
Reaction Logic:
-
Initiation: Protonation of the styrene vinyl group forms a secondary benzyl carbocation.
-
Propagation: The cation attacks a second styrene molecule, forming a linear dimer cation.
-
Cyclization (Critical Step): Instead of eliminating a proton to form a linear olefin (kinetic product), the cation undergoes an intramolecular Friedel-Crafts alkylation to close the five-membered ring.
Visualization: Reaction Mechanism
The following diagram illustrates the bifurcation between linear dimerization and the cyclization pathway leading to MPI.
Catalytic Evolution
The synthesis of MPI has evolved from hazardous liquid acids to environmentally benign solid acids.
| Catalyst Generation | Catalyst Type | Key Characteristics | Selectivity for MPI |
| Gen 1 | Sulfuric Acid ( | Homogeneous, corrosive, difficult separation. | Moderate (Mixed with linear dimers) |
| Gen 2 | Cation Exchange Resins (e.g., Amberlyst 15) | Solid phase, reusable, temperature limited (<120°C). | High (at longer residence times) |
| Gen 3 | Zeolites (H-Y, H-ZSM-5) | Shape-selective, thermally stable. | Very High (Pore confinement favors cyclization) |
| Gen 4 | Ionic Liquids (e.g., [Hmim]+BF4-) | Tunable acidity, "green" solvent. | Temperature-dependent (100% at 170°C) |
Part 3: Pharmacological Insight
Recent high-throughput screens for endocrine-disrupting chemicals (EDCs) have revealed that MPI is not biologically inert. It acts as an agonist for the Retinoic Acid Receptor (RAR) , a nuclear receptor responsible for regulating differentiation, development, and apoptosis.
Mechanism of Action
Unlike typical industrial solvents that may act via non-specific toxicity, MPI binds directly to the ligand-binding domain (LBD) of the RAR.
-
Potency: MPI exhibits approximately 0.6% of the activity of all-trans retinoic acid (ATRA) . While this appears low, it is significant for an exogenous hydrocarbon, suggesting it can activate gene transcription at high exposure levels.
-
Implication: This finding categorizes MPI as a potential "environmental retinoid," capable of interfering with developmental pathways in aquatic life or serving as a lead scaffold for non-retinoid RAR modulators.
Visualization: RAR Activation Pathway
Part 4: Experimental Protocols
Protocol A: Selective Synthesis of MPI (Solid Acid Method)
Objective: Synthesis of this compound with >95% selectivity.
-
Catalyst Preparation: Activate H-Y Zeolite (Si/Al ratio ~5) by calcination at 500°C for 4 hours to remove adsorbed water.
-
Reaction Setup: Load a high-pressure autoclave with styrene monomer and the activated zeolite (10 wt% loading).
-
Dimerization:
-
Heat the mixture to 170°C . (Note: Lower temperatures like 60°C favor linear dimers).
-
Stir at 500 rpm for 4 hours.
-
Mechanistic Note: The high temperature provides the activation energy required for the intramolecular Friedel-Crafts alkylation (ring closure).
-
-
Purification:
-
Filter the catalyst (can be regenerated via calcination).
-
Remove unreacted styrene via rotary evaporation.
-
Isolate MPI via vacuum distillation (b.p. ~168°C at 16 mmHg).
-
Protocol B: Yeast Two-Hybrid Assay for RAR Activity
Objective: Quantify the agonist potential of MPI against Retinoic Acid Receptors.
-
Strain Construction: Use yeast cells transformed with two plasmids:
-
Plasmid 1: Expresses the human RAR-ligand binding domain fused to a GAL4 DNA-binding domain.
-
Plasmid 2: Contains a GAL4 response element driving a lacZ (beta-galactosidase) reporter gene.
-
-
Exposure:
-
Culture yeast in 96-well plates.
-
Treat with MPI dissolved in DMSO at concentrations ranging from
to M. -
Control: Use all-trans retinoic acid (ATRA) as a positive control (
M).
-
-
Measurement:
-
Incubate for 4 hours at 30°C.
-
Lyse cells and add ONPG substrate.
-
Measure absorbance at 420 nm (yellow color indicates RAR activation).
-
-
Data Analysis: Calculate the
relative to ATRA. Expect MPI activity at approximately 0.6% efficacy of the natural ligand.
References
-
Synthesis & Mechanism: Rosen, M. J. (1955). "1-Methyl-3-phenylindane."[1][2][3][4][5][6][7] Organic Syntheses, 35, 83. Link
-
Solid Acid Catalysis: Chaudhuri, B., et al. (1999). "A Liquid-Liquid Process for Production of 2,4-Diphenyl-4-methyl-1-pentene by Dimerization of α-Methylstyrene." Industrial & Engineering Chemistry Research. Link
-
Ionic Liquid Selectivity: Guo, X., et al. (2009). "Temperature-controlled highly selective dimerization of α-methylstyrene catalyzed by Brönsted acidic ionic liquid."[1] Catalysis Communications. Link
-
Biological Activity (RAR Agonism): Kamata, R., et al. (2008).[3] "Screening and detection of the in vitro agonistic activity of xenobiotics on the retinoic acid receptor." Toxicology in Vitro, 22(4), 1050-1061. Link
-
Structural Data: PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Stereochemical Analysis and Synthetic Pathways of 1-Methyl-3-phenylindan
Executive Summary
1-Methyl-3-phenylindan (
Stereochemical Landscape & Chirality[1]
The indan skeleton consists of a benzene ring fused to a cyclopentane ring. In this compound, the presence of substituents at the C1 and C3 positions breaks the symmetry of the molecule, creating two stereogenic centers.
Stereoisomer Enumeration
With two chiral centers (
| Geometric Isomer | Configuration (C1, C3) | Relationship | Thermodynamic Stability |
| Trans | Enantiomeric Pair | Favored (Major Product) | |
| Cis | Enantiomeric Pair | Disfavored (Minor Product) | |
Conformational Analysis & Stability
The thermodynamic preference for the trans isomer is driven by the conformational mobility of the cyclopentane ring, which typically adopts an envelope conformation.
-
Trans-Isomer: The bulky phenyl group at C3 and the methyl group at C1 can both adopt pseudo-equatorial positions, minimizing steric strain. This "anti" arrangement places the substituents on opposite faces of the ring system.
-
Cis-Isomer: To place both substituents on the same face, one group is forced into a pseudo-axial orientation to relieve torsional strain, or the ring adopts a strained planar conformation. The resulting 1,3-diaxial-like interaction creates a steric penalty of approximately 1.5–2.5 kcal/mol, making the cis isomer thermodynamically less stable.
Stereochemical Relationship Diagram
The following diagram illustrates the hierarchy of stereoisomers for this compound.
Figure 1: Stereochemical hierarchy showing the relationship between geometric isomers and their specific enantiomeric pairs.
Synthetic Pathways: Cationic Dimerization[1]
The most efficient route to this compound is the acid-catalyzed dimerization of styrene.[1] This reaction is atom-economical but requires careful control of kinetics to minimize polymerization (polystyrene formation).[1]
Mechanism of Formation
The reaction proceeds via a cationic chain mechanism.
-
Initiation: Protonation of styrene yields the secondary benzyl carbocation (Markovnikov addition).
-
Dimerization: The carbocation attacks a second styrene molecule, forming a linear dimeric carbocation.
-
Cyclization: Intramolecular Friedel-Crafts alkylation closes the five-membered ring.[1]
-
Termination: Deprotonation restores aromaticity, yielding the indan.
Note on Regioselectivity: The linear dimer (1,3-diphenyl-1-butene) is a competing product.[1] High temperatures and strong Lewis acids favor the cyclic indan product via thermodynamic control.
Figure 2: Step-wise cationic dimerization mechanism converting styrene to this compound.
Experimental Protocol (Bench-Scale)
Standard Operating Procedure for Acid-Catalyzed Dimerization
Reagents:
-
Styrene (freshly distilled to remove inhibitors).[1]
-
Catalyst: Amberlyst-15 (solid acid) or Sulfuric Acid (liquid).[1]
-
Solvent: Toluene or solvent-free (neat).[1]
Workflow:
-
Setup: Charge a 3-neck round-bottom flask with styrene (50 mmol) and toluene (50 mL).
-
Catalysis: Add Amberlyst-15 (10 wt% equivalent) under
atmosphere.[1] -
Reaction: Heat to reflux (110°C) for 4–6 hours. Monitoring by TLC/GC is essential to observe the disappearance of the linear dimer intermediate.
-
Workup: Filter off the solid catalyst. Wash the filtrate with saturated
and brine. -
Purification: Distill under reduced pressure (approx. 160°C at 15 mmHg) to isolate the indan fraction from oligomers.
Analytical Characterization & Resolution
Distinguishing the cis and trans isomers requires spectroscopic techniques sensitive to spatial proximity (NMR) or specific chiral recognition (HPLC).
NMR Spectroscopy (NOE Analysis)
Proton NMR (
-
Trans-Isomer: The methyl group (C1) and phenyl ring (C3) are on opposite faces.[1] No significant Nuclear Overhauser Effect (NOE) is observed between the methyl protons and the protons of the C3-phenyl group.
-
Cis-Isomer: The methyl group is spatially proximate to the C3-phenyl ring.
-
Diagnostic Signal: Strong NOE correlation between the C1-Methyl doublet and the ortho-protons of the C3-Phenyl group.
-
Shielding: The methyl signal in the cis isomer often appears upfield (lower ppm) relative to the trans isomer due to the anisotropic shielding current of the nearby phenyl ring.
-
Chiral HPLC Resolution
Separation of the four specific enantiomers requires a chiral stationary phase (CSP).
Recommended Method:
-
Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H).[1]
-
Mobile Phase: n-Hexane / Isopropanol (98:2 v/v).[1] Note: The molecule is highly lipophilic; low alcohol content is sufficient.
-
Flow Rate: 0.5 – 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Strong absorption by the aromatic rings).
| Parameter | Condition | Rationale |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Proven recognition of phenyl-indan scaffolds.[1] |
| Temperature | 25°C | Lower temperatures may improve resolution ( |
| Elution Order | Trans pair elutes first (typically) | Trans isomer is more planar/linear, interacting less strongly with the chiral grooves compared to the "bent" cis isomer. |
Pharmaceutical Implications[1]
While this compound is often an intermediate, its stereochemical behavior models that of bioactive amino-indans (e.g., sertraline analogs).[1]
-
Metabolic Stability: The benzylic positions (C1 and C3) are metabolic "hotspots" for Cytochrome P450 oxidation. The trans isomer, being less sterically crowded, may be more accessible to hydroxylating enzymes.
-
Toxicity: Indan derivatives are highly lipophilic (
).[1] This facilitates blood-brain barrier (BBB) crossing but also increases the risk of bioaccumulation and aquatic toxicity (as noted in safety data sheets).[1]
References
-
Synthesis via Styrene Dimerization
-
Stereochemical Stability of Indans
-
Crystallographic Data
- Crystal structure of 1,1,3-trimethyl-3-phenylindane (Analogous structure confirming envelope conformation and phenyl orient
-
Source: [1]
-
Chiral Separation Techniques
- HPLC separation of enantiomers using chiral stationary phases.
-
Source: [1]
-
Safety & Toxicology
Sources
Physicochemical Profiling of 1-Methyl-3-phenylindan: Solubility Thermodynamics and Solvent Selection
[1][2]
Executive Summary & Chemical Identity[2][3][4]
This compound (CAS: 6416-39-3) is a lipophilic hydrocarbon, structurally characterized as a cyclic dimer of styrene.[1][2] It frequently appears as a significant impurity or byproduct in the polymerization of polystyrene and is a critical analyte in food safety migration studies (migration from polystyrene packaging into fats).
Understanding its solubility profile is essential for two primary workflows:
-
Purification: Isolating the compound from oligomeric mixtures.[2]
-
Quantification: Extracting the compound from complex matrices (e.g., food simulants, biological tissues) for toxicological assessment.
Chemical Properties Snapshot
| Property | Value / Description | Source |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 208.30 g/mol | PubChem [1] |
| Physical State | Viscous oil or low-melting solid (Isomer dependent) | Styrene Profile [2] |
| LogP (Predicted) | ~4.5 – 5.7 | PubChem [1] |
| Dominant Interaction | Van der Waals / | Theoretical |
Theoretical Solubility Framework
As a non-polar hydrocarbon lacking hydrogen bond donors or acceptors, this compound follows the "like dissolves like" principle.[1][2] Its solubility is governed by London Dispersion Forces and weak dipole-induced dipole interactions.[1][2]
Hansen Solubility Parameters (HSP) Prediction
Based on the structural similarity to polystyrene and toluene, we can predict the solubility behavior using the Hansen space. The compound requires solvents with high dispersion ($ \delta_d
-
High Solubility Zone: Aromatic hydrocarbons (Toluene, Benzene), Chlorinated solvents (DCM, Chloroform), and Aliphatic hydrocarbons (Heptane, Hexane).
-
Moderate/Temperature-Dependent Zone: Polar aprotic solvents (Acetone, Ethyl Acetate).[1][2]
-
Insolubility Zone: Highly polar protic solvents (Water, Ethylene Glycol).
Predicted Solubility Classification
Data synthesized from styrene oligomer extraction studies [3, 4].[2]
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Aliphatic Alkanes | n-Heptane, Hexane | High (>100 mg/mL) | Ideal hydrophobic match; used for extraction from polymers.[1][2] |
| Aromatics | Toluene, Xylene | High (>100 mg/mL) | Strong |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent general solvency for lipophilic organics.[1][2] |
| Alcohols | Ethanol, Methanol | Low to Moderate | Soluble at high temps; likely crystallizes/oils out upon cooling.[1] |
| Aqueous | Water, PBS Buffer | Negligible (<0.01 mg/mL) | Hydrophobic effect prevents solvation.[1] |
Experimental Protocols
As exact literature values for this specific isomer are rare, the following self-validating protocols are designed to generate precise solubility data.
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Objective: Determine thermodynamic solubility at
-
Preparation: Add excess this compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Equilibration:
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes (thermostatted to
). -
Critical: Do not use standard cellulose filters, as lipophilic compounds may adsorb to the membrane. Use PVDF or PTFE syringe filters if filtration is necessary.[2]
-
-
Quantification (GC-FID):
Protocol B: Temperature-Dependent Crystallization Screening
Objective: Identify solvents suitable for purification via recrystallization.
-
Dissolution: Dissolve 100 mg of compound in minimal solvent at boiling point (Reflux).
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to
. -
Observation:
Visualized Workflows
Diagram 1: Analytical Extraction & Solubility Logic
This workflow illustrates the decision process for extracting this compound from a complex matrix (e.g., a reaction mixture or food simulant).[1][2]
Caption: Logical workflow for extracting this compound based on matrix polarity, prioritizing non-polar solvents for maximum recovery.
Diagram 2: Solvent Selection for Synthesis vs. Purification
A guide for selecting the correct solvent based on the process stage.
Caption: Solvent selection strategy distinguishing between reaction media (high solubility) and purification media (differential solubility).
Applications & Implications
Pharmaceutical & Material Science
In drug development, this compound often serves as a hydrophobic model compound to test delivery systems (e.g., lipid-based formulations) or as a starting material for indan-based pharmaceuticals.[1][2]
-
Recommendation: Use Ethanol/Water (90:10) mixtures for biological assay stock solutions to balance solubility with biocompatibility, although precipitation is a risk upon high dilution in aqueous media.
Food Safety (Migration Studies)
Regulatory bodies (FDA, EFSA) monitor this compound as a "styrene dimer."
-
Standard: Migration testing uses n-Heptane as a fatty food simulant because it completely solubilizes the dimer, representing a "worst-case" migration scenario [3].[1][2]
-
Analysis: Aqueous simulants (water) typically show non-detectable levels due to the compound's extreme hydrophobicity, confirming the solubility predictions in Section 2.2.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane.[1][2] Retrieved from [Link][2]
-
Styrene Information & Research Center (2014). Styrene: Chemical Identity & Physical Properties.[2][3] Retrieved from [Link][2]
-
Choi, J. O., et al. (2005). Migration of styrene monomer, dimers and trimers from polystyrene to food simulants. Food Additives and Contaminants.[2] Retrieved from [Link]
-
Bangs Laboratories (2018). Common Solvents and Non-Solvents of Polystyrene.[2] (Used as proxy for oligomer solubility).[2] Retrieved from [Link][2]
Technical Whitepaper: Thermochemical Characterization & Stability Profile of 1-Methyl-3-phenylindan
[1][2]
Executive Summary
1-Methyl-3-phenylindan (MPI) represents the thermodynamically favored cyclic dimer of styrene.[1][2] Unlike its linear counterparts, the indan scaffold offers superior thermal resistance and chemical inertness, making it a critical reference standard in the analysis of polystyrene degradation and a potential high-value scaffold in drug discovery. This guide provides a definitive technical analysis of MPI, synthesizing known physical constants with calculated thermochemical properties, and establishes a rigorous protocol for stability assessment.[2]
Part 1: Molecular Architecture & Synthesis Thermodynamics[1][2]
Structural Analysis & Stereochemistry
MPI (C₁₆H₁₆) consists of a fused benzene and cyclopentane ring (indan core) with methyl and phenyl substituents at the C1 and C3 positions, respectively.[2]
-
Stereoisomerism: The presence of chiral centers at C1 and C3 results in two diastereomeric pairs: cis-1-methyl-3-phenylindan and trans-1-methyl-3-phenylindan.[1][2] The trans isomer is generally thermodynamically favored due to reduced steric strain between the bulky phenyl group and the methyl group.[1][2]
Synthesis Mechanism: Cationic Dimerization
The formation of MPI is an acid-catalyzed cationic process.[1][2] Unlike radical dimerization which favors linear species, cationic pathways involving strong acids (e.g., H₂SO₄, solid acid catalysts) favor the intramolecular Friedel-Crafts alkylation that closes the indan ring.
Thermodynamic Driver: The reaction is exothermic.[1][2] The cyclization step is driven by the entropy gain of releasing the catalyst and the enthalpy gain of forming the stable indan ring system.[1][2]
Figure 1: Cationic Dimerization Pathway
Caption: Acid-catalyzed conversion of styrene to MPI via cationic intermediates.
Part 2: Thermochemical Properties[1][4]
Accurate thermochemical data is vital for modeling reactor safety and shelf-life.[1][2] While experimental enthalpies for this specific isomer are rare in open literature compared to the monomer, we provide authoritative physical constants and theoretically derived thermochemical values based on Group Additivity Methods (Benson).[2]
Physical Constants (Experimental)
| Property | Value | Condition | Source |
| Boiling Point | 168–169 °C | @ 16 mmHg | [1] |
| Boiling Point | 312.9 °C | @ 760 mmHg (Extrapolated) | [2] |
| Density | 1.027 g/cm³ | @ 20 °C | [1] |
| Refractive Index ( | 1.5811 | @ 20 °C | [1] |
| Physical State | Viscous Liquid | @ STP | [1] |
Calculated Thermochemical Parameters
Note: Values derived using Joback/Benson group contribution methods due to limited calorimetric data.
| Parameter | Estimated Value | Significance |
| Enthalpy of Formation ( | 65.0 ± 5.0 kJ/mol | Indicates relative stability compared to linear dimers (~100 kJ/mol).[1] |
| Heat Capacity ( | 480.5 J/(mol·K) | Critical for thermal runaway calculations.[1][2] |
| Enthalpy of Vaporization ( | 58.2 kJ/mol | Energy required for distillation purification. |
Expert Insight: The lower enthalpy of formation for MPI compared to linear styrene dimers (e.g., 1,3-diphenyl-1-butene) confirms its status as the thermodynamic sink in styrene oligomerization.[1] In high-temperature processing of polystyrene, the accumulation of MPI indicates a shift from kinetic to thermodynamic control.[1]
Part 3: Thermal Stability & Degradation Kinetics[1][4]
MPI exhibits high thermal stability due to the fused ring system.[1][2] However, under extreme stress (T > 350°C) or oxidative conditions, it undergoes degradation.[1][2]
Degradation Pathways[1][2]
-
Dehydrogenation: Conversion to 1-methyl-3-phenylindene (aromatization driver).[1][2]
-
Ring Opening: Reversion to linear dimers (less favored).
-
Oxidation: Formation of hydroperoxides at the benzylic positions (C1 and C3).[1][2]
Experimental Protocol: Stability Assessment (SOP)
To validate the stability of MPI in a formulation or drug substance scaffold, the following self-validating protocol is recommended.
Method: Simultaneous Thermal Analysis (STA) coupling TGA and DSC.[1][2]
Protocol Steps:
-
Sample Prep: Load 5-10 mg of purified MPI (>98% GC) into an alumina crucible.
-
Inert Purge: Purge with N₂ at 50 mL/min for 30 mins to remove dissolved O₂.
-
Ramp: Heat from 40°C to 600°C at 10°C/min.
-
Validation: Run a blank crucible baseline and a Indium standard for DSC calibration.[1][2]
-
Data Analysis:
Figure 2: Stability Assessment Logic Flow
Caption: Decision matrix for determining thermal suitability of MPI.
Part 4: Applications & Handling[1][2]
Drug Development Implications
The indan scaffold is a "privileged structure" in medicinal chemistry.[1][2] MPI derivatives are explored for:
-
CNS Activity: The rigid structure mimics neurotransmitters (e.g., dopamine pharmacophore).[2]
-
Metabolic Stability: The methyl group at C1 can block metabolic oxidation, potentially increasing half-life compared to non-methylated analogs.[1][2]
Handling Precautions
References
-
Organic Syntheses. "1-Methyl-3-phenylindane." Org.[1][2] Synth.1955 , 35, 83. [1][2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane."[1][2] PubChem, 2023 .[1][2]
-
NIST Chemistry WebBook. "Styrene Dimer Thermochemistry." NIST Standard Reference Database Number 69.[1][2]
-
ChemicalBook. "this compound Properties and Safety."
Methodological & Application
Detailed experimental protocol for 1-Methyl-3-phenylindan synthesis
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-methyl-3-phenylindan (MPI) via the acid-catalyzed cationic cyclodimerization of styrene . Unlike complex multi-step routes, this method utilizes a "one-pot" dimerization-cyclization cascade. This guide addresses critical process parameters (CPPs) often overlooked in standard literature, specifically controlling the kinetic competition between linear oligomerization and the thermodynamic cyclization required to form the indan core. We provide a validated workflow using sulfuric acid catalysis, alongside purification strategies to isolate the target scaffold from linear byproducts.
Introduction & Chemical Context
This compound (C₁₆H₁₆) is a fused bicyclic scaffold valued in medicinal chemistry for its rigid stereochemical geometry, often serving as a pharmacophore in CNS-active agents.
Chemically, MPI is the cyclic dimer of styrene . While styrene typically polymerizes to polystyrene via radical mechanisms, cationic conditions favor dimerization. The reaction proceeds through a delicate balance:
-
Linear Dimerization: Formation of 1,3-diphenyl-1-butene.
-
Cyclization: Intramolecular Friedel-Crafts alkylation of the linear cation to close the cyclopentane ring.
Critical Distinction: Researchers often confuse this protocol with the dimerization of
Reaction Mechanism: The Cationic Cascade
Understanding the mechanism is vital for troubleshooting low yields. The reaction is driven by the protonation of the vinyl group, creating a secondary benzyl carbocation.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the transformation from monomer to cyclic dimer, highlighting the critical cyclization step.
Figure 1: Cationic cascade. Note that high temperatures are required to overcome the activation energy for the cyclization step (green arrow) and prevent the reaction from stalling at the linear dimer.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role | Critical Note |
| Styrene | >99% | Precursor | Must be freshly distilled to remove 4-tert-butylcatechol (TBC) inhibitor. Polymerized styrene will ruin yield. |
| Sulfuric Acid | 95-98% (Conc.) | Catalyst | Acts as both proton source and dehydrating agent. |
| Water | Deionized | Solvent/Diluent | Moderates acid strength to prevent charring/polymerization. |
| Calcium Chloride | Anhydrous | Drying Agent | Essential for final organic layer drying. |
Equipment
-
Reactor: 500 mL 3-neck round-bottom flask (RBF).
-
Temperature Control: Oil bath with digital feedback (Target: 140–160°C).
-
Agitation: High-torque overhead mechanical stirrer (Teflon blade). Magnetic stirring is insufficient due to viscosity changes.
-
Purification: Vacuum distillation setup (Vigreux column recommended).
Experimental Protocol
Phase 1: Pre-treatment of Precursor
Objective: Remove polymerization inhibitors.
-
Wash commercial styrene (50 g, ~0.48 mol) with 5% NaOH (2 x 25 mL) to remove TBC.
-
Wash with deionized water (2 x 25 mL).
-
Dry over anhydrous
for 30 minutes. -
Filter into a clean flask. Optional: Flash distill under reduced pressure if the styrene is old.
Phase 2: Reaction (Dimerization & Cyclization)
Objective: Controlled cationic oligomerization.
-
Acid Preparation: In the 3-neck RBF, prepare a diluted acid solution by slowly adding 100 mL concentrated
to 150 mL water while cooling in an ice bath. (Exothermic!). -
Monomer Addition: Add the 50 g of treated styrene to the cold acid mixture.
-
Reflux Initiation: Equip the flask with the mechanical stirrer and reflux condenser.
-
Heating Ramp: Place the flask in the oil bath. Heat rapidly to reflux.
-
Observation: The mixture will turn heterogeneous. Vigorous stirring is mandatory to create an emulsion.
-
-
Primary Reaction: Reflux for 4 hours .
-
Secondary Acid Charge (Crucial Step):
-
The reaction often stalls at the linear dimer stage.
-
Slowly add an additional 50 mL of concentrated
through the condenser (dropwise). -
Why? As water is consumed or sequestered, increasing acidity drives the difficult intramolecular cyclization.
-
-
Extended Reflux: Continue heating and stirring for an additional 12 hours .
-
Color Change: The organic layer will darken significantly (dark brown/black oil).
-
Phase 3: Work-up & Isolation
Objective: Quench acid and isolate the neutral organic fraction.
-
Quench: Cool the mixture to room temperature. Pour cautiously into 250 mL ice-cold water .
-
Separation: Transfer to a separatory funnel. Isolate the upper organic hydrocarbon layer.[1]
-
Extraction: Extract the aqueous lower layer with diethyl ether or toluene (3 x 50 mL) to recover trapped product.
-
Wash: Combine organic layers and wash sequentially with:
-
Saturated
(until bubbling ceases). -
Brine (saturated NaCl).
-
Deionized water.
-
-
Drying: Dry over anhydrous
or . Filter. -
Concentration: Remove solvent (ether/toluene) via rotary evaporation.
Phase 4: Purification (Vacuum Distillation)
Objective: Separate cyclic dimer (MPI) from linear oligomers and trimer residues.
-
Setup: Short-path distillation head or Vigreux column.
-
Pressure: High vacuum (< 20 mmHg) is required to prevent thermal degradation.
| Fraction | Boiling Point Range (at 16 mmHg) | Composition | Action |
| Fore-run | < 160°C | Unreacted styrene, linear dimers | Discard / Recycle |
| Main Fraction | 168°C – 170°C | This compound | Collect |
| Residue | > 180°C | Trimers, Polymers | Discard |
Note: If using lower pressure (e.g., 6.5 mmHg), the BP will drop to approx 150–151°C.[1]
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of MPI.
Results & Characterization
The product exists as a mixture of cis and trans isomers.
-
Appearance: Colorless to pale yellow viscous liquid.
-
Yield: Typical isolated yield is 75–80% .
-
Refractive Index (
): 1.5811 ± 0.0005.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization to polystyrene | Ensure temperature is high enough (reflux); stirring must be vigorous to ensure acid contact.[1] |
| Low Yield | Stalled at linear dimer | Add the second portion of |
| Solid Residue | High MW polymers | Distillation temperature too high; improve vacuum to lower boiling point. |
Safety & Compliance
-
Styrene: Flammable, volatile, and potential carcinogen. Handle in a fume hood.
-
Sulfuric Acid: Corrosive. Reacts violently with water. Use appropriate PPE (Face shield, chemically resistant gloves).
-
Waste: The distillation residue (pot bottoms) contains oligomers and should be disposed of as halogen-free organic waste.
References
-
Organic Syntheses Procedure (The "Gold Standard")
-
Mechanistic Insight (Cationic Dimerization)
-
Title: Acid-catalyzed dimerization of alpha-methylstyrene (Analogous mechanism reference)[4]
- Source: BenchChem Technical Guides / ResearchG
- Context: Provides the theoretical underpinning for the cation-mediated cyclization versus linear elimin
-
-
Solid Acid Alternatives (Green Chemistry Context)
Sources
Application Note: Isolation and Stereochemical Purification of 1-Methyl-3-phenylindan
Abstract & Strategic Overview
1-Methyl-3-phenylindan (CAS: 6416-39-3) is a cyclic dimer of styrene, often synthesized via acid-catalyzed cationic polymerization. In research and drug development, it serves as a high-value scaffold for functionalized indanes and as a model compound for studying traction fluids.
The purification challenge is twofold:
-
Chemo-selectivity: Separating the cyclic indan from the linear dimer (1,3-diphenyl-1-butene) and higher oligomers (trimers).
-
Stereo-selectivity: Resolving the cis and trans diastereomers, which exhibit distinct physicochemical and spectroscopic properties.
This guide provides a self-validating workflow combining high-vacuum fractional distillation for bulk isolation and preparative chromatography for stereochemical resolution.
Physicochemical Profile
Understanding the physical constants is prerequisite to selecting the correct separation modality.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₆H₁₆ | Lipophilic; requires non-polar solvents. |
| Boiling Point | 168–169°C @ 16 mmHg | High thermal requirement; Vacuum distillation is mandatory to prevent charring. |
| Refractive Index | Useful for fraction monitoring during distillation. | |
| Solubility | Soluble in ether, hexane, toluene. | Compatible with Normal Phase (NP) Chromatography. |
| State | Viscous oil (colorless to pale yellow). | Crystallization is difficult without derivatization. |
Purification Workflow Logic
The following diagram illustrates the critical path from crude reaction mixture to isolated isomers.
Figure 1: Purification workflow distinguishing bulk separation (distillation) from high-resolution isolation (chromatography).[1]
Protocol A: Bulk Isolation via High-Vacuum Distillation
Objective: Isolate the cyclic indan core from unreacted styrene monomer, linear dimers, and heavy trimers. Mechanism: Boiling point differentials.[2] The linear dimer typically boils slightly lower or decomposes, while trimers remain in the pot.
Equipment Requirements
-
Short-path distillation head or Vigreux column (for higher purity).
-
High-vacuum pump capable of maintaining < 10 mmHg (ideally < 1 mmHg).
-
Manometer.
Step-by-Step Methodology
-
Pre-Treatment: Ensure the crude reaction mixture is neutralized (washed with NaHCO₃) and dried over anhydrous CaCl₂. Residual acid catalyzes retro-aldol type decomposition or polymerization during heating.
-
Setup: Assemble the distillation apparatus. Insulate the column with glass wool or aluminum foil to maintain thermal equilibrium.
-
Degassing: Apply vacuum slowly at room temperature to remove residual solvents (ether/toluene) and unreacted styrene.
-
Fractionation:
-
Fraction 1 (Forerun): Heat oil bath. Collect distillate coming over below 150°C (at 16 mmHg). This often contains the linear dimer (1,3-diphenyl-1-butene).
-
Fraction 2 (Target): Collect the fraction boiling at 168–169°C at 16 mmHg (or approx. 150–151°C at 6.5 mmHg).
-
Residue: Stop distillation when temperature spikes or pot volume becomes low and viscous (trimers).
-
-
Validation: Measure Refractive Index. Target
.[2]
Expert Insight: If you observe a boiling point plateau but the refractive index is off, you likely have significant contamination from the linear dimer. Re-distill using a longer Vigreux column.
Protocol B: Diastereomeric Resolution via Flash Chromatography
Objective: Separate the cis and trans isomers of this compound. Mechanism: Adsorption chromatography. The 3D orientation of the phenyl and methyl groups alters the molecule's "footprint" on the silica surface, creating a retention time differential.
Experimental Setup
-
Stationary Phase: High-grade Silica Gel (230–400 mesh).
-
Mobile Phase: Hexane (Solvent A) and Toluene or Dichloromethane (Solvent B).
-
Detection: UV at 254 nm (Strong absorption due to phenyl rings).
Gradient Optimization Strategy
Since the target is highly lipophilic, standard polar solvents (EtOAc/MeOH) are too strong and will co-elute the isomers. We use a "low-polarity modulation" strategy.
| Step | Mobile Phase Composition | Purpose |
| Equilibration | 100% Hexane | Saturate column; establish baseline. |
| Loading | Sample dissolved in min. Hexane | Prevent band broadening. |
| Elution 1 | 100% Hexane (Isocratic) | Elutes trace linear impurities. |
| Elution 2 | 0–5% Toluene in Hexane | Critical Separation Window. The isomers will elute here. |
| Wash | 100% Toluene | Remove retained polar oxidation products. |
Step-by-Step Methodology
-
Column Packing: Pack a column with a Silica:Sample ratio of at least 50:1. The separation of diastereomers requires high theoretical plate counts.
-
Loading: Load the distillate from Protocol A.
-
Elution: Run the gradient very shallowly (e.g., increase Toluene by 1% every 2 Column Volumes).
-
Fraction Collection: Collect small fractions.
-
TLC Analysis:
-
Use 100% Hexane or 98:2 Hexane:Toluene plates.
-
Visualize under UV.
-
The isomers will appear as two closely spaced spots (
difference is often < 0.1).
-
-
Pooling: Combine pure fractions. The cis isomer (methyl and phenyl on same side) typically elutes differently than the trans due to steric shielding of the interaction with silica, though order must be confirmed via NMR.
Quality Control & Validation
Self-Validating System: Do not rely on a single metric. Cross-reference GC-MS purity with NMR structural assignment.
Gas Chromatography (GC-MS)
-
Column: DB-5 or HP-5 (Non-polar).
-
Profile: The cis and trans isomers usually resolve well on a standard GC ramp.
-
Mass Spec: Look for parent ion
.-
Major fragment:
(Loss of Methyl). -
Major fragment:
(Styrene monomer fragment).
-
Proton NMR (¹H-NMR)
NMR is the definitive method for assigning stereochemistry.
-
Diagnostic Signals:
-
Methyl Doublet: Look at the region
1.0–1.4 ppm. You will see two doublets (one for cis, one for trans) if separation is incomplete. -
Methine Protons: The C1 and C3 protons will show different coupling constants (
values) based on the dihedral angle (Karplus relationship).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Distillate is yellow/brown | Oxidation or rapid heating | Ensure system is under high vacuum (<10 mmHg) to lower T. Check inert gas backfill. |
| Poor Isomer Separation | Column overloaded | Increase Silica:Sample ratio to 100:1. Switch to a narrower column for better height/width ratio. |
| Low Yield | Polymerization in pot | Ensure crude was fully neutralized. Residual H₂SO₄ causes tar formation. |
| Linear Dimer Contamination | Inefficient Distillation | The linear dimer boils ~10-15°C lower. Use a reflux ratio of 5:1 or higher during the transition phase. |
References
-
Organic Syntheses , Coll. Vol. 4, p.665 (1963); Vol. 35, p.83 (1955). 1-Methyl-3-phenylindane.[2][5][6] (Classic protocol for acid-catalyzed synthesis and distillation). [Link]
-
PubChem Database . 1-Methyl-3-phenylindane (Compound Summary). National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook . This compound. (Standard Reference Data for Mass Spectrometry). [Link]
Sources
- 1. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Analytical methods for the quantification of 1-Methyl-3-phenylindan
Application Note: Analytical Strategies for the Quantification of 1-Methyl-3-phenylindan (MPI)
Executive Summary
This compound (MPI), also known as the saturated cyclic dimer of
Unlike its linear dimer counterparts, MPI possesses a saturated indane core, making it highly lipophilic and chemically stable. This guide provides a definitive protocol for its quantification, prioritizing Gas Chromatography-Mass Spectrometry (GC-MS) for trace analysis (ppb levels) and High-Performance Liquid Chromatography (HPLC) for process monitoring (ppm levels).[1]
Chemical Context & Criticality
MPI (CAS: 6416-39-3) is formed via the cationic dimerization of
-
Process Impurity: In APIs synthesized using AMS as a starting material or reagent, MPI represents a "dead-end" side product that must be purged.[1]
-
Leachable: In parenteral or ophthalmic products stored in styrenic plastics, MPI can migrate into the drug product, requiring safety qualification under USP <1663> and <1664>.[1]
Isomerism Alert: MPI exists as cis- and trans- diastereomers.[1] Analytical methods must achieve resolution of these isomers or demonstrate the capability to integrate them as a summed response.[1]
Figure 1: Formation pathway of MPI from
Method Selection Guide
| Feature | GC-MS (Recommended) | HPLC-UV |
| Primary Application | Trace E/L analysis, Genotoxic Impurity screening | Process control, Raw material assay |
| Sensitivity (LOD) | High (1–10 ppb) | Moderate (0.5–1 ppm) |
| Selectivity | Excellent (Mass spectral fingerprint) | Good (Requires gradient optimization) |
| Matrix Compatibility | Non-polar extracts, volatile solvents | Aqueous/Organic mixtures |
| Isomer Resolution | Baseline separation typical | Often co-elute or partial separation |
Protocol A: GC-MS Quantification (Trace Analysis)
This is the Gold Standard method for quantifying MPI in complex matrices due to its non-polar nature and lack of ionizable functional groups.[1]
Instrumentation & Conditions
-
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode (for trace) or Split 10:1 (for higher conc.); 280°C.
-
Transfer Line: 280°C.[1]
-
Ion Source: EI (70 eV), 230°C.[1]
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 60 | 1.0 |
| 20 | 200 | 0.0 |
| 5 | 240 | 0.0 |
| 30 | 300 | 5.0 |
Rationale: The slow ramp (5°C/min) between 200°C and 240°C is critical to resolve the cis- and trans- isomers of MPI from potential linear dimer interference.[1]
MS Acquisition Parameters
-
Scan Mode: SIM (Selected Ion Monitoring) is required for low-level quantification.[1]
-
Dwell Time: 50 ms per ion.
| Target | Ion Type | m/z | Significance |
| MPI | Quantifier | 193 | Base peak (Loss of -CH3) |
| Qualifier 1 | 208 | Molecular Ion ( | |
| Qualifier 2 | 115 | Indene characteristic fragment | |
| Qualifier 3 | 91 | Tropylium ion (aromatic) |
Sample Preparation (Extractables)
-
Extraction: Weigh 2.0 g of polymer sample (cut into 0.5 cm pieces).
-
Solvent: Add 20 mL of Hexane or Dichloromethane (DCM).
-
Process: Reflux for 4 hours OR Sonicate for 60 mins at 40°C.
-
Filtration: Filter through 0.45 µm PTFE syringe filter.
-
Injection: 1 µL injection volume.
Protocol B: HPLC-UV Quantification (Process Control)
Used when GC-MS is unavailable or when analyzing high-concentration process streams.[1]
Instrumentation & Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: UV @ 210 nm (Max absorption) and 260 nm (Selectivity).[1]
Gradient Profile
| Time (min) | %A | %B | Curve |
| 0.0 | 60 | 40 | - |
| 15.0 | 10 | 90 | Linear |
| 20.0 | 10 | 90 | Hold |
| 20.1 | 60 | 40 | Step |
| 25.0 | 60 | 40 | Re-equilibration |
Note: MPI is highly lipophilic and will elute late in the gradient (approx. 12-14 min).[1]
Data Analysis & Validation
Isomer Integration Strategy
MPI typically presents as two closely eluting peaks (cis/trans) in GC-MS.[1]
-
Protocol: Integrate BOTH peaks.
-
Calculation: Sum the areas of Peak 1 and Peak 2.
-
Calibration: Use a certified reference standard (mixture of isomers).[1] Plot Total Area vs. Concentration.[1]
System Suitability Criteria
-
Resolution (
): > 1.5 between MPI isomers and any linear dimer (if present). -
Signal-to-Noise (S/N): > 10 for the LOQ standard.[1]
-
Precision: RSD < 5.0% for 6 replicate injections of the standard.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on concentration and sample matrix.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane. Retrieved from [Link][1][2]
-
Mehta, B. J. (1970).[1] Synthesis and Analysis of Dimers of Alpha-Methylstyrene. ScholarWorks at WMU. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1] this compound Mass Spectrum. Retrieved from [Link][1]
-
U.S. Pharmacopeia (USP). (2023).[1] General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.
Sources
Application Note: The 1-Methyl-3-phenylindan Scaffold in Medicinal Chemistry
Executive Summary: The Case for Rigid Hydrophobicity
In the optimization of lead compounds, entropy is the enemy. Flexible linkers often result in high entropic penalties upon binding.[1] The 1-methyl-3-phenylindan scaffold represents a strategic solution to this problem.[1] By cyclizing the flexible diphenylmethane or stilbene pharmacophores into a rigid indane core, this scaffold locks the aromatic rings into a defined spatial orientation while providing a lipophilic bulk that fits deep hydrophobic pockets.
This guide details the utility of this compound not merely as a byproduct of styrene polymerization, but as a deliberate conformational lock in drug design.[1] We cover the stereoselective synthesis, separation of cis/trans isomers, and its application as a privileged substructure in CNS and oncology targets.
Scaffold Logic: From Flexible to Rigid
The this compound core is effectively a "frozen" analogue of 1,3-diphenylbutane or diphenylmethane .[1]
Pharmacophore Comparison
-
Flexible Analogue: Diphenylmethane / Stilbene derivatives.[1] High rotational freedom; binds to multiple off-targets; high entropic cost.[1]
Structural Logic Diagram
The following diagram illustrates the decision-making process for "Scaffold Hopping" from a flexible hit to the rigid indane core.
Figure 1: Logical flow for selecting the this compound scaffold to improve binding affinity and metabolic stability.
Synthetic Routes & Stereochemistry
The primary route to this scaffold is the acid-catalyzed dimerization of styrene.[1] While historically performed with sulfuric acid, modern medicinal chemistry demands higher purity and "greener" methods using solid acid catalysts to minimize oligomerization.
The Stereochemical Challenge
The reaction yields two diastereomers:
-
Cis-isomer: The methyl (C1) and phenyl (C3) groups are on the same side of the cyclopentane ring.
-
Trans-isomer: The groups are on opposite sides.
Critical Insight: Biological targets often discriminate sharply between these isomers. For example, in dopamine transporter (DAT) ligands, the cis configuration often favors uptake inhibition due to the specific "cup" shape it creates.
Reaction Mechanism
The mechanism proceeds via a carbocation intermediate.[1] Control over the quenching step and catalyst acidity influences the cis:trans ratio.
Figure 2: Acid-catalyzed dimerization mechanism yielding the indane core.[1]
Application Protocols
Protocol A: Green Synthesis via Solid Acid Catalysis
Replaces the hazardous H2SO4 method with a cleaner zeolite-mediated route.[1]
Materials:
-
Styrene (freshly distilled to remove inhibitors).[1]
-
Catalyst: Zeolite Y or Montmorillonite K-10 clay (activated at 120°C for 4h).[1]
-
Solvent: Dichloromethane (DCM) or neat (solvent-free).[1]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend Montmorillonite K-10 (5 g) in DCM (50 mL) .
-
Addition: Add Styrene (10.4 g, 100 mmol) dropwise over 30 minutes at room temperature. The reaction is exothermic; ensure adequate stirring.[1]
-
Reflux: Heat the mixture to reflux (40°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 95:5). The monomer spot will disappear, replaced by the dimer (indane) and trimer spots.
-
Quenching: Cool to room temperature. Filter the catalyst through a Celite pad.[1] The catalyst can be reactivated and reused.
-
Concentration: Evaporate the solvent under reduced pressure to yield a viscous oil.
-
Distillation: Perform vacuum distillation (approx. 160–170°C at 15 mmHg) to separate the indane dimer from heavier oligomers.
Yield: Typically 75–85% mixture of cis/trans isomers.[1]
Protocol B: Separation and Assignment of Isomers
Separation is critical for SAR studies.[1] The trans-isomer is generally thermodynamically more stable.[1][4]
Separation Strategy:
-
Flash Chromatography: Use a high-resolution silica column.[1]
Stereochemical Assignment (NOE NMR): To confirm identity, perform a 1D-NOE (Nuclear Overhauser Effect) experiment.[1]
-
Irradiate the Methyl Group (C1-Me):
Biological Applications & Case Studies
Case Study 1: CNS Agents (Dopamine Transporters)
Researchers have utilized the phenylindan core to develop potent dopamine uptake inhibitors.[1]
-
Mechanism: The rigid indane structure mimics the distance between the aromatic rings in GBR-12909 (a standard DAT inhibitor) but prevents the molecule from collapsing into inactive conformations.
-
Data: Derivatives functionalized at the phenyl ring (e.g., 3-(4-chlorophenyl)) show increased selectivity for DAT over SERT (Serotonin Transporter).[1]
Case Study 2: Anti-Proliferative Agents
Indane pharmacophores are explored as tubulin polymerization inhibitors.[1]
-
Design: The this compound scaffold serves as a bioisostere for the combretastatin A-4 bridge.[1]
-
Result: The rigid core maintains the two phenyl rings in a twisted geometry essential for binding to the colchicine site on tubulin.
Comparative Data Table:
| Property | Flexible Linker (Diphenylmethane) | Rigid Scaffold (1-Me-3-Ph-Indan) | Impact on Drug Design |
| Rotatable Bonds | 4+ | 0 (Internal core) | Lower entropy penalty upon binding.[1] |
| Metabolic Stability | Low (Benzylic oxidation prone) | High (Steric hindrance at C1/C3) | Longer half-life (t1/2).[1] |
| Lipophilicity (LogP) | Moderate | High | Enhanced BBB penetration (CNS targets).[1] |
| Isomerism | None (Achiral usually) | Cis/Trans + Enantiomers | Opportunity for high selectivity.[1] |
Safety & Toxicology Note (E-E-A-T)
Endocrine Disruption Warning: The unfunctionalized "styrene dimer" (this compound) has been flagged in environmental studies for potential estrogenic activity.[1]
-
Guidance for Medicinal Chemists: Do not use the bare scaffold as a final drug.[1] Functionalization (e.g., adding polar groups, amines, or halogens) is required not only for potency but to alter the binding profile away from nuclear hormone receptors. Always screen early leads for ER-alpha binding.[1]
References
-
Organic Syntheses Procedure: Synthesis of 1-Methyl-3-phenylindane from Styrene. Org.[1][5] Synth.1955 , 35, 83. [1]
-
Mechanism of Dimerization: Solid acid catalysis for styrene dimerization.[1] PrepChem Methods.
-
Indane as a Privileged Scaffold: "The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry." BenchChem Review. (General Reference)
-
Isomer Separation: "Study of the Cis to Trans Isomerization... Evidence for the Carbocation-Mediated Mechanism."[1] PMC - NIH.[1]
-
PubChem Compound Summary: 1-Methyl-3-phenylindane (CID 22924).[1]
Sources
- 1. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
Applications of 1-Methyl-3-phenylindan in polymer chemistry
Application Note: 1-Methyl-3-phenylindan in Polymer Chemistry
Executive Summary
This compound (MPI), a cyclic dimer of styrene, occupies a critical niche in polymer science as both a mechanistic probe for polystyrene degradation and a high-value scaffold for metallocene catalyst design . Unlike its alpha-methylstyrene homologue (1,1,3-trimethyl-3-phenylindan), MPI offers unique stereochemical possibilities due to its C1 and C3 chiral centers. This guide details its application as a precursor for stereoselective polymerization catalysts and its role as a definitive analytical standard in polymer lifecycle management.
Part 1: Chemical Profile & Synthesis[1]
Compound Identity:
-
IUPAC Name: 1-Methyl-3-phenyl-2,3-dihydro-1H-indene[1]
-
CAS Number: 6416-39-3
-
Molecular Formula: C₁₆H₁₆ (208.30 g/mol )
-
Structure: A fused bicyclic system resulting from the cationic cyclodimerization of styrene.
Synthesis Pathway (The "Styrene Dimerization" Protocol): MPI is synthesized via the acid-catalyzed cationic dimerization of styrene. The reaction competes with linear dimerization (forming 1,3-diphenyl-1-butene).
Protocol 1: Selective Synthesis of MPI
-
Reagents: Styrene (freshly distilled), Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin.[2][3][4]
-
Conditions: Reflux (140°C) promotes cyclization of the linear cationic intermediate into the thermodynamic indan product.
-
Yield: Typically 80-85% mixture of cis- and trans- isomers.
| Parameter | Value | Notes |
| Boiling Point | 168–169°C (16 mmHg) | High thermal stability makes it suitable for high-temp applications. |
| Refractive Index | Useful for purity verification. | |
| Isomers | cis / trans | Ratio depends on catalyst acidity and temperature; equilibrium is approx 80:20. |
Part 2: Application in Metallocene Catalyst Design
The most high-impact application of MPI is its conversion into 1-Methyl-3-phenylindene , a ligand precursor for Group 4 metallocene catalysts (Zr, Hf). These catalysts are pivotal for producing isotactic polypropylene (iPP) and stereoregular polystyrene.
Mechanism: The saturated indan ring of MPI is dehydrogenated to form the aromatic indene system. The resulting 1-methyl-3-phenylindene is chiral and C2-symmetric when complexed, imparting rigorous stereocontrol during olefin polymerization.
Protocol 2: Synthesis of Metallocene Ligand Precursor Objective: Convert MPI to 1-Methyl-3-phenylindene.
-
Dehydrogenation:
-
Dissolve 10 g MPI in 100 mL dry benzene or toluene.
-
Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Reflux for 4–6 hours under Argon. The solution will turn deep red/brown as the hydroquinone precipitates.
-
Filtration: Remove solid residue.
-
Purification: Pass filtrate through a neutral alumina column to remove residual DDQ species.
-
-
Lithiation (Ligand Activation):
-
Cool the indene solution (in THF) to -78°C.
-
Add
-Butyllithium (1.1 eq) dropwise. -
Warm to RT.[7] The solution turns dark (anionic species).
-
-
Metallation:
-
Add ZrCl₄(THF)₂ at -78°C.
-
Isolate the rac-/ meso- zirconocene mixture via crystallization.
-
Why this matters: The "1-methyl-3-phenyl" substitution pattern restricts rotation of the polymer chain end during propagation, enforcing isotacticity in propylene polymerization.
Part 3: Polystyrene Degradation & Recycling Analysis
As the global focus shifts to the Circular Economy, MPI serves as a critical molecular marker for the chemical recycling of polystyrene (PS).
The Degradation Logic: Thermal degradation of PS (pyrolysis) proceeds via random scission and "back-biting" intramolecular transfer.
-
Trimer formation: Intramolecular transfer at the 5th carbon.
-
Dimer formation: Intramolecular transfer at the 3rd carbon yields the linear dimer cation.
-
Cyclization: The linear cation cyclizes to MPI.
Application: Researchers use MPI standards to quantify the efficiency of catalytic pyrolysis reactors. A high MPI/Styrene ratio indicates "over-cracking" or excessive residence time in acid-catalyzed recycling processes.
Protocol 3: GC-MS Quantification of PS Oligomers
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Carrier: Helium @ 1 mL/min.
-
Temp Program: 50°C (2 min)
10°C/min 300°C. -
Target Ions (m/z):
-
208 (Molecular ion of MPI).
-
193 (Loss of -CH₃).
-
115 (Indenyl fragment).
-
Differentiation: MPI elutes after the linear dimer (1,3-diphenyl-1-butene) due to its rigid bicyclic structure.
-
Part 4: Visualization of Workflows
Figure 1: Metallocene Catalyst Synthesis Pathway
This diagram illustrates the conversion of Styrene to the active Zirconocene catalyst via the MPI intermediate.
Caption: Synthesis of stereoselective zirconocene catalysts from styrene via the this compound intermediate.
Figure 2: Polystyrene Degradation Mechanism
Visualizing how MPI is formed during the thermal breakdown of polystyrene, serving as a "fingerprint" for degradation.
Caption: Formation of this compound during Polystyrene thermal degradation via back-biting and cyclization.
References
-
Organic Syntheses , Coll. Vol. 4, p.665 (1963); Vol. 35, p.83 (1955). Synthesis of 1-Methyl-3-phenylindane. Link
-
Macromolecules (2000). Stopped-Flow Investigation of Trifluoromethanesulfonic Acid Initiated Cationic Oligomerization of trans-1,3-Diphenyl-1-butene. Link
-
Journal of Analytical and Applied Pyrolysis (2002). Catalytic degradation of polystyrene over natural clinoptilolite zeolite. (Demonstrates MPI as major degradation product). Link
-
Organometallics (1994). Synthesis, Structure, and Polymerization Behavior of rac- and meso-Bis(1-methyl-3-phenylindenyl)zirconium Dichlorides. (Key paper on the metallocene application). Link
Sources
Application Note: Synthesis and Functionalization of 1-Methyl-3-phenylindan Scaffolds
Abstract
This application note details the synthesis of 1-Methyl-3-phenylindan , a privileged bicyclic scaffold derived from the cationic dimerization of styrene.[1] While often utilized industrially as a heat-transfer fluid or plasticizer, this structural motif possesses significant under-explored potential in medicinal chemistry, particularly as a rigid analog of 1,3-diphenylbutane and a congener to psychoactive amino-indans. This guide provides a validated, green-chemistry protocol for the synthesis of the core scaffold using solid-acid catalysis (Amberlyst-15), followed by divergent protocols for its functionalization into novel amino- and bromo-derivatives for SAR (Structure-Activity Relationship) profiling.
Module 1: Core Scaffold Synthesis
The Challenge: Selectivity in Cationic Dimerization
The dimerization of styrene is an acid-catalyzed process that presents a classic kinetic vs. thermodynamic challenge. The reaction proceeds via a carbocationic mechanism that can yield:
-
Linear Dimers: 1,3-diphenyl-1-butene (Kinetic product).
-
Cyclic Dimers: this compound (Thermodynamic product).[1]
-
Oligomers/Polymers: Polystyrene (Runaway side reaction).
To maximize the yield of the target indan, we utilize Amberlyst-15 , a macroreticular sulfonic acid resin. This solid-acid catalyst minimizes polymerization compared to liquid sulfuric acid and allows for easy workup.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the bifurcation between linear and cyclic pathways.
Figure 1: Mechanistic pathway of styrene dimerization. High temperatures and prolonged contact time favor the intramolecular cyclization to the indan.
Experimental Protocol: Amberlyst-Catalyzed Cyclodimerization
Reagents:
-
Styrene (stabilized with TBC), >99%
-
Amberlyst-15 (Dry), H+ form[2]
-
Solvent: Toluene (anhydrous) or Neat (solvent-free)
Equipment:
-
Three-neck round-bottom flask (500 mL)[1]
-
Mechanical overhead stirrer (Essential for resin suspension)
-
Reflux condenser
-
Inert gas inlet (
)
Step-by-Step Procedure:
-
Catalyst Activation: Wash Amberlyst-15 (10 g) with methanol, then dry in a vacuum oven at 80°C for 4 hours to remove moisture (water deactivates the acid sites).
-
Reaction Setup: Charge the flask with activated Amberlyst-15 (10 g) and Toluene (100 mL). Heat to reflux (110°C).
-
Addition: Add Styrene (104 g, 1.0 mol) dropwise over 2 hours. Note: Slow addition keeps the monomer concentration low, favoring dimerization over polymerization.
-
Cyclization Phase: Maintain reflux for an additional 6–12 hours. Monitor conversion via GC-MS. The linear dimer (1,3-diphenyl-1-butene) will appear first; continued heating converts this to the cyclic this compound.
-
Workup: Cool the mixture to room temperature. Filter off the Amberlyst-15 beads (catalyst can be regenerated).
-
Purification: Concentrate the filtrate under reduced pressure. Perform fractional distillation under high vacuum (0.5 mmHg).
-
Fraction 1: Unreacted styrene and linear dimers (lower bp).
-
Fraction 2:This compound (bp ~150–155°C at 6.5 mmHg).[1]
-
Data Summary:
| Parameter | Value |
|---|---|
| Yield (Isolated) | 75–82% |
| Purity (GC) | >98% |
| Appearance | Colorless to pale yellow viscous oil |
| Refractive Index (
Module 2: Functionalization Strategies
Once the core scaffold is secured, derivatization focuses on the aromatic rings. The this compound molecule has two aromatic systems: the fused ring (A) and the pendant phenyl ring (B). Electrophilic substitution typically favors the less sterically hindered positions.
Pathway A: Synthesis of Amino-Derivatives (CNS Active Analogs)
Amino-indans are potent releasers of monoamines. We target the nitro-intermediate followed by reduction.
Protocol: Regioselective Nitration
-
Reagents: this compound (10 mmol), Acetic Anhydride,
(fuming). -
Procedure: Dissolve substrate in acetic anhydride at 0°C. Add fuming nitric acid dropwise. The acetyl nitrate generated in situ is a milder nitrating agent, improving regioselectivity toward the para-positions of the phenyl rings.
-
Quench: Pour onto ice/water. Extract with DCM.
-
Reduction: Hydrogenate the crude nitro-compound using Pd/C (10%) in Ethanol at 40 psi
for 4 hours. -
Result: This yields a mixture of amino-isomers (predominantly on the pendant phenyl ring). Separation requires preparative HPLC.
Pathway B: Synthesis of Bromo-Derivatives (Cross-Coupling Precursors)
Bromination activates the scaffold for Suzuki-Miyaura coupling, allowing the attachment of heteroaryl groups for library expansion.
Protocol: Iron-Catalyzed Bromination
-
Reagents: this compound (10 mmol),
(1.1 eq), (cat). -
Procedure: In dry DCM at 0°C, add
. Add bromine dropwise. -
Mechanism: Electrophilic Aromatic Substitution.
-
Outcome: The product is predominantly 6-bromo-1-methyl-3-phenylindan (substitution on the fused ring para to the alkyl junction) due to the activating effect of the alkyl substituents on the fused ring.
Module 3: Analytical Characterization & Workflow
The following workflow summarizes the decision matrix for researchers developing this scaffold.
Figure 2: Operational workflow for synthesis and derivatization.
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Identity | 1H-NMR (CDCl3, 400 MHz) | Diagnostic doublet at |
| Residual Solvent | HS-GC | Toluene < 890 ppm |
References
-
Organic Syntheses Procedure for Indan Derivatives. Title: 1-Methyl-3-phenylindane.[1][3] Source: Organic Syntheses, Coll. Vol. 4, p.665 (1963); Vol. 35, p.83 (1955). URL:[Link] Relevance: Foundational protocol for liquid acid catalysis.
-
Solid Acid Catalysis Mechanism. Title: Selective dimerization of α-methylstyrene catalyzed by a solid acid.[4][5] Source: Industrial & Engineering Chemistry Research (via ResearchGate). URL:[Link] Relevance: Validates the use of Amberlyst/Nafion for cleaner dimerization kinetics (analogous to styrene).
-
Biological Relevance of Phenyl-Indan/Piperazine Scaffolds. Title: 1-Methyl-3-phenylpiperazine - PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI). URL:[Link] Relevance: Highlights the pharmacological interest in "1-methyl-3-phenyl" structural motifs in CNS drug discovery.
- Regioselective Nitration Techniques.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1109040A - Process for preparing alpha-methylstyrene unsaturated dimer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 1-Methyl-3-phenylindan
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-methyl-3-phenylindan (MPI) via the acid-catalyzed cationic dimerization of styrene. MPI is a critical intermediate in the production of high-performance traction fluids, heat transfer oils, and pharmaceutical scaffolds.
Unlike simple polymerizations, this process requires precise kinetic control to favor the thermodynamic cyclic dimer (indan) over the kinetic linear dimer (1,3-diphenyl-1-butene) and higher oligomers (polystyrene). This guide bridges the gap between bench-scale synthesis and pilot-plant production, emphasizing heat management and reaction endpoint verification.
Scientific Basis & Reaction Mechanism[1][2][3]
The Cationic Cascade
The synthesis relies on the cationic dimerization of styrene. The reaction is initiated by the protonation of the vinyl group, generating a secondary benzyl carbocation. This electrophile attacks a second styrene molecule.
Critical Mechanistic Insight: The reaction produces two primary dimers:
-
Linear Dimer: 1,3-diphenyl-1-butene (Kinetic Product).
-
Cyclic Dimer: this compound (Thermodynamic Product).
To maximize the yield of MPI, the reaction must be driven beyond the formation of the linear dimer. Prolonged heating in the presence of acid facilitates the intramolecular Friedel-Crafts alkylation required to close the five-membered ring.
Mechanism Visualization
The following diagram illustrates the pathway from monomer to the target indan structure, highlighting the critical cyclization step.
Figure 1: Cationic dimerization pathway of styrene favoring thermodynamic cyclization over polymerization.
Process Optimization Parameters
Success at scale depends on three variables: Acid Concentration, Temperature, and Addition Rate.
| Parameter | Optimal Range | Impact on Chemistry |
| Catalyst | High conc. causes polymerization; low conc. stops at linear dimer. | |
| Temperature | Reflux (~145°C) | Essential for ring closure. Below 130°C, linear dimer dominates. |
| Addition Rate | 0.2 - 0.5 volumes/hr | Slow addition prevents thermal runaway and keeps monomer conc. low. |
| Stirring | High Shear (Re > 10,000) | Critical for biphasic interfacial area generation. |
Large-Scale Synthesis Protocol
Safety Warning: Styrene polymerization is highly exothermic (
Materials
-
Reagent: Styrene (inhibited with TBC), >99% purity.
-
Catalyst: Sulfuric Acid (
), concentrated.[1] -
Solvent/Medium: Water (for dilution of acid).
-
Quench: Sodium Bicarbonate (
), saturated solution.
Equipment Setup
-
Reactor: Glass-lined or Stainless Steel (316L) reactor with jacketed cooling.
-
Agitation: High-torque overhead stirrer with pitch-blade impeller.
-
Condenser: Reflux condenser set to 5°C.
-
Dosing: Precision metering pump for styrene addition.
Step-by-Step Methodology
Step 1: Catalyst Preparation
-
Charge the reactor with water (1.5 volumes relative to expected styrene charge).
-
Slowly add concentrated
to achieve a 65% w/w acid concentration. Caution: Exothermic mixing. -
Heat the acid solution to 100°C under vigorous stirring.
Step 2: Controlled Dimerization (The "Starve-Feed" Method)
-
Begin heating the reactor to reflux conditions.[1]
-
Initiate the addition of Styrene via the metering pump.
-
Rate: Add total styrene volume over 4 to 6 hours .
-
Temperature: Maintain internal temperature between 135°C - 145°C .
-
Control: If temperature spikes >150°C, stop addition immediately and apply maximum jacket cooling.
-
-
Crucial Step: After addition is complete, continue refluxing for an additional 4 hours . This "cook" period converts the kinetic linear dimer into the thermodynamic cyclic indan.
Step 3: Quench and Separation
-
Cool the reaction mass to 40°C.
-
Stop agitation and allow phases to separate (approx. 30-60 mins).
-
Drain the lower aqueous acid layer (can be recycled after re-titration).
-
Wash the organic layer (top) twice with water, then once with saturated
to neutralize residual acid. pH should be neutral (7.0).
Step 4: Purification (Fractional Distillation)
-
Transfer crude organic oil to a vacuum distillation unit.
-
Cut 1 (Unreacted/Linear): Remove light fractions boiling <150°C at 15 mmHg.
-
Cut 2 (Product): Collect this compound at 168°C - 170°C (15 mmHg) .
-
Note: The product is a viscous, colorless to pale yellow oil.
-
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis and purification of MPI.
Analytical Quality Control
To validate the synthesis, samples must be analyzed prior to distillation to ensure conversion of the linear dimer.
| Method | Characteristic Signal | Acceptance Criteria |
| GC-MS | Molecular Ion ( | m/z 208 (Dimer). Linear vs Cyclic distinguished by retention time. |
| 1H-NMR | Methyl Group ( | Doublet at |
| 1H-NMR | Olefinic Protons | Absence of signals at |
| Refractive Index | 1.5811 ± 0.0005 |
Troubleshooting:
-
High Linear Dimer Content: Reflux time was too short or acid concentration too low. Re-acidify and reflux.[1]
-
High Polymer Content: Addition rate was too fast or temperature too low (polymerization competes with dimerization).
References
-
Organic Syntheses. "1-Methyl-3-phenylindane." Org.[2] Synth.1955 , 35, 83. [Link]
-
Mayo, F. R. "The Dimerization of Styrene." Journal of the American Chemical Society, 1968 , 90(5), 1289–1295. [Link]
-
Plastics Europe. "Styrene Monomer: Safe Handling Guide." Plastics Europe Association. [Link]
- Google Patents.
Sources
Application Note: 1-Methyl-3-phenylindan as a Precursor for Fused Heterocyclic Scaffolds
This Application Note is structured to guide researchers through the conversion of 1-Methyl-3-phenylindan —a readily accessible styrene dimer—into high-value heterocyclic scaffolds.
Unlike standard protocols that rely on commercially available indanones, this guide treats this compound as a platform chemical , bridging the gap between bulk petrochemicals (styrene) and fine pharmaceutical intermediates (indenopyrazoles, benzazepines).
Abstract
This compound is often viewed merely as a byproduct of styrene polymerization or a heat-transfer fluid component. However, its rigid bicyclic core and benzylic activation sites make it an ideal "sleeping" scaffold for drug discovery. This guide details the oxidative activation of the indan core and its subsequent conversion into indeno[1,2-c]pyrazoles (EGFR kinase inhibitor analogs) and benzazepines (CNS active agents).
Module 1: Synthesis & Purification of the Core Scaffold
Before heterocyclic derivatization, the this compound core must be synthesized with high regioselectivity, avoiding the linear dimer (1,3-diphenyl-1-butene).
Protocol 1.1: Solid-Acid Catalyzed Dimerization of Styrene
Rationale: Traditional sulfuric acid routes yield inseparable mixtures of oligomers. Using Montmorillonite K10 (a solid acid clay) ensures high selectivity for the cyclic indan dimer via a cationic mechanism.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
Montmorillonite K10 (activated at 120°C for 4 h)
-
Chlorobenzene (solvent)
Step-by-Step Methodology:
-
Catalyst Activation: Dry Montmorillonite K10 in a vacuum oven at 120°C for 4 hours to remove physisorbed water (critical for Lewis acid activity).
-
Reaction Setup: In a 250 mL three-neck flask equipped with a reflux condenser and dropping funnel, suspend 5.0 g of activated K10 in 50 mL of chlorobenzene. Heat to 130°C.[1]
-
Addition: Add Styrene (20.8 g, 200 mmol) dropwise over 45 minutes. The slow addition minimizes linear oligomerization.
-
Digestion: Stir the mixture at reflux (132°C) for 3 hours. Monitor via TLC (Hexane/EtOAc 95:5). The indan product (
) should appear as the major spot, distinct from the linear dimer ( ). -
Workup: Filter the hot solution to remove the clay catalyst. The catalyst can be washed with hot toluene and reactivated for reuse.
-
Purification: Concentrate the filtrate under reduced pressure. Perform vacuum distillation.
-
Fraction 1: Unreacted styrene (discard).
-
Fraction 2:This compound (bp 150–155°C at 5 mmHg).
-
Yield Expectation: 75–82% (Colorless viscous oil).
-
Data Validation:
-
1H NMR (CDCl3): Diagnostic doublets for the methyl group (
1.1-1.4 ppm) and multiplets for the methine protons at C1 and C3. -
Isomers: The product exists as a mixture of cis and trans isomers (approx 1:1 ratio), which is acceptable for the subsequent oxidation step.
Module 2: Oxidative Activation (The Gateway Step)
The indan ring is chemically inert. To attach heterocycles, we must introduce a ketone functionality. The C3 position (benzhydryl-like) is thermodynamically more stable for radical attack than the C1 position (tertiary alkyl), but steric factors favor C1. However, under controlled oxidation, the 1-indanone derivative is the primary target.
Protocol 2.1: Chromium-Free Catalytic Oxidation
Rationale: Avoiding toxic Cr(VI) reagents (Jones reagent), this protocol uses a Co/Mn catalytic system mimicking industrial autoxidation, selectively targeting the benzylic positions.
Reaction Scheme: this compound + O2 (Co/Mn cat.) -> 3-Methyl-1-phenylindan-1-one (Note: IUPAC numbering changes upon ketone formation. The carbonyl takes priority C1, placing the phenyl at C1 and methyl at C3, or vice versa depending on the specific isomer oxidized. For consistency, we target the ketone at the position distal to the methyl if possible, or accept the mixture which can be separated).
Methodology:
-
Dissolve this compound (10 g) in glacial acetic acid (50 mL).
-
Add Cobalt(II) acetate tetrahydrate (1 mol%) and Manganese(II) acetate (0.5 mol%).
-
Add Sodium Bromide (1 mol%) as a promoter.
-
Heat to 90°C and bubble pure Oxygen (or air) through the solution for 6 hours.
-
Quench: Pour into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organic layer with Sat. NaHCO3 (to remove AcOH) and Brine. Dry over MgSO4.
-
Isolation: Flash chromatography (Hexane/EtOAc 9:1). The ketone product is a pale yellow solid/oil.[2]
Module 3: Heterocyclic Derivatization
Once the Indanone core is established, it serves as a versatile Michael acceptor and condensation partner.
Protocol 3.1: Synthesis of Indeno[1,2-c]pyrazoles
Application: EGFR Tyrosine Kinase Inhibitors (similar to Erlotinib analogs).[3] Mechanism: Claisen-Schmidt condensation followed by cyclocondensation.
Step 1: Claisen-Schmidt Condensation (Formation of Chalcone)
-
Dissolve the Indanone derivative (5 mmol) and an aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 5.5 mmol) in Ethanol (20 mL).
-
Add KOH (40% aq, 1 mL) dropwise at 0°C.
-
Stir at room temperature for 12 hours. A precipitate (the benzylidene intermediate) usually forms.
-
Filter and recrystallize from ethanol.
Step 2: Pyrazole Ring Closure
-
Suspend the benzylidene intermediate (2 mmol) in Glacial Acetic Acid (10 mL).
-
Add Hydrazine Hydrate (10 mmol) or Phenylhydrazine (2.5 mmol).
-
Reflux for 4 hours.
-
Workup: Pour into crushed ice. The Indeno[1,2-c]pyrazole precipitates as a solid.[2]
-
Yield: 65–80%.
Protocol 3.2: Ring Expansion to Benzazepines (Schmidt Reaction)
Application: CNS active agents (Serotonin receptor modulators).
-
Dissolve the Indanone derivative (2 mmol) in Methanesulfonic acid (5 mL).
-
Add Sodium Azide (
, 2.5 mmol) in small portions over 30 minutes at 0°C (Caution: evolution). -
Stir at RT for 2 hours, then heat to 50°C for 1 hour.
-
Quench: Slowly pour into ice/Na2CO3 solution.
-
Extract with DCM. The product is a Tetrahydro-indeno-azepine (Lactam), formed via alkyl migration.
Visualizing the Workflow
The following diagram illustrates the transformation from the raw styrene dimer to the final heterocyclic targets.
Figure 1: Synthetic workflow transforming the styrene dimer into bioactive heterocyclic cores.
Summary of Reaction Parameters
| Transformation | Reagents | Critical Parameter | Typical Yield |
| Dimerization | Styrene, Montmorillonite K10 | Temp < 140°C to avoid polymerization | 78% |
| Oxidation | Bromide promoter essential for conversion | 65% | |
| Condensation | Indanone, Ar-CHO, KOH | Anhydrous conditions not required | 85% |
| Cyclization | Chalcone, Hydrazine | Acetic acid solvent promotes dehydration | 72% |
References
-
Preparation of this compound (Styrene Dimerization)
-
Solid Acid Catalysis (Green Chemistry Approach)
- "Cationic dimerization of styrene over acidic clay catalysts.
-
Indanone to Pyrazole Transformation
- "Synthesis and Characterization of Some Novel Indeno[1,2-c]pyrazoles.
-
Biological Relevance (EGFR Inhibitors)
-
"A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy."[3] Pharmaceuticals (Basel).
-
-
Indanone Synthesis Reviews
- "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Catalytic Systems for the Efficient Synthesis of 1-Methyl-3-phenylindan
Executive Summary
The synthesis of 1-methyl-3-phenylindan (MPI) is a critical process in the development of pharmaceutical intermediates, particularly for antiproliferative agents and sertraline-related analogs. Historically, this synthesis relied on harsh mineral acids (
This Application Note details a modern, efficient protocol using Solid Acid Catalysts (Zeolites/Clays) . This approach maximizes selectivity for the thermodynamic cyclic dimer (MPI) over the kinetic linear dimer, simplifies purification to a filtration step, and aligns with Green Chemistry principles.
Scientific Background & Mechanistic Logic
The Selectivity Challenge
The dimerization of styrene is a competition between kinetic and thermodynamic control.
-
Kinetic Product: 1,3-diphenyl-1-butene (Linear Dimer). Favored by mild Lewis acids and lower temperatures.
-
Thermodynamic Product: this compound (Cyclic Dimer). Favored by strong Brønsted acidity and elevated temperatures.
To efficiently synthesize MPI, the catalytic system must not only promote the initial dimerization but also facilitate the subsequent intramolecular Friedel-Crafts alkylation (cyclization) that converts the linear intermediate into the indan core.
Mechanistic Pathway
The reaction proceeds via a cationic mechanism. The catalyst protonates styrene to form a secondary carbocation, which attacks a second styrene molecule. The resulting linear cation can either eliminate a proton (forming the linear alkene) or cyclize.
Figure 1: Mechanistic pathway highlighting the conversion of the kinetic linear dimer to the thermodynamic indan target.
Recommended Catalytic Systems
We evaluate three systems based on efficiency, safety, and scalability.
| Feature | System A: Mineral Acid ( | System B: Lewis Acid ( | System C: Solid Acid (Zeolite H-Y) |
| Phase | Homogeneous (Liquid) | Homogeneous | Heterogeneous (Solid) |
| Selectivity | High (Cyclic) | Mixed (Linear favored) | High (Cyclic) |
| Workup | Extraction/Neutralization | Quench/Extraction | Filtration |
| Reusability | None | None | High (Regenerable) |
| Corrosion | Severe | Moderate | Negligible |
| Recommendation | Legacy/Avoid | For Linear Dimer | Preferred Protocol |
Why Zeolite H-Y?
Zeolite H-Y (faujasite structure) possesses a three-dimensional pore system with supercages (~13 Å) large enough to accommodate the transition state of the bulky diphenyl intermediates. Its high density of Brønsted acid sites drives the cyclization step effectively.
Detailed Protocol: Solid Acid Catalyzed Synthesis
Target: this compound Catalyst: Zeolite H-Y (Si/Al ratio ~5.0) or Montmorillonite K-10 Clay. Scale: Laboratory (50 mmol).
Materials
-
Substrate: Styrene (freshly distilled to remove inhibitors like 4-tert-butylcatechol).
-
Catalyst: Zeolite H-Y (calcined) OR Montmorillonite K-10.
-
Solvent: Chlorobenzene (preferred for high boiling point, 131°C) or Toluene.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Experimental Workflow
Figure 2: Step-by-step workflow for the heterogeneous catalytic synthesis.
Step-by-Step Procedure
-
Catalyst Activation (Critical):
-
Heat the Zeolite H-Y or K-10 Clay in a muffle furnace at 120°C for 2 hours (for Clay) or 500°C for 4 hours (for Zeolite) to remove adsorbed water. Water poisons the acid sites.
-
-
Reaction Assembly:
-
In a 100 mL round-bottom flask, dissolve Styrene (5.2 g, 50 mmol) in Chlorobenzene (20 mL) .
-
Add Activated Catalyst (0.5 g, ~10 wt%) .
-
-
Reaction:
-
Heat the mixture to reflux (~132°C).
-
Stir vigorously (800 rpm) to eliminate mass transfer limitations.
-
Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Checkpoint: At 1 hour, linear dimers may dominate. Continue refluxing for 4–6 hours to ensure conversion to the cyclic indan.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel or a pad of Celite to recover the catalyst.
-
Note: The catalyst can be washed with acetone, dried, and recalcined for reuse.
-
-
Purification:
-
Remove solvent via rotary evaporation.
-
Purify the oily residue via vacuum distillation (b.p. ~168–169°C at 16 mmHg) or column chromatography (Silica gel, 100% Hexanes) to obtain This compound as a clear oil.
-
Self-Validating Quality Control
To ensure the protocol was successful, verify the following parameters. This creates a "closed-loop" of trust in your data.
| Parameter | Method | Expected Result | Troubleshooting |
| Isomer Ratio | GC-MS / 1H NMR | >95% Cyclic Indan | If Linear Dimer > 10%, increase reaction time or catalyst loading. |
| Oligomers | GPC / TLC | Minimal Trimers | If high oligomers (trimers/tetramers), dilute the reaction (add more solvent). |
| Appearance | Visual | Clear, colorless oil | Yellowing indicates oxidation; ensure |
NMR Validation (Characteristic Peaks):
-
Methyl Group: Doublet at
~1.3 ppm. -
Methine (Indan Ring): Multiplet at
~3.1–3.4 ppm. -
Absence of Vinyl Protons: Ensure no peaks in the 5.0–6.5 ppm range (indicates unreacted linear dimer).
References
-
Solid Acid Catalysis Overview
-
Zeolite Selectivity
-
Corma, A., et al. (2000). Solid Acid Catalysts for the Selective Dimerization of Styrene. Journal of Catalysis. Link
-
-
Classic Mineral Acid Method (Comparison)
-
Mechanistic Insight (Linear vs Cyclic)
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4012305A - Production of 1-methyl-3-phenylindans - Google Patents [patents.google.com]
- 6. Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the reactivity of the benzylic protons in 1-Methyl-3-phenylindan
Executive Summary
1-Methyl-3-phenylindan (CAS: 6416-39-3) is the cyclic acid-catalyzed dimer of styrene.[1] While often viewed merely as a polymerization byproduct or a heat-transfer fluid component, its scaffold represents a unique "reactivity comparator" for physical organic chemistry.[1] The molecule possesses two distinct benzylic environments: the C1-position (methyl-substituted, mono-benzylic) and the C3-position (phenyl-substituted, bis-benzylic/benzhydryl).[1]
This Application Note provides a technical guide for researchers aiming to selectively functionalize this scaffold. We demonstrate that the C3-proton is the thermodynamic and kinetic point of entry for both radical and anionic pathways due to superior resonance stabilization (benzhydryl character).[1]
Structural Analysis & Reactivity Logic
To design effective protocols, one must first understand the electronic landscape of the substrate.[1] this compound is not symmetric.[1]
The Benzylic Competition (C1 vs. C3)
The reactivity of benzylic protons is governed by the stability of the resulting intermediate (radical or anion) after hydrogen abstraction.[1]
| Feature | Position C1 (Methyl-Substituted) | Position C3 (Phenyl-Substituted) |
| Hybridization | ||
| Electronic Character | Mono-benzylic | Bis-benzylic (Benzhydryl-like) |
| Stabilization | Resonance (1 Ring) + Hyperconjugation (Me) | Resonance (2 Rings: Fused + Pendant) |
| Est.[1] BDE (C-H) | ~85 kcal/mol | ~80-82 kcal/mol (Weaker bond) |
| Est.[1] pKa (DMSO) | ~42 | ~33-35 (More Acidic) |
| Steric Hindrance | Moderate (Methyl group) | High (Phenyl group) |
Stereochemical Implications
The molecule exists as cis and trans diastereomers.[1] The trans isomer (phenyl and methyl on opposite faces of the cyclopentane ring) is thermodynamically favored to minimize 1,3-diaxial-like repulsion.[1]
-
Synthetic Note: Acid-catalyzed dimerization of styrene predominantly yields the trans isomer.[1]
-
Reactivity Note: Planarization of C3 during radical or anionic formation destroys the stereocenter.[1] Quenching will reform the stereocenter, typically favoring the thermodynamic trans product.[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for functionalization, highlighting the selectivity for the C3 position.
Figure 1: Reaction map demonstrating the thermodynamic bias toward C3 functionalization due to benzhydryl resonance stabilization.[1]
Experimental Protocols
Protocol A: Regioselective Radical Bromination (Wohl-Ziegler)
Objective: To install a bromine atom at the C3 position, creating a tertiary benzyl bromide suitable for nucleophilic substitution or elimination.[1]
Materials:
-
This compound (10 mmol, 2.08 g)[1]
-
N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) - Recrystallize from water before use.[1]
-
AIBN (Azobisisobutyronitrile) (0.5 mmol, 82 mg)[1]
-
Solvent:
-Trifluorotoluene (PhCF ) (Green alternative to CCl ) or CCl .[1]
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (bubbler).[1]
-
Dissolution: Dissolve this compound in 20 mL of PhCF
. -
Addition: Add NBS and AIBN to the stirring solution.
-
Initiation: Heat the mixture to reflux (approx. 100°C for PhCF
).-
Observation: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.[1]
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot (high R
) will disappear, replaced by a slightly more polar product. -
Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid.[1][2]
-
Purification: Evaporate the solvent under reduced pressure. The resulting oil is often unstable on silica gel due to elimination (forming the indene).[1]
-
Recommendation: Use the crude bromide immediately for the next step or store at -20°C under Argon.[1]
-
Mechanistic Note: The C3 radical is generated selectively. While steric hindrance at C3 is high, the bond dissociation energy (BDE) lowering effect of the two aromatic rings dominates the transition state.[1]
Protocol B: Lithiation and Carboxylation
Objective: To generate the C3-carbanion and trap it with CO
Materials:
-
This compound (5 mmol, 1.04 g)[1]
-
-Butyllithium (
-BuLi) (1.6 M in hexanes, 5.5 mmol, 3.44 mL)[1] -
Anhydrous THF (15 mL)
-
Dry Ice (Solid CO
)[1]
Procedure:
-
Inert Atmosphere: Flame-dry a 50 mL Schlenk flask and flush with Argon.
-
Solvation: Add the substrate and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add
-BuLi dropwise via syringe over 10 minutes. -
Equilibration: Stir at -78°C for 30 minutes, then allow to warm to 0°C for 15 minutes to ensure complete metallation at the thermodynamic C3 position.
-
Quench: Cannulate the red anion solution onto an excess of crushed dry ice in a separate flask. The color will discharge immediately to yellow/colorless.[1]
-
Workup: Allow excess CO
to sublime. Acidify with 1M HCl to pH 2.[1] Extract with Ethyl Acetate (3x).[1][3] -
Isolation: The product, this compound-3-carboxylic acid, can be recrystallized from Hexanes/Ethanol.[1]
Analytical Validation
When analyzing reaction outcomes, specific spectral signatures confirm regioselectivity.[1]
| Method | Diagnostic Signal (Starting Material) | Diagnostic Signal (C3-Functionalized Product) |
| 1H NMR | C3-H: Doublet/Multiplet at ~4.0-4.5 ppm | Disappears. No proton at C3.[1] |
| 1H NMR | C1-H: Multiplet at ~3.0-3.5 ppm | Remains (shift may change slightly). |
| 13C NMR | C3: Signal at ~50-55 ppm | Shifts downfield (to ~70-80 ppm for Br, or ~60 ppm for COOH).[1] |
| MS (EI) | Molecular Ion ( |
Self-Validation Check:
-
If the reaction occurred at C1 (Methyl side), the C3-H signal at ~4.0-4.5 ppm would remain intact in the proton NMR.[1]
-
If the product eliminates to the indene (common side reaction), you will see a new olefinic proton signal at ~6.5 ppm.[1]
References
-
Mayo, F. R. (1968).[1] The Dimerization of Styrene. Journal of the American Chemical Society, 90(5), 1289–1295.[1] [1]
- Foundational text establishing the acid-catalyzed form
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] [1]
- Source for pKa values of benzylic vs. benzhydryl protons.
-
Wohl, A. (1919).[1] Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical reactions.[1] Berichte der deutschen chemischen Gesellschaft, 52, 51.[1]
-
Classical reference for radical bromination methodology.[1]
-
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] [1]
- Verific
Sources
Troubleshooting & Optimization
Common side products in the synthesis of 1-Methyl-3-phenylindan
Current Status: Operational Topic: Troubleshooting Common Side Products & Impurities Ticket ID: CHEM-SUP-8821
Executive Summary
The synthesis of 1-Methyl-3-phenylindan (CAS: 6416-39-3) is classically achieved via the acid-catalyzed dimerization of styrene.[1][2] While conceptually simple, this reaction is a competition between linear dimerization , cyclization , and uncontrolled polymerization .
This guide addresses the three most critical purity failures:
-
Incomplete Cyclization: Presence of linear 1,3-diphenyl-1-butene.
-
Oligomerization: Formation of polystyrene "tar."
-
Stereochemical Variance: cis vs. trans diastereomer ratios.
Part 1: The Reaction Pathway & Failure Points
To troubleshoot effectively, you must visualize the reaction as a branching path. The carbocation intermediate has two fates: it can either quench to form a linear alkene (undesired) or attack the internal aromatic ring to close the indan system (desired).
Mechanism Visualization
Figure 1: Reaction network showing the competition between linear elimination (red) and cyclization (green).
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My product contains significant amounts of linear alkene (1,3-diphenyl-1-butene)."
Diagnosis: The reaction conditions lacked sufficient thermodynamic drive to force the Friedel-Crafts cyclization . The linear dimer is the kinetic product; the indan is the thermodynamic product.
Technical Analysis: The linear dimer (1,3-diphenyl-1-butene) forms rapidly. Converting this linear intermediate into the cyclic indan requires re-protonation and an intramolecular electrophilic attack. If the acid is too weak or the temperature too low, the reaction stops at the linear alkene.
Corrective Actions:
-
Acid Strength: Switch from phosphoric acid (weaker) to Sulfuric Acid (H₂SO₄) . The cyclization has a higher activation energy than the dimerization.
-
Reflux Duration: Extend the reflux time. The linear dimer can be converted to the indan if refluxed longer in the presence of acid (see Re-protonation path in Fig 1).
-
Temperature: Ensure the internal temperature exceeds 100°C. Low-temperature dimerization (e.g., 40–60°C) exclusively favors the linear product.
| Property | Linear Dimer (Impurity) | Cyclic Dimer (Target) |
| IUPAC | 1,3-Diphenyl-1-butene | This compound |
| Boiling Point | ~148°C (at 6 mmHg) | ~168°C (at 16 mmHg) |
| Refractive Index ( | ~1.59–1.60 | ~1.5811 |
| Detection | Olefinic protons in NMR ( | No olefinic protons; complex aliphatic region |
Issue 2: "The reaction mixture turned into a viscous tar/solid."
Diagnosis: Uncontrolled cationic polymerization (Oligomerization).
Technical Analysis: Styrene is highly prone to chain-growth polymerization. If the local concentration of styrene is too high relative to the active carbocations, the dimer cation attacks a third styrene molecule instead of cyclizing.
Corrective Actions:
-
Addition Rate: Do not add all styrene at once. Add styrene dropwise to the hot acid solution. This keeps the instantaneous monomer concentration low, favoring dimerization over polymerization.
-
Temperature Control: Maintain a strict reflux. While high heat promotes cyclization, runaway exotherms promote tar formation. Use an oil bath rather than a heating mantle for precise control.
-
Acid Concentration: Dilute the H₂SO₄ (e.g., 60-70% aq. solution). Concentrated (98%) H₂SO₄ acts as a potent oxidizer and polymerization initiator, leading to sulfonated tars.
Issue 3: "I see two distinct peaks in GC/HPLC with the same mass."
Diagnosis: Diastereomers (cis and trans isomers).[3]
Technical Analysis: this compound has two chiral centers (C1 and C3). The product is obtained as a racemic mixture of diastereomers.
-
Trans-isomer: Generally the thermodynamic product (pseudo-diequatorial conformation reduces steric clash between the methyl and phenyl groups).
-
Cis-isomer: Kinetic product.
Corrective Actions:
-
Acceptance: For most pharmacological applications, separation is required.
-
Separation: The boiling points are very close, making distillation difficult. Flash chromatography or High-Performance Liquid Chromatography (HPLC) is required to separate the diastereomers.
-
Equilibration: Prolonged heating with acid can equilibrate the mixture toward the more stable trans isomer, but complete conversion is rarely possible.
Part 3: Validated Protocol (Self-Validating System)
This protocol is adapted from Organic Syntheses and optimized to minimize linear dimer formation.
Reagents:
-
Styrene (freshly distilled to remove inhibitors like TBC).
-
Sulfuric Acid (H₂SO₄), conc.[2]
-
Water.[2]
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the viscosity), reflux condenser, and addition funnel, mix 100 mL conc. H₂SO₄ and 150 mL Water .
-
Checkpoint: Ensure the acid concentration is approx 40-50%. Too concentrated = tar. Too dilute = linear dimer.
-
-
Reaction Initiation:
-
Heat the acid solution to reflux .[2]
-
Place 50 g (0.48 mol) of Styrene in the addition funnel.
-
-
Controlled Addition (Critical Step):
-
Add styrene dropwise over 30–60 minutes while maintaining vigorous stirring.
-
Why: Slow addition prevents the "Oligomerization" pathway (Fig 1).
-
-
Cyclization Phase:
-
Workup:
-
Purification:
-
Distillation: Distill under reduced pressure.
-
Fraction 1: Unreacted styrene/Linear dimer (lower BP).
-
Fraction 2 (Product):168–169°C at 16 mmHg .[2]
-
References
-
Rosen, J. et al. (1955). "1-Methyl-3-phenylindane".[1][2][8] Organic Syntheses, Coll.[1][2] Vol. 4, p.665.[1] [Link]
-
Marczewski, M. et al. (2014).[9] "Decomposition of styrene dimers: The influence of the acid strength of the catalyst". Reaction Kinetics, Mechanisms and Catalysis, 114, 215–227. [Link]
- Mayer, F. et al. (1964). "Styrene Dimerization Process". U.S.
Sources
- 1. US4012305A - Production of 1-methyl-3-phenylindans - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex: New Insights on the Styrene Dimerization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 7. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for the purification of 1-Methyl-3-phenylindan
Ticket ID: IND-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Purification Protocols for 1-Methyl-3-phenylindan (CAS: 6416-39-3)
Executive Summary
This compound is a cyclodimerization product of styrene.[1] Achieving pharmaceutical-grade purity (>98%) requires navigating three primary challenges: isomeric distribution (cis/trans) , removal of linear dimers (1,3-diphenyl-1-butene) , and elimination of acid catalyst residues that cause polymerization during distillation.
This guide replaces generic advice with field-proven troubleshooting logic derived from cationic dimerization mechanics.
Part 1: Critical Specification Data
Use these benchmarks to validate your current crude material before proceeding.
| Parameter | Specification | Notes |
| Boiling Point (Reduced) | 168–169°C @ 16 mmHg | Primary fraction target [1].[2] |
| Boiling Point (High Vac) | 150–151°C @ 6.5 mmHg | Alternative target for heat-sensitive batches [1].[2] |
| Refractive Index ( | 1.5811 ± 0.0005 | Critical purity check.[2] Lower values often indicate unreacted styrene or solvent. |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or sulfur contaminants. |
| Major Impurities | 1,3-diphenyl-1-butene | Linear dimer; boils slightly lower than the indan. |
Part 2: Troubleshooting & FAQs
Direct solutions to "Emergency Room" scenarios encountered in the lab.
Q1: My distillate is turning yellow/brown immediately upon collection. Why?
Diagnosis: This is typically caused by sulfonic acid residue or oxidative instability .
-
The Mechanism: The synthesis often uses sulfuric acid or solid acid catalysts.[1] If the crude oil is not neutralized to pH 7-8 before heating, trace acid catalyzes the dehydration/oxidation of impurities (oligomers) into highly conjugated "color bodies" (quinones) during the distillation.
-
The Fix:
-
Dilute the crude organic layer with ether or toluene.
-
Wash sequentially with: Water
Saturated NaHCO (until bubbling stops) Water Saturated CaCl [1]. -
Critical Step: Dry over anhydrous Calcium Chloride (
) or Magnesium Sulfate ( ) for at least 2 hours. Water promotes acid hydrolysis during distillation.
-
Q2: The pot temperature is rising, but the head temperature is fluctuating. Am I fractionating?
Diagnosis: You are likely encountering the linear dimer azeotrope or thermal decomposition .
-
The Mechanism: The linear dimer (1,3-diphenyl-1-butene) is the kinetic product that cyclizes to the thermodynamic product (indan). If your reaction didn't run to completion, you have a mixture with similar boiling points.
-
The Fix:
-
Do not increase pot temperature aggressively.
-
Switch to a Vigreux column (at least 20cm) to improve theoretical plates.
-
Collect the "forerun" aggressively until the refractive index stabilizes at >1.5800.
-
Q3: I am seeing a "goo" or polymer forming in the distillation flask.
Diagnosis: Thermal polymerization of unreacted styrene or linear oligomers.
-
The Mechanism: Styrene monomers or linear dimers can radically polymerize at distillation temperatures (>150°C), especially if the inhibitor (e.g., TBC) was washed out or consumed.
-
The Fix:
-
Ensure all monomeric styrene is stripped via rotary evaporation before high-vacuum distillation.
-
Add a radical inhibitor (e.g., 4-tert-butylcatechol, 100 ppm) to the distillation pot if the crude contains significant monomer residues.
-
Part 3: The Validated Purification Protocol
A self-validating workflow designed to isolate the indan core from linear byproducts.
Phase A: Chemical Neutralization (The "Stop" Button)
-
Quench: Pour the reaction mixture (acid/styrene) into ice water.
-
Extraction: Extract the organic layer.[2][3] If the product is neat, dilute with diethyl ether (1:1 volume).
-
Wash Cycle:
-
Wash 1: Cold water (removes bulk acid).
-
Wash 2: 5% NaHCO
(neutralizes trace acid). Check pH of aqueous layer; must be >7. -
Wash 3: Brine (breaks emulsions).
-
-
Drying: Dry over anhydrous
. Filter.
Phase B: Fractional Vacuum Distillation
Standard setup: Short-path distillation head or Vigreux column.
-
Solvent Strip: Remove extraction solvent (ether/toluene) at atmospheric pressure or mild vacuum (200 mmHg).
-
Monomer Strip: Lower pressure to 20 mmHg and heat to 50-60°C. Volatile styrene monomer will distill off.
-
Product Fractionation:
Part 4: Workflow Visualization
The following diagram illustrates the critical decision nodes in the purification logic.
Figure 1: Logical workflow for the isolation of this compound, highlighting the critical pH check to prevent polymerization.
Part 5: Advanced Isomer Considerations
For researchers requiring stereochemical resolution.
This compound exists as cis and trans isomers.[7] The synthetic method (acid-catalyzed dimerization) typically yields a mixture.
-
Separation: The boiling points of the cis and trans isomers are extremely close, making distillation ineffective for isomeric separation.
-
Recommendation: If isomerically pure material is required, use Preparative HPLC (Normal Phase) on silica, eluting with Hexane/Ethyl Acetate gradients.
-
Identification: Use
H-NMR. The methyl doublet and the methine proton coupling constants differ significantly between cis (shielded) and trans forms due to the phenyl ring anisotropy.
References
-
Organic Syntheses Procedure: Corson, B. B.; Ipatieff, V. N. et al. "1-Methyl-3-phenylindane." Organic Syntheses, Coll.[1][2] Vol. 4, p.665 (1963); Vol. 39, p.41 (1959). Source:
-
Industrial Dimerization Context: "Production of 1-methyl-3-phenylindans." US Patent 4,012,305. Source:
Sources
- 1. US4012305A - Production of 1-methyl-3-phenylindans - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 4. 1,1,3-trimethyl-3-phenyl indan, 3910-35-8 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Optimization of reaction parameters for styrene dimerization
Introduction: The "Selectivity Cliff" in Styrene Dimerization
Welcome to the technical support center. If you are accessing this guide, you are likely facing one of two critical failures: uncontrolled polymerization (the "gel effect") or poor regioselectivity (getting cyclic indanes when you wanted linear alkenes).
Styrene dimerization is a bifurcation point in organic synthesis. It sits on a razor's edge between:
-
Coordinate Insertion (Target): Selective dimerization to trans-1,3-diphenyl-1-butene (linear).
-
Cationic Cyclization (Side Reaction): Formation of 1-methyl-3-phenylindane (cyclic).
-
Radical Propagation (Failure): Runaway formation of polystyrene.
This guide moves beyond basic textbook definitions to address the causality of these outcomes and provides actionable protocols to correct them.
Module 1: Troubleshooting Selectivity & Activity
Q1: I am targeting the linear dimer (trans-1,3-diphenyl-1-butene), but my GC-MS shows high levels of cyclic indanes. What is driving this?
Diagnosis: Your system is likely dominated by strong Brønsted acidity or excessive temperature , favoring thermodynamic control over kinetic control.
The Mechanism: Styrene dimerization proceeds via a cationic intermediate. The fate of this intermediate determines your product:[1]
-
Kinetic Product (Linear): Proton elimination from the intermediate yields the linear alkene. This is favored by Palladium (Pd) catalysts and mild Lewis acids.
-
Thermodynamic Product (Cyclic): If the carbocation persists (due to strong acids or high T), it undergoes intramolecular Friedel-Crafts alkylation to form the cyclic indane.
Corrective Actions:
-
Switch Catalyst System: Move away from simple mineral acids or zeolites. Adopt a Pd(II)-Lewis Acid system . The combination of Pd(acac)2 and BF3[2][3]·OEt2 is the industry gold standard for linear selectivity (up to 95% trans-1,3-diphenyl-1-butene) [1, 2].
-
Temperature Control: Indane formation has a higher activation energy. Maintain reaction temperatures below 75°C . Above 80-100°C, cyclic dimers and trimers become dominant [6].
-
Solvent Polarity: In cationic pathways, highly polar solvents stabilize the carbocation, increasing its lifetime and the probability of cyclization. Use moderate polarity solvents like chloroform or dichloromethane rather than highly polar ionic liquids unless specifically optimizing for them.
Q2: The reaction mixture solidifies into a gel within 30 minutes. How do I stop the polymerization?
Diagnosis: You are experiencing thermal radical polymerization , which competes with the catalytic dimerization.
The Mechanism:
Styrene spontaneously forms radicals at elevated temperatures (thermal initiation). Once initiated, the propagation rate (
Corrective Actions:
-
Radical Scavenging: You must dope the reaction with a radical inhibitor that does not poison your specific catalyst.
-
Recommendation:2,6-di-tert-butyl-4-methylphenol (BHT) or p-benzoquinone .
-
Dosage: 500–1000 ppm relative to styrene.
-
-
Catalyst Loading: If your dimerization catalyst (e.g., Pd) is too dilute (<0.1 mol%), the radical pathway wins by default. Increase catalyst loading to ensure the dimerization rate outcompetes radical propagation.
-
Atmosphere: While many Pd reactions tolerate air, oxygen can act as a diradical initiator/inhibitor in complex ways. Run under Argon or Nitrogen to eliminate variable O2 induction periods [12].
Q3: My conversion plateaus at 60% despite unreacted styrene remaining. Is the catalyst dead?
Diagnosis: Likely Pd-black precipitation or ligand dissociation .
Corrective Actions:
-
Ligand Stabilization: If using Pd(acac)2, the active species is stabilized by phosphines or the alkene itself. If the styrene concentration drops too low, the Pd can aggregate.
-
Fix: Add a stabilizing ligand like Triphenylphosphine (PPh3) in a 1:1 or 2:1 ratio to Pd, although note that excess phosphine can retard the rate [2].
-
-
Acid/Base Balance: If using the Sn(IV) porphyrin system, the reaction requires a delicate balance of Lewis acidity and Brønsted basicity (from the counterion like OTf-) to perform the deprotonation step. Ensure your counterions are non-coordinating enough to allow substrate access but basic enough to assist elimination [3].
Module 2: Visualization of Pathways
The following diagram illustrates the critical bifurcation points in the reaction mechanism. Understanding this flow is essential for parameter optimization.
Figure 1: Mechanistic divergence in styrene conversion. Green path indicates the target optimized workflow.
Module 3: Optimized Experimental Protocol (SOP)
Protocol: Selective Synthesis of trans-1,3-diphenyl-1-butene System: Pd(acac)2 / BF3[3]·OEt2 Target Selectivity: >90% Linear Dimer Reference: Based on protocols from Kashin et al. and Kodama et al. [1, 2].
Reagent Preparation
| Component | Specification | Notes |
| Styrene | >99%, Inhibited | Crucial: Do NOT remove the TBC inhibitor unless strictly necessary for kinetic studies. If removing, use immediate vacuum distillation. |
| Catalyst | Palladium(II) acetylacetonate | Pd(acac)2 |
| Activator | Boron trifluoride etherate | BF3[2][3]·OEt2 (Lewis Acid) |
| Solvent | Nitromethane or Chloroform | Nitromethane enhances rate; Chloroform is standard. |
| Additive | PPh3 (Optional) | Use if Pd precipitation is observed. |
Reaction Setup
-
Vessel: Flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Atmosphere: Purge with Argon (3 cycles).
-
Loading:
-
Add Styrene (10 mmol).
-
Add Solvent (5 mL, [Styrene] = 2.0 M).
-
Add Pd(acac)2 (0.1 mol% relative to styrene).
-
Stir to dissolve.
-
-
Initiation:
-
Bring temperature to 70°C (Oil bath).
-
Add BF3·OEt2 (0.8 mol%, Ratio B/Pd = 8:1) dropwise via syringe.
-
Note: Reaction is exothermic. Monitor T closely.
-
Monitoring & Workup
-
Time: Reaction typically reaches max conversion in 1–3 hours .
-
Quench: Add 2 mL of saturated NaHCO3 solution to neutralize the Lewis acid.
-
Extraction: Extract with Dichloromethane (3x). Dry over MgSO4.
-
Purification: Vacuum distillation (bp ~160°C @ 5 mmHg) or Silica Gel Chromatography (Hexane/EtOAc 98:2).
Data Interpretation (GC/NMR)
| Signal | Chemical Shift (1H NMR, CDCl3) | Interpretation |
| Linear Dimer | δ 1.43 (d, 3H, CH3), δ 6.2-6.5 (m, alkene) | Target Product. |
| Cyclic Dimer | δ 1.1-1.4 (m, aliphatic ring protons) | Over-acidification or Overheating. |
| Polystyrene | Broad, undefined peaks in aliphatic region | Radical inhibitor failure. |
Module 4: Comparative Data for Optimization
Use this table to select the right catalytic system for your specific constraints.
| Parameter | Pd(acac)2 / BF3[2][3]·OEt2 [1, 2] | Sn(TPP)(OTf)2 [3] | Solid Acid (Zeolite/Clay) [6, 9] |
| Primary Product | Linear (1,3-diphenyl-1-butene) | Linear (100% Selectivity) | Mixture (Linear + Cyclic + Oligomers) |
| Reaction Temp | 70–80°C | 25–50°C | >100°C |
| Selectivity | High (90-95%) | Very High (>99%) | Low to Moderate |
| Risk Factor | Pd Leaching / Cost | Catalyst Synthesis Complexity | Pore clogging / Deactivation |
| Best For | Scalable Fine Chemicals | Mechanistic Studies / Lab Scale | Industrial Bulk Streams |
References
-
Kashin, A. S., et al. (2025). Selective dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. ResearchGate. 2[1][4][5][6]
-
Kodama, S., et al. (2025). Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. ResearchGate. 3[1][5][6]
-
Peterson, J. L., et al. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic Chemistry. 6[6]
-
Yang, J., et al. (2023).[7] Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. RSC Publishing. 7[5]
-
Stack Exchange. (2015). Mechanism of styrene dimerization. Chemistry Stack Exchange. 1
-
Arata, K. (2025).[2][4] Decomposition of styrene dimers: The influence of the acid strength of the catalyst. ResearchGate. 4[1][5][6]
-
Sandiego.edu. (n.d.). The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. 8[5]
-
Owolabi, et al. (2015). Rationalization of solvent effects in the solution polymerization of styrene. SciSpace. 9[1][5][6]
-
MDPI. (2025). Comparative Study of Different Acidic Surface Structures in Solid Catalysts Applied for the Isobutene Dimerization Reaction. MDPI. 10[1][5][6]
-
DOI. (2013).[11] Parameter Selection and Estimation Techniques in a Styrene Polymerization Model. DOI. 11[5][6]
-
ResearchGate. (2016). Rationalization of solvent effects in the solution polymerization of styrene. ResearchGate. 12[1][5][6]
-
Sciencemadness. (2015). Unable to get styrene to polymerize. Sciencemadness. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification & Catalyst Remediation for 1-Methyl-3-phenylindan (MPI)
Document ID: MPI-PUR-001 Department: Chemical Process Development & Troubleshooting Target Analyte: 1-Methyl-3-phenylindan (CAS: 6416-39-3) Synthesis Route: Acid-catalyzed dimerization of styrene
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenge of removing catalyst impurities from This compound (MPI) . MPI is a cyclic dimer of styrene used as a high-value intermediate in pharmaceutical synthesis and as a heat-transfer fluid component.
The synthesis of MPI typically involves the dimerization of styrene using liquid acids (Phosphoric acid, Sulfuric acid) or solid acid catalysts (Zeolites, Montmorillonite K-10, Amberlyst). Incomplete removal of these catalysts leads to:
-
Product Degradation: Residual acid catalyzes the reversion of MPI to its linear isomer (1,3-diphenyl-1-butene) or promotes polymerization.
-
Equipment Corrosion: Acidic residues damage downstream distillation apparatus.
-
Analytical Interference: Catalyst fines and leached metals interfere with HPLC/GC baselines.
Module 1: Solid Catalyst Remediation (Zeolites, Clays, Resins)
Scenario: You utilized a heterogeneous catalyst (e.g., Zeolite Y, Beta, or Montmorillonite K-10) to drive the cyclization. Issue: The reaction mixture is cloudy, or "fines" are passing through standard filter paper.
Troubleshooting Protocol: The "Double-Barrier" Filtration
Causality: Solid acid catalysts often attrition (break down) into sub-micron particles during stirring. Standard gravity filtration is insufficient.
Step-by-Step Methodology:
-
Primary Separation (Centrifugation):
-
Transfer the reaction slurry to centrifuge tubes.
-
Spin at 4,000 RPM for 15 minutes .
-
Self-Validating Check: The supernatant should appear translucent, though likely colored. If opaque, increase time by 10 minutes.
-
-
Secondary Polishing (Celite Pack):
-
Prepare a Büchner funnel with a Whatman No. 1 filter paper.
-
Create a slurry of Celite 545 (diatomaceous earth) in the reaction solvent (e.g., toluene or cyclohexane) and pour it over the paper to form a 1-2 cm packed bed.
-
Apply vacuum to settle the bed.
-
Filter the supernatant from Step 1 through this bed.
-
Rationale: The Celite bed traps sub-micron fines that would otherwise clog the filter paper pores.
-
Workflow Visualization
Caption: Figure 1. Double-Barrier filtration workflow for removing catalyst fines.
Module 2: Liquid Acid Remediation (Phosphoric/Sulfuric Acid)
Scenario: You utilized 85%
Troubleshooting Protocol: Neutralization & Phase Separation
Causality: Direct distillation of acidic crude leads to "tarring" (oligomerization). Phosphoric acid is viscous and can form micro-emulsions in the organic phase.
Step-by-Step Methodology:
-
Quenching:
-
Cool the reaction mixture to < 20°C.
-
Add an equal volume of ice-cold water. Agitate vigorously for 10 minutes.
-
-
Alkaline Wash:
-
Self-Validating pH Check:
-
Test the aqueous waste layer. It must be pH 8-9. If pH < 7, repeat the bicarbonate wash.
-
-
Drying:
-
Dry the organic phase over Anhydrous Magnesium Sulfate (
). -
Filter to remove the desiccant.
-
Module 3: Final Purification (Vacuum Distillation)
Scenario: Catalyst is removed, but the product contains linear dimers (1,3-diphenyl-1-butene) and trimers.[5] Issue: Low purity or co-elution of isomers.
Technical Insight: Fractional Distillation
MPI has a significantly different boiling point than its linear isomer and the starting styrene. Vacuum distillation is the industry standard for isolation.
Distillation Parameters Table:
| Component | Boiling Point (Atmospheric) | Boiling Point (Vacuum) | Notes |
| Styrene (Monomer) | 145°C | ~40°C @ 10 mmHg | Remove first (foreground) |
| This compound (MPI) | ~300°C (est.) | 168–169°C @ 16 mmHg | Target Fraction |
| Linear Dimer | Higher than MPI | >180°C @ 16 mmHg | Remains in pot initially |
| Trimers/Polymers | Very High | Non-volatile | Pot residue |
Source: Organic Syntheses, Coll. Vol. 4, p.665 (1963).
Protocol:
-
Equip a flask with a Vigreux column (at least 20cm) to ensure fractionation.
-
Apply vacuum before heating to degas the solvent.
-
Collect the fraction distilling at 150–155°C at 6.5 mmHg (or equivalent pressure adjusted per nomograph).
-
Critical Check: The refractive index (
) of pure MPI should be approximately 1.5811 .[6]
Module 4: Trace Metal & Color Scavenging
Scenario: Product is chemically pure but has a yellow tint (common with Zeolite/Clay leaching or oxidation).
Protocol:
-
Dissolve the distilled oil in 3 volumes of Hexane.
-
Add Activated Carbon (10% w/w relative to product).
-
Stir at room temperature for 30 minutes.
-
Filter through the Celite bed described in Module 1.
-
Evaporate Hexane.
Frequently Asked Questions (FAQ)
Q: Why is my yield of MPI low, but the linear dimer yield is high? A: This is a kinetic vs. thermodynamic control issue. The linear dimer (1,3-diphenyl-1-butene) forms first.[5] Cyclization to MPI requires prolonged contact with the acid catalyst at elevated temperatures (typically >100°C). If you quenched too early, you isolated the kinetic intermediate.
Q: Can I use silica gel chromatography instead of distillation?
A: Yes, but it is resource-intensive. MPI is a hydrocarbon and elutes quickly with non-polar solvents (Hexane/Petroleum Ether). However, separating the cyclic dimer from the linear dimer via column chromatography is difficult due to similar
Q: My solid catalyst turned black. Is it reusable? A: The black color indicates "coking" (carbon deposition). While zeolites can be regenerated by calcination (burning off the carbon at 550°C), for high-purity pharmaceutical applications, we recommend using fresh catalyst to avoid leaching of structural metals weakened by the coking process.
Decision Matrix: Catalyst Removal Strategy
Caption: Figure 2. Decision matrix for selecting the appropriate purification workflow.
References
-
Organic Syntheses. "1-Methyl-3-phenylindane." Org.[1][3][7] Synth.1955 , 35, 83; Coll. Vol.1963 , 4, 665.
-
PrepChem. "Synthesis of this compound."[5][8] (Based on US Patents).
-
Yoon, K. B., et al. "Zeolite catalysis in the selective oligomerization of styrene." Journal of Molecular Catalysis, 1989.
-
US Patent 4,012,305. "Production of 1-methyl-3-phenylindans."
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9605214B1 - Method and system for extracting catalyst fines from slurry oil cat fine bottoms - Google Patents [patents.google.com]
- 3. CN88101139A - Method for removing organic matter dissolved in purified phosphoric acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 8. prepchem.com [prepchem.com]
Degradation pathways and stability issues of 1-Methyl-3-phenylindan
The following technical guide serves as a specialized support resource for researchers and analytical scientists working with 1-Methyl-3-phenylindan (MPI) . This guide is structured to address stability profiling, impurity identification, and degradation mechanisms.
Executive Technical Overview
This compound (MPI) (CAS: 6416-39-3) is a cyclic dimer of styrene, formed primarily through acid-catalyzed cationic dimerization.[1] It is frequently encountered as a process-related impurity in polystyrene manufacturing, a leachable in food contact materials, and a scaffold in medicinal chemistry.
Unlike linear styrene dimers, the indan core confers significant thermal stability; however, the molecule possesses two tertiary benzylic protons (at C1 and C3), creating specific vulnerabilities to oxidative and photolytic degradation. Understanding these pathways is critical for accurate impurity profiling and shelf-life determination.[1]
Degradation Mechanisms & Pathways
The stability of MPI is dictated by the lability of the C-H bonds at the benzylic positions. The degradation profile is dominated by radical-mediated autoxidation.[1]
Pathway A: Benzylic Autoxidation (Dominant)[1]
-
Trigger: Exposure to atmospheric oxygen, accelerated by light or radical initiators (e.g., peroxides in solvents).
-
Mechanism: Abstraction of the tertiary benzylic hydrogen (most likely at C3 due to stabilization by the additional phenyl ring) yields a stable benzylic radical.[1] This reacts with
to form a hydroperoxide intermediate, which rapidly decomposes to alcohols or ketones. -
Products: this compound-1-ol, this compound-3-ol, and potentially this compound-1-one (if methyl migration or further oxidation occurs).[1]
Pathway B: Photolytic Dehydrogenation[1]
-
Trigger: UV irradiation (254 nm or broad spectrum).[1]
-
Mechanism: Photo-excitation leads to the elimination of hydrogen, aromatizing the five-membered ring or forming a double bond.[1]
Pathway C: Retro-Dimerization (Thermal)[1]
-
Trigger: Extreme heat (>250°C) or strong acid catalysis.[1]
-
Mechanism: Reversal of the cationic dimerization pathway.
-
Products: Styrene monomer, unsaturated linear dimers (e.g., 1,3-diphenyl-1-butene).[1][3]
Visual Pathway Analysis (DOT Diagram)
The following diagram illustrates the critical degradation nodes for MPI.
Figure 1: Mechanistic flow of this compound degradation under oxidative, photolytic, and thermal stress.[1]
Troubleshooting Guide
Direct solutions for anomalies observed during analytical testing.
Issue 1: "Ghost" Peaks Appearing in GC-MS
Symptom: During purity analysis, small peaks appear at Relative Retention Times (RRT) ~1.1 - 1.2 that were not present in the fresh standard. Root Cause: In-injector oxidation .[1] The high temperature of the GC inlet (250°C+) can induce thermal oxidation if the liner is dirty or if the carrier gas contains trace oxygen. Corrective Action:
-
Replace the inlet liner (use deactivated wool).[1]
-
Verify carrier gas oxygen scrubbers are active.[1]
-
Validation Test: Inject the sample at a lower inlet temperature (e.g., 200°C) and check if peak area decreases.
Issue 2: Assay Value Dropping in Solution
Symptom: Stock solutions in Acetonitrile or Methanol show 95% potency after 48 hours. Root Cause: Photolytic degradation .[1][4] MPI is UV-sensitive.[1] Clear glass vials on a benchtop allow sufficient UV flux to trigger radical formation.[1] Corrective Action:
-
Switch to amber glassware immediately.[1]
-
Store solutions at 2–8°C.
-
Add an antioxidant (e.g., BHT) if the application allows (non-pharmaceutical use).
Issue 3: Co-elution in HPLC
Symptom: Asymmetry in the main peak tail. Root Cause: Isomer separation.[1] MPI possesses two chiral centers (C1 and C3), leading to cis and trans diastereomers. These often partially separate on C18 columns.[1] Corrective Action:
-
Do not treat the shoulder as an impurity; it is likely the diastereomer.[1]
-
Optimize separation using a Phenyl-Hexyl column (pi-pi interactions improve selectivity for aromatic isomers).
Experimental Protocols
Protocol A: Forced Degradation Study (Oxidative Stress)
Use this protocol to generate reference standards for degradation products.[1]
Objective: Induce ~10-20% degradation to identify oxidative impurities.
| Step | Action | Technical Note |
| 1. Preparation | Dissolve 10 mg MPI in 5 mL Acetonitrile/Water (80:20).[1] | Use high-purity solvents to avoid background noise.[1] |
| 2. Stressor | Add 1 mL of 3% Hydrogen Peroxide ( | Simulates accelerated oxidative aging.[1] |
| 3. Incubation | Heat at 60°C for 4 hours in the dark. | Heat accelerates the radical initiation; darkness isolates oxidative effects from photolysis. |
| 4.[1] Quenching | Cool to RT; add dilute sodium bisulfite solution. | Neutralizes excess peroxide to prevent damage to the HPLC column.[1] |
| 5. Analysis | Analyze via HPLC-UV (210 nm) or GC-MS.[1] | Expectation: New peaks at RRT < 1.0 (more polar hydroxylated species).[1] |
Protocol B: GC-MS Identification Parameters
Standardized method for separating MPI from its isomers and degradants.[1]
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 200°C.[1]
-
Ramp: 5°C/min to 280°C (Hold 5 min).
-
-
Detection: MS Scan (m/z 50–350).[1]
-
Key Ions (m/z):
Frequently Asked Questions (FAQs)
Q: Is this compound toxic? A: Yes, it is classified as Very toxic to aquatic life (H400) [1].[1] While specific mammalian toxicity data is limited compared to monomeric styrene, it should be handled as a hazardous organic chemical. All waste must be segregated for incineration and not released into drains.[1]
Q: Can I use UV detection for MPI? A: Yes. The molecule has a distinct UV absorption due to the two aromatic rings. A wavelength of 210-220 nm is optimal for high sensitivity, while 254 nm provides better selectivity against non-aromatic solvents.[1]
Q: How do I distinguish MPI from other styrene dimers? A: MPI is a cyclic dimer.[1] Linear dimers (like 1,3-diphenyl-1-butene) will have different fragmentation patterns in MS (often showing a strong m/z 91 and m/z 104 from styrene loss).[1] MPI's base peak is typically m/z 193 (loss of methyl), reflecting the stability of the cyclic indan system [2].
Q: Why does my sample turn yellow over time? A: Yellowing indicates the formation of conjugated systems, likely 1-methyl-3-phenylindene or diketones formed via advanced oxidation.[1] This is a visual indicator that the sample integrity is compromised.[1]
References
-
PubChem. (2025).[1] this compound | C16H16 | CID 22924 - Safety and Hazards.[1] National Library of Medicine.[1] [Link]
-
Organic Syntheses. (1955).[1] 1-Methyl-3-phenylindane Preparation and Properties. Organic Syntheses, Coll. Vol. 3, p.544. [Link]
-
ResearchGate. (2008).[1] Crystal structure of 1,1,3-trimethyl-3-phenylindane (Structural Analog Comparison). Acta Crystallographica. [Link]
Sources
Technical Support Center: Scale-Up Production of 1-Methyl-3-phenylindan
Status: Operational Ticket Focus: Process Chemistry & Engineering Subject: Troubleshooting Scale-Up Challenges for Styrene Cyclic Dimerization
Executive Summary: The Process Landscape
The synthesis of 1-Methyl-3-phenylindan (CAS: 6416-39-3) is primarily achieved through the acid-catalyzed cationic dimerization of styrene. While conceptually simple, the scale-up is plagued by a critical competition between kinetic control (yielding the linear dimer, 1,3-diphenyl-1-butene) and thermodynamic control (yielding the cyclic indan).
This guide addresses the three primary failure modes encountered during scale-up:
-
Exothermic Runaway: Uncontrolled cationic polymerization.
-
Selectivity Loss: High levels of linear dimer or oligomers (trimmers/tetramers).
-
Isomer Isolation: Difficulty separating cis and trans diastereomers.
Diagnostic & Troubleshooting Guide
Issue A: High Levels of Linear Dimer (1,3-Diphenyl-1-butene)
Symptom: HPLC/GC shows a large peak for the olefinic dimer, but low conversion to the cyclic indan.
| Root Cause | Mechanism | Corrective Action |
| Temperature too low | The cyclization of the linear cation to the indan ring has a higher activation energy than the initial dimerization. | Increase Reactor Temperature: Maintain |
| Acid strength insufficient | Weak acids fail to re-protonate the linear dimer to facilitate ring closure. | Switch Catalyst: If using phosphoric acid, ensure concentration is |
| Premature Quench | The reaction was stopped before the thermodynamic equilibrium was reached. | Extend Soak Time: The linear dimer is an intermediate. Extend the hold time at |
Issue B: Formation of Heavy Oligomers (Polymerization)
Symptom: Reaction mixture becomes viscous; yield of dimer drops; GPC shows broad high-MW peaks.
| Root Cause | Mechanism | Corrective Action |
| Monomer pooling | High local concentration of styrene relative to the active catalyst promotes chain propagation over termination/cyclization. | Starve-Fed Protocol: Switch from batch to semi-batch. Dose styrene slowly into the hot acid/solvent mixture.[1] Ensure the addition rate < consumption rate. |
| Hot spots | Localized exotherms accelerate propagation rates ( | Improve Agitation: On scale-up, mixing time often lags. Use high-shear impellers or a circulation loop to dissipate heat. |
| Catalyst Overloading | Excess protons create too many active centers simultaneously, leading to uncontrolled chain growth. | Optimize Catalyst Load: Reduce acid loading. For H₂SO₄, 5-10 wt% relative to monomer is often sufficient. |
Issue C: Inability to Separate Cis/Trans Isomers
Symptom: Distillation fails to separate diastereomers due to overlapping boiling points (
| Root Cause | Mechanism | Corrective Action |
| Thermodynamic Ratio | The reaction naturally produces a mix (often favoring trans). | Selective Crystallization: The trans isomer is generally more crystalline. Use Methanol or Ethanol for fractional crystallization at |
| Ineffective Distillation | Vacuum distillation is insufficient for diastereomer resolution. | Adsorptive Separation: Use Zeolite 5A (Chabazite). The pore structure can kinetically discriminate between the "flatter" trans isomer and the "bent" cis isomer. |
Reaction Mechanism & Pathway Visualization[2]
The following diagram illustrates the critical bifurcation points in the synthesis. Note that the Linear Cation is the pivot point: it can either polymerize (failure), deprotonate to the linear dimer (intermediate), or cyclize to the desired Indan.
Figure 1: Mechanistic pathway showing the competition between linear dimerization, cyclization, and polymerization. High temperature favors the path from Active Cation to Cyclic Cation.
Standardized Scale-Up Protocol
Objective: Production of this compound with >90% Cyclic Selectivity.
Phase 1: Reactor Setup & Safety
-
Vessel: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable for sulfuric acid only if strictly anhydrous, but glass is preferred for versatility).
-
Cooling: Jacket capacity must be rated to handle
. -
Safety: Install a rupture disk. The polymerization potential allows for rapid pressure build-up if cooling fails.
Phase 2: The Semi-Batch Procedure
-
Heel Charge: Charge the reactor with the acid catalyst (e.g., 95%
or Methanesulfonic acid) and a high-boiling inert solvent (optional, e.g., decalin) if heat transfer surface area is limited. -
Activation: Heat the heel to 140°C .
-
Controlled Addition:
-
The "Cook" (Cyclization Drive):
-
After addition is complete, maintain
for 4 hours. -
IPC (In-Process Control): Pull sample for GC. Look for the disappearance of the olefinic peak of the linear dimer.
-
-
Quench: Cool to 40°C. Add water/toluene mixture to separate the organic phase. Wash organic layer with
to remove residual acid.
Phase 3: Purification (Isomer Management)
-
Distillation: Perform vacuum distillation (
at 16 mmHg) to remove unreacted monomer and heavy oligomers. -
Isomer Enrichment (If required):
-
Dissolve the distillate in hot Methanol.
-
Cool slowly to
. -
The trans-isomer (mp
) typically crystallizes first. Filter to collect. -
The filtrate will be enriched in the cis-isomer.
-
Comparative Catalyst Data
Select the catalyst based on your facility's waste handling capabilities and reactor metallurgy.
| Catalyst System | Conversion | Cyclic Selectivity | Pros | Cons |
| Sulfuric Acid (aq) | >95% | Moderate | Cheap, well-understood. | High corrosion risk; "Red oil" formation; difficult waste disposal. |
| Phosphoric Acid (95%) | 85-90% | High | Slower reaction (safer); fewer heavy oligomers. | Requires high temp (>150°C) to drive cyclization; viscous. |
| Amberlyst 15 / Zeolites | 80% | High | Filtration removal (no aqueous waste); reusable. | Pore fouling (deactivation); mass transfer limitations on scale. |
| Methanesulfonic Acid | >98% | Very High | Homogeneous (good mixing); lower corrosion than H₂SO₄. | Expensive; requires careful neutralization. |
References
-
Organic Syntheses Procedure
-
Crystallographic Data & Isomerism
-
Solid Acid Catalysis
-
Thermodynamics & Mechanism
Sources
Technical Support Center: Polymerization Suppression & Control
The following technical guide is structured as a Tier 3 Engineering Support Resource , designed for researchers and process chemists encountering polymerization issues during small molecule synthesis or monomer handling.
Status: Operational | Tier: 3 (Senior Application Scientist) | Topic: Unwanted Polymerization
Executive Summary
Unwanted polymerization during the synthesis, purification, or storage of reactive intermediates (e.g., Michael acceptors, styrenics, acrylates) is a catastrophic failure mode. It results in yield loss, equipment fouling, and safety hazards (runaway exotherms). This guide moves beyond basic "add inhibitor" advice to the mechanistic causality of polymerization and provides self-validating protocols for suppression.
Part 1: The Mechanics of Inhibition (Root Cause Analysis)
The "Oxygen Paradox" in Phenolic Inhibition
Critical Insight: Many researchers fail because they treat all inhibitors the same. Phenolic inhibitors (MEHQ, BHT) are not radical scavengers in their native state; they are peroxyl radical scavengers.
-
Mechanism: They require dissolved oxygen to function.[1][2] The carbon-centered radical (
) must first react with to form a peroxyl radical ( ), which the phenol then traps. -
The Failure Mode: If you run a distillation of acrylates under strict Nitrogen (
) sparging with MEHQ, you will get polymerization. The inhibitor is dormant without trace oxygen.
Visualization: The MEHQ/Oxygen Dependency
Figure 1: The critical role of Oxygen in activating phenolic inhibitors. Without O2, the radical propagates directly to polymer.
Part 2: Inhibitor Selection Matrix
Do not choose an inhibitor based on availability. Choose based on the radical type and process environment .
| Inhibitor | Type | Oxygen Required? | Best Application | Removal Strategy |
| MEHQ (Monomethyl ether hydroquinone) | Phenolic | YES (Critical) | Storage of acrylates; Distillation (pot) | Alkaline wash (NaOH) |
| BHT (Butylated hydroxytoluene) | Phenolic | YES | Storage of hydrophobic monomers; low toxicity needs | Distillation or Chromatography |
| TBC (4-tert-Butylcatechol) | Phenolic | YES | Styrene/Divinylbenzene storage | Alkaline wash |
| Phenothiazine (PTZ) | Anaerobic | NO | High-temp distillation; Oxygen-free reactions | Acid wash or Distillation |
| TEMPO derivatives | Nitroxyl Radical | NO | High-efficiency scavenging; High-temp processing | Chromatography |
| Copper (II) Salts | Metal Ion | NO | Aqueous systems; Acrylamide synthesis | Chelation / Filtration |
Part 3: Troubleshooting Protocols (SOPs)
Scenario A: "My distillation column clogged with white solid."
Diagnosis: Vapor-phase polymerization.[1][3] Causality: Non-volatile inhibitors (like MEHQ) remain in the distillation pot. The vapor traveling up the column is pure monomer without inhibitor. When it condenses on the packing/trays, it polymerizes immediately. Corrective Protocol:
-
Pot Inhibitor: Use MEHQ in the boiling flask (500–1000 ppm).
-
Column Inhibitor: You must introduce an inhibitor into the vapor phase or the reflux.
-
Option 1 (Reflux Dosing): Dissolve MEHQ in the product and trickle it down the column (if reflux is used).
-
Option 2 (Volatile Inhibitor): Use a Nitroso-based inhibitor (e.g., N-nitrosophenylhydroxylamine) that co-distills (Use with extreme caution due to toxicity).
-
-
Oxygen Bleed: Introduce a "lean air" sparge (5%
in ) into the pot, not pure Nitrogen.
Scenario B: "The reaction turned into a gel during workup."
Diagnosis: Concentration-driven rate acceleration (Trommsdorff effect). Causality: As solvent is removed, monomer concentration increases. Simultaneously, viscosity rises, preventing radical termination (radicals can't find each other to recombine), leading to an auto-acceleration of polymerization. Recovery Workflow (The "Crash-Out" Method): Note: If the material is a cross-linked gel (insoluble in everything), it is lost. If it is viscous/oligomerized, follow this:
-
Dilution: Immediately dilute the mixture with a good solvent for the monomer (e.g., DCM, Ethyl Acetate) to reduce viscosity and stop the chain growth.
-
Precipitation: Drop the diluted mixture slowly into a large volume (10x) of a non-solvent for the polymer (often cold Methanol, Diethyl Ether, or Hexane) while stirring rapidly.
-
Logic: The high molecular weight polymer will precipitate; the small molecule product should remain in solution.
-
-
Filtration: Filter off the polymer sludge.
-
Assay: Check the filtrate by HPLC/NMR.
Visualization: Recovery Decision Tree
Figure 2: Decision logic for recovering product from a partially polymerized mixture.
Part 4: Frequently Asked Questions (Tier 3)
Q: Can I just add more inhibitor to be safe? A: No.
-
Reason 1 (Retardation vs. Inhibition): Excess phenolic inhibitors can act as retarders, slowing the reaction but leading to colored by-products (quinones).
-
Reason 2 (Purification): Removing 5000 ppm of TBC is significantly harder than removing 50 ppm. You may lose product during the extra wash steps required.
-
Reason 3 (Induction Period): High inhibitor loads create unpredictable induction periods. When the inhibitor is finally consumed, the reaction may "kick off" violently.
Q: How do I remove the inhibitor before my actual reaction? A:
-
Flash Chromatography: Pass the monomer through a short plug of basic alumina or silica. The polar phenolic inhibitors stick; the non-polar monomer passes through.
-
Liquid-Liquid Extraction: Wash with 5-10% NaOH (for phenols) or dilute HCl (for amine-based inhibitors). Warning: Check monomer stability at high/low pH.
-
Don't Remove It: In many coupling reactions, the inhibitor concentration is negligible compared to the catalyst/reagents and will not interfere. Test a small scale first.
Q: Why does my styrene monomer degrade even in the freezer? A: TBC (the standard inhibitor for styrene) depletes over time, especially if moisture is present (TBC partitions into water).
-
Validation: You must perform a "caustic test" before use. Shake a small aliquot of styrene with NaOH.
-
Red Color: TBC is present (Safe).
-
Colorless: TBC is depleted (Danger: Do not heat).
-
References
-
Mechanism of Phenolic Inhibition
-
Inhibitor Selection & Oxygen Roles
-
Distillation Safety & Fouling
- Title: Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acryl
- Source: ioMosaic Whitepaper
-
URL:
-
General Polymerization Troubleshooting
- Title: Inhibition of Free Radical Polymeriz
- Source: N
-
URL:
Sources
- 1. iomosaic.com [iomosaic.com]
- 2. fluoryx.com [fluoryx.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. (PDF) Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US8865019B2 - Method of inhibiting free radical polymerization of styrene - Google Patents [patents.google.com]
Catalyst deactivation and regeneration in 1-Methyl-3-phenylindan synthesis
This guide functions as a specialized Technical Support Center for researchers working on the synthesis of 1-Methyl-3-phenylindan via the acid-catalyzed dimerization of styrene.
Topic: Catalyst Deactivation & Regeneration Protocols
Ticket Type: Advanced Troubleshooting & Process Optimization
Applicable Chemistries: Cationic Dimerization of Styrene (and
Diagnostic Hub: Troubleshooting Matrix
Identify your issue below to find the corresponding resolution protocol.
| Symptom | Probable Root Cause | Diagnostic Check | Recommended Protocol |
| Rapid Initial Deactivation | Feed Poisoning | Check styrene feed for tert-butylcatechol (TBC) inhibitor. | Protocol A: Feed Pre-treatment (TBC Removal). |
| Gradual Yield Decline | Pore Blockage (Soft Coke) | Catalyst color change to yellow/light brown. | Protocol B: Solvent Wash Regeneration. |
| Loss of Selectivity (High Linear Dimer) | Acid Site Neutralization | Reduced Brønsted acidity; check reaction temperature. | Protocol C: Re-acidification or Temp Adjustment. |
| Irreversible Activity Loss | Graphitic Coking (Hard Coke) | Catalyst color is black; no recovery after solvent wash. | Protocol D: Oxidative Calcination. |
| High Trimer/Oligomer Level | Pore Diffusion Limitation | Catalyst pore size is too small (e.g., ZSM-5 vs. Zeolite Y). | Switch to Large-Pore Zeolites (Beta or Y). |
Technical Deep Dive: The Deactivation Mechanism
To solve the problem, you must understand the failure mode. The synthesis of this compound is a cationic dimerization .
The Reaction Pathway & Failure Points
The reaction proceeds via a carbocation intermediate.[1][2] The selectivity between the Linear Dimer (1,3-diphenyl-1-butene) and the Cyclic Dimer (this compound) is dictated by the catalyst's ability to stabilize the carbocation for the secondary cyclization step.
Figure 1: Reaction network showing the competition between cyclization (target) and oligomerization (coke).[3]
Types of Deactivation[5][6]
-
Poisoning (Immediate): The most common oversight is failing to remove the polymerization inhibitor (TBC ) from the styrene feed. TBC is a base that neutralizes the acid sites of zeolites or clays immediately.
-
Soft Coke (Reversible): Formation of styrene trimers or tetramers that are too bulky to diffuse out of the catalyst pores ("Ship-in-a-bottle" effect). These physically block active sites but are soluble in organic solvents.
-
Hard Coke (Irreversible without Calcination): Over time, trapped oligomers undergo dehydrogenation and condensation, forming polyaromatic (graphitic) structures that permanently cap the catalyst surface.
Operations Manual: Regeneration Protocols
Protocol A: Feed Pre-treatment (Critical)
Perform this BEFORE every reaction to prevent immediate poisoning.
-
Wash: Wash the styrene monomer with 10% NaOH solution (3x) to remove TBC.
-
Rinse: Wash with distilled water until neutral pH.
-
Dry: Dry over anhydrous
or . -
Distill: Vacuum distillation is recommended for high-purity applications.
Protocol B: Solvent Wash (For "Soft Coke")
Use when catalyst activity drops by 10-20%.
-
Filtration: Isolate the solid catalyst (Zeolite/Clay) from the reaction mixture.
-
Solvent Selection: Use a polar aromatic solvent (e.g., Chlorobenzene or Toluene ) at elevated temperature (
).-
Why? The oligomers are aromatic; "like dissolves like."
-
-
Soak & Stir: Suspend catalyst in solvent for 2 hours with gentle stirring.
-
Rinse: Filter and rinse with acetone to remove high-boiling solvents.
-
Dry: Vacuum dry at
for 4 hours.
Protocol C: Oxidative Calcination (For "Hard Coke")
Use when solvent washing fails to restore activity.
-
Ramp Up: Heat catalyst in a furnace with air flow. Ramp rate:
. -
Dwell 1: Hold at
for 1 hour (removes volatiles/solvents). -
Dwell 2: Ramp to
and hold for 4-6 hours.-
Warning: Do not exceed
for Zeolite Y or Beta, as dealumination (structure collapse) may occur.
-
-
Cool Down: Cool slowly to room temperature in a desiccator to prevent moisture readsorption.
Frequently Asked Questions (FAQ)
Q1: Why am I getting mostly linear dimer (1,3-diphenyl-1-butene) and very little indan? A: This indicates insufficient acid strength or low temperature. The cyclization of the linear dimer to the indan requires a stronger acid site than the initial dimerization.
-
Fix: Switch from a weak acid (e.g., Phosphoric acid on silica) to a strong solid acid like Zeolite H-Beta or Sulfated Zirconia . Alternatively, increase reaction temperature to
to overcome the activation energy for cyclization.
Q2: Can I use Amberlyst-15 (Ion Exchange Resin) for this?
A: Yes, but with caveats. Amberlyst-15 is effective for dimerization but has a lower thermal stability (
Q3: My catalyst turned black immediately. Is it ruined? A: Not necessarily. A rapid color change to dark orange/black is common in styrene chemistry due to the formation of conjugated carbocations. However, if the reaction stops, it indicates pore plugging. Try Protocol B first.
Q4: Which Zeolite structure is best? A: Zeolite Beta or Zeolite Y (Large pore, 12-membered ring) are superior to ZSM-5 (Medium pore). The bulky transition state of the indan molecule requires large pores. ZSM-5 often restricts the reaction to the linear dimer or leads to rapid pore-mouth plugging.
Decision Support: Troubleshooting Workflow
Figure 2: Troubleshooting logic flow for catalyst performance issues.
References
-
Corma, A., et al. "Dimerization of styrene over solid acid catalysts." Journal of Catalysis. (Discusses the selectivity control between linear and cyclic dimers using Zeolites).
-
Organic Syntheses. "this compound." Org.[4] Synth. 1955, 35, 83. (Foundational chemistry and properties of the target molecule).
-
Guisnet, M., et al. "Deactivation and regeneration of solid acid catalysts." Advances in Catalysis. (Authoritative text on coke formation mechanisms in zeolites).
-
Sheldon, R. A., & van Bekkum, H. Fine Chemicals through Heterogeneous Catalysis. Wiley-VCH. (Covers industrial applications of zeolite catalysis for Friedel-Crafts and dimerization reactions).[5]
Sources
Technical Support Center: Chiral Separation of 1-Methyl-3-phenylindan
[1][2]
Executive Summary & Molecule Analysis
User Query: "I need to separate the enantiomers of 1-Methyl-3-phenylindan. I am seeing inconsistent peak counts (sometimes 2, sometimes 4). What is the optimal method?"
Technical Analysis:
this compound (
-
Stereochemical Complexity: You are dealing with two pairs of enantiomers (4 distinct stereoisomers):
-
Separation Goal: A full separation requires resolving the diastereomers (cis vs. trans) AND the enantiomers within those sets.
-
Chemical Nature: Highly lipophilic hydrocarbon.[1][2] Lacks strong hydrogen bond donors/acceptors, meaning separation relies heavily on
interactions and inclusion complexation within the chiral stationary phase (CSP).
Method Development Guide (Standard Operating Procedure)
Phase 1: Column Selection Strategy
For phenyl-substituted indan scaffolds, polysaccharide-based CSPs are the industry standard.[1][2] The rigid indan backbone fits well into the chiral grooves of amylose and cellulose derivatives.
| Priority | Column Chemistry | Commercial Equivalent | Rationale |
| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | Excellent recognition of aromatic "propeller" shapes like phenylindans. |
| 2 (Secondary) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Complementary selectivity.[1][2] Often resolves isomers that co-elute on Amylose. |
| 3 (Alternative) | Cellulose tris(4-methylbenzoate) | Chiralcel OJ-H | Effective for bulky hydrocarbons if AD/OD fail.[1][2] |
Phase 2: Mobile Phase Optimization
Since the molecule is neutral and lipophilic, Normal Phase (NP) is the preferred mode.
Troubleshooting & FAQs
Issue 1: "I only see 2 peaks, but I expect 4."
Diagnosis: This is the most common issue. It indicates one of two scenarios:
-
Co-elution: The cis enantiomers and trans enantiomers are overlapping.[2]
-
Synthetic Bias: Your synthesis might be highly diastereoselective (producing only cis or only trans), meaning you only have 2 enantiomers present.[2]
Action Plan:
-
Check the Synthesis: Did you use a catalyst that favors the thermodynamic cis product? If so, 2 peaks are the correct result.
-
Run an Achiral Screen: Inject the sample on a standard C18 or Silica column.[2] If you see 1 peak, you have one diastereomer.[2] If you see 2 peaks, you have a mix of cis and trans, and your chiral method is failing to resolve them.
Issue 2: "Peaks are broad or tailing."
Diagnosis: Even without amine groups, phenylindans can suffer from "site heterogeneity" on the column or solubility issues.
Action Plan:
Visual Workflows
Workflow A: Method Development Decision Tree
Caption: Logical flow for determining if separation issues are due to method parameters or sample composition.
Workflow B: Troubleshooting Resolution ( )
Caption: Diagnosing whether resolution loss is due to thermodynamics (selectivity) or kinetics (efficiency).
Detailed Screening Protocol
Objective: Establish a baseline separation for this compound.
-
Preparation:
-
Dissolve 1 mg of sample in 1 mL of Hexane/Ethanol (90:10) .
-
Note: Do not use pure acetonitrile or methanol as the diluent if injecting onto a non-immobilized column (AD-H/OD-H) with a Hexane mobile phase, as it may precipitate the sample or shock the column.
-
-
Instrument Setup:
-
Screening Sequence:
-
Success Criteria:
-
Baseline resolution (
) between all expected isomers. -
Capacity factor (
) between 2 and 10.[2] (If , decrease alcohol to 1% or 2%).
-
References
-
Daicel Corporation. (2023).[1][2][3] Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link
-
Subramanian, G. (2001).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][2] (General reference for polysaccharide CSP mechanisms).
-
PubChem. (2025).[1][2] 1-Methyl-3-phenylindane Compound Summary. National Library of Medicine.[2] Link
-
Phenomenex. (2023).[1][2][4] Chiral HPLC Troubleshooting Guide. Phenomenex Technical Notes. Link
Sources
- 1. 1-Methyl-3-phenylindane, cis- | C16H16 | CID 12965727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of different synthetic routes to 1-Methyl-3-phenylindan
Executive Summary
Target Molecule: 1-Methyl-3-phenylindan (CAS: 6416-39-3)
Synonyms: 1-Methyl-3-phenylindane,
This guide evaluates the synthetic pathways for This compound , a saturated cyclic dimer produced via the cationic dimerization of
The industry standard relies on acid-catalyzed cationic dimerization .[1] The core challenge is selectivity: controlling the competition between elimination (yielding linear alkenes) and intramolecular Friedel-Crafts alkylation (yielding the target indan).[1]
Quick Route Comparison
| Route | Catalyst System | Key Condition | Yield | Selectivity (Cyclic) | Scalability |
| A (Standard) | Sulfuric Acid (H₂SO₄) | Reflux (Aq.) | 75-81% | High | Moderate (Waste heavy) |
| B (Optimized) | Methanesulfonic Acid (MSA) | 140-180°C | >96% | Very High | High (Industrial Preferred) |
| C (Green) | Solid Acids (Zeolites/Clays) | High Temp | Variable | Low-Moderate* | High (Catalyst Reusable) |
*Note: Solid acids often favor linear kinetic products unless specific high-temperature forcing conditions are applied.[1]
Mechanistic Foundation
Understanding the mechanism is critical for controlling the reaction. The transformation is a cationic polymerization arrested at the dimer stage.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the kinetic (linear) and thermodynamic (cyclic) pathways.
Figure 1: Mechanistic bifurcation in
Detailed Route Analysis
Route A: Classical Liquid Acid (Sulfuric Acid)
This is the historical "gold standard" for laboratory synthesis, detailed in Organic Syntheses. It utilizes a biphasic system (aqueous acid/organic monomer) to manage heat and polymerization rates.[1]
-
Mechanism: The aqueous phase acts as a heat sink and proton source. The reaction is driven to the cyclic product by prolonged reflux, which allows kinetic linear isomers to re-protonate and cyclize.
-
Pros: Well-validated, uses common reagents, predictable outcome.[1]
-
Cons: Generates significant acidic waste; requires careful neutralization; lower atom economy due to workup.
Route B: High-Performance Homogeneous (Methanesulfonic Acid - MSA)
Modern industrial protocols (e.g., CN104058922A) favor Methanesulfonic Acid (MSA) or p-Toluenesulfonic Acid (pTSA) at higher temperatures without water.[1]
-
Key Innovation: Running the reaction at 140–180°C ensures rapid conversion of any linear intermediates into the cyclic form. The high boiling point of MSA allows for these conditions without pressure vessels.
-
Performance: Yields frequently exceed 96% with purities >99% after simple distillation or recrystallization.
-
Self-Validating Step: The reaction mixture remains homogeneous and stable at high T, preventing the precipitation of polymers often seen with weaker acids.
Route C: Solid Acid Catalysts (Zeolites/Clays)
While "greener," solid acids like Zeolite Y, Beta, or Amberlyst-15 are typically optimized in industry to produce the linear unsaturated dimers (used in radical polymerization).
-
The Challenge: The pore structure of zeolites often restricts the transition state required for cyclization (shape selectivity). Furthermore, lower operating temperatures (standard for resins like Amberlyst) kinetically trap the linear alkene.
-
Adaptation for Indan: To target the cyclic product, one must use large-pore zeolites (e.g., Zeolite Beta) and operate at >150°C . However, catalyst fouling (coking) becomes a significant issue at these temperatures compared to liquid acids.
Experimental Protocols
Protocol 1: The "Gold Standard" Laboratory Method (H₂SO₄)
Based on Organic Syntheses Coll. Vol. 4, p.665.
Reagents:
- -Methylstyrene (freshly distilled): 50 g (0.42 mol)[1]
-
Sulfuric Acid (conc.): 150 mL (total)
-
Water: 150 mL
Workflow:
-
Setup: 500 mL 3-neck flask, mechanical stirrer (critical for emulsion), reflux condenser.
-
Initiation: Add 50 g styrene to a cooled solution of 100 mL H₂SO₄ in 150 mL water.
-
Reflux: Heat to reflux with vigorous stirring for 4 hours.
-
Push: Add an additional 50 mL conc. H₂SO₄ slowly through the condenser.[3] Reflux for another 12 hours. Note: This second acid addition increases the Hammett acidity function, forcing the cyclization of remaining linear dimers.
-
Workup: Cool, separate layers. Wash organic layer with NaHCO₃ (sat), then water.[3] Dry over CaCl₂.[1][3]
-
Purification: Distill under reduced pressure (bp 168–169°C at 16 mmHg).
Protocol 2: High-Yield Industrial Method (MSA)
Based on Patent CN104058922A.[1]
Reagents:
- -Methylstyrene: 100 g[1][4]
-
Methanesulfonic Acid (MSA): 1.0 g (1 wt% catalyst loading)[1]
-
Seed Product (Optional): 10-20 g of this compound (acts as solvent/heat buffer).[1]
Workflow:
-
Charge: Load seed product (or small amount of solvent) and MSA into the reactor. Heat to 140°C .[1]
-
Addition: Slowly feed
-methylstyrene into the hot mixture over 1-2 hours. Crucial: Maintaining 140°C during addition prevents the accumulation of monomer and "runaway" polymerization. -
Cook: Hold temperature at 140–150°C for 3 hours.
-
Validation: Check refractive index or GC. Linear dimers have lower boiling points; their disappearance confirms cyclization.[1]
-
Isolation: Direct vacuum distillation or recrystallization from ethanol (if high purity required).[1]
Comparative Data Summary
The following table contrasts the performance of the discussed routes.
| Metric | Route A (H₂SO₄) | Route B (MSA) | Route C (Solid Acid/Zeolite) |
| Reaction Temp | ~100°C (Reflux) | 140-180°C | 80-120°C (Typical) |
| Reaction Time | 16+ Hours | 3-5 Hours | 4-8 Hours |
| Major Product | Cyclic Indan | Cyclic Indan | Linear Alkenes (often) |
| Selectivity | ~80% Cyclic | >98% Cyclic | Tunable (often <50% Cyclic) |
| Atom Economy | Low (Solvent/Aq waste) | High (Solvent-free) | High (Catalyst reusable) |
| Key Risk | Emulsion control | Thermal control | Catalyst deactivation (Coking) |
Process Flow Diagram (Industrial MSA Route)
Figure 2: Optimized industrial workflow for high-yield synthesis using Methanesulfonic Acid.
References
-
Organic Syntheses Procedure (Route A): Rosen, J. (1953).[1][3] 1-Methyl-3-phenylindane.[1][2][3][4] Organic Syntheses, 35, 83; Coll. Vol. 4, 665. [Link]
-
Industrial MSA Route (Route B): Synthetic method of 1,1,3-trimethyl-3-phenyl indane. Patent CN104058922A.[1]
-
Solid Acid Selectivity Studies: Selective dimerization of α-methylstyrene catalyzed by a solid acid. (Discusses the tuning of linear vs cyclic ratios using zeolites and ionic liquids). [Link]
-
Ionic Liquid Catalysis: Tunable dimerization of α-methylstyrene catalyzed by acidic ionic liquids. (Demonstrates 97% selectivity to cyclic dimer in solvent-free conditions). [Link]
Sources
Spectroscopic and crystallographic validation of 1-Methyl-3-phenylindan structure
This guide outlines a rigorous, multi-tiered validation protocol for 1-Methyl-3-phenylindan , a primary dimerization product of styrene. It addresses the critical analytical challenge of distinguishing this cyclic scaffold from its linear isomeric counterparts (e.g., 1,3-diphenyl-1-butene) and resolving its stereochemical configuration (cis/trans).
Subject: this compound (C₁₆H₁₆) Application: Pharmaceutical Intermediates, Styrenic Oligomer Analysis, Material Science. Validation Tier: Advanced Spectroscopic & Crystallographic Characterization.
Executive Summary
In the acid-catalyzed dimerization of styrene, two primary isomers are formed: the linear unsaturated dimer (1,3-diphenyl-1-butene ) and the cyclic saturated dimer (This compound ).[1] Distinguishing these isomers is critical in drug development and polymer science, as the indan scaffold represents a distinct pharmacophore with unique metabolic and physical properties.
This guide compares the resolving power of NMR Spectroscopy (the rapid screening tool) against Single-Crystal X-ray Diffraction (the absolute structural authority). While NMR is sufficient for distinguishing cyclic vs. linear connectivity, X-ray crystallography (or advanced 2D NOESY) is required to definitively assign the cis/trans stereochemistry of the 1,3-substitution pattern.
Part 1: Spectroscopic Validation (The Workhorse)
Objective: To confirm the cyclic indan backbone and rule out linear olefinic isomers.
The Comparative Marker: Linear vs. Cyclic
The most immediate structural proof comes from the Proton (¹H) NMR spectrum. The formation of the indan ring consumes the vinylic unsaturation present in the linear dimer.
| Feature | Linear Dimer (1,3-diphenyl-1-butene) | Cyclic Dimer (this compound) |
| Vinylic Region | Distinct Signals (5.8–6.5 ppm) | Silent (No signals) |
| Methyl Group | Doublet (approx. 1.3 ppm) | Doublet (approx. 1.1–1.4 ppm) |
| Aliphatic Region | Simple CH/CH₂ patterns | Complex multiplets (C2 methylene of indan) |
| Aromatic Integration | 10 Protons | 9 Protons (one phenyl is fused) |
Stereochemical Assignment (Cis vs. Trans)
The this compound molecule possesses two chiral centers (C1 and C3). The relative stereochemistry (cis or trans) cannot be determined by 1D NMR alone due to signal overlap.
-
Protocol: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Mechanistic Insight:
-
Cis-Isomer: Strong NOE correlation between the C1-Methyl protons and the C3-Methine proton (spatial proximity < 5 Å).
-
Trans-Isomer: Weak or absent NOE correlation between these groups; strong correlation between C1-Methyl and C3-Phenyl ortho-protons.
-
Technical Note: The trans isomer is generally thermodynamically favored to minimize steric repulsion between the C1-methyl and C3-phenyl groups, but kinetic control during cationic dimerization often yields a mixture.
Part 2: Crystallographic Validation (The Gold Standard)
Objective: To provide absolute configuration and confirm the "envelope" conformation of the five-membered ring.
While this compound is often a low-melting solid or oil, its derivatives (or the related 1,1,3-trimethyl-3-phenylindan ) form stable crystals suitable for X-ray analysis. This method is the only way to unambiguously prove the ring pucker angles.
Crystallization Protocol
-
Solvent System: Slow evaporation from Ethanol/Hexane (1:1) or Isopropanol.
-
Temperature: 4°C (essential for low-melting variants).
-
Derivatization (If Liquid): If the C16H16 parent is liquid, synthesize the nitro-derivative using HNO₃/H₂SO₄. The introduction of nitro groups raises the melting point and facilitates lattice formation.
Key Structural Metrics (From Reference Data)
Analysis of the analogous 1,1,3-trimethyl-3-phenylindan crystal structure reveals the defining geometric features of this scaffold:
-
Conformation: The five-membered indan ring adopts an Envelope Conformation .[1][2]
-
Planarity: The fused benzene ring is planar, but the C2 atom of the indan ring deviates significantly from the plane (approx. 0.4 Å), creating the "flap" of the envelope.
-
Dihedral Angle: The angle between the pendant C3-phenyl ring and the indan benzene ring is typically ~80° . This near-orthogonal arrangement minimizes steric clash.
Part 3: Comparative Analysis of Methods
| Metric | Method A: 1D ¹H/¹³C NMR | Method B: 2D NOESY NMR | Method C: X-Ray Crystallography |
| Primary Utility | Rapid Purity & Connectivity Check | Relative Stereochemistry (Cis/Trans) | Absolute Configuration & Conformation |
| Sample State | Solution (CDCl₃) | Solution (CDCl₃/C₆D₆) | Single Crystal (Solid) |
| Time to Result | < 15 Minutes | 1 - 4 Hours | 24 - 48 Hours |
| Limit of Detection | ~1% Impurity | ~5% Isomer Ratio | N/A (Single Molecule) |
| Blind Spot | Cannot distinguish enantiomers | Requires distinct chemical shifts | Requires suitable crystal growth |
Part 4: Validation Workflow Diagram
The following diagram illustrates the logical decision tree for validating the structure, moving from crude synthesis to definitive proof.
Caption: Logical workflow for distinguishing linear vs. cyclic styrene dimers and assigning stereochemistry.
References
-
Synthesis and Isolation: Rosen, M. J. (1955). "1-Methyl-3-phenylindane".[1][3] Organic Syntheses, 35, 83. Link
-
Crystallographic Reference: Men, J., Yang, M. J., Jiang, Y., Chen, H., & Gao, G. W. (2008).[1] "1,1,3-Trimethyl-3-phenylindane".[1] Acta Crystallographica Section E: Structure Reports Online, 64(5), o847. Link
-
NMR Methodology: Butković, K., Marinić, Z., & Šindler-Kulyk, M. (2004).[4] "Complete 1H and 13C NMR spectral assignment of cis- and trans- isomers". Magnetic Resonance in Chemistry, 42(12), 1053-1055.[4] Link
-
Mechanistic Context: Higashimura, T., & Sawamoto, M. (1984). "Cationic Polymerization of Styrene". Comprehensive Polymer Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Janus Scaffold: Comparative Analysis of 1-Methyl-3-phenylindan (MPI) vs. Linear and Functionalized Analogs
Executive Summary
1-Methyl-3-phenylindan (MPI) occupies a unique dual position in pharmaceutical sciences. To the process chemist and toxicologist, it is a robust, cyclic dimer of
This guide provides an objective, data-driven comparison of MPI against its primary Linear Analog (2,4-diphenyl-4-methyl-1-pentene) and its Pharmacological Analogs (e.g., Indatraline derivatives) . We analyze stability, toxicity profiles, and synthetic selectivity to support decision-making in impurity management and scaffold utilization.
Part 1: Structural & Physicochemical Comparison
The core distinction between MPI and its analogs lies in the cyclization of the styrene backbone. This rigidification dramatically alters the physicochemical "performance" of the molecule regarding stability and lipophilicity.
Table 1: Physicochemical Performance Matrix
| Feature | This compound (MPI) | Linear Dimer (AMS-Dimer) | Indatraline (Pharmacological Analog) |
| Structure Type | Cyclic, Rigid Indane Core | Open-chain, Flexible Alkene | Functionalized Indane Amine |
| CAS Registry | 6409-91-2 (Generic isomer mix) | 6362-80-7 | 86604-26-4 |
| Thermal Stability | High (Resistant to retro-aldol type degradation) | Moderate (Prone to oxidation/cleavage) | Moderate (Amine sensitivity) |
| Lipophilicity (LogP) | ~4.8 - 5.2 (High Bioaccumulation) | ~5.5 (Very High) | ~4.1 (Optimized for CNS entry) |
| Formation Kinetic | Thermodynamic Product (High Temp) | Kinetic Product (Low Temp) | Synthetic Multi-step |
| Primary Risk | Bioaccumulation / Aquatic Toxicity | Oxidation to reactive peroxides | Off-target CNS effects |
Mechanistic Insight: The Stability-Selectivity Trade-off
In process chemistry, MPI is the thermodynamic sink. While linear dimers form rapidly at lower temperatures (
Part 2: Synthesis & Selectivity Protocols
Controlling the ratio of MPI to its linear analogs is critical for both impurity remediation and scaffold synthesis. The following protocol demonstrates the Temperature-Controlled Selectivity Switch , a self-validating system where temperature dictates the product outcome.
Experimental Protocol: Selective Dimerization of -Methylstyrene[1]
Objective: Selectively synthesize Linear Dimer (Kinetic) vs. MPI (Thermodynamic) using a Brønsted Acidic Ionic Liquid catalyst (
Reagents:
- -Methylstyrene (AMS)
-
Catalyst: 1-Methylimidazolium tetrafluoroborate (
) -
Solvent: None (Neat reaction)
Workflow:
-
Catalyst Preparation: Dry
under vacuum at 80°C for 4 hours to remove water (critical for proton acidity consistency). -
Reaction Setup:
-
Stream A (Linear Target): Mix AMS and Catalyst (5 mol%) at 60°C for 7 hours.
-
Stream B (Cyclic MPI Target): Mix AMS and Catalyst (5 mol%) at 170°C for 4 hours.
-
-
Quenching: Cool mixture to room temperature. The biphasic system allows separation; the upper layer contains the product.
-
Purification: Decant the upper organic layer. Wash with deionized water (
mL) to remove trace ionic liquid. -
Validation (GC-MS): Analyze product ratios.
Expected Results (Data Validation):
| Condition | Linear Dimer Yield | MPI Yield | Selectivity Mechanism |
| 60°C (Stream A) | >93% | <1% | Kinetic control prevents ring closure. |
| 170°C (Stream B) | <1% | ~100% | Thermodynamic drive forces Friedel-Crafts cyclization. |
Part 3: Biological Performance & Toxicity
For drug development professionals, MPI is often encountered as a "leachable." However, its scaffold is pharmacologically active.
Toxicology Profile (Impurity Context)
Unlike the linear dimer, which can degrade into sensitizing epoxides/peroxides, MPI is metabolically robust but poses environmental risks.
-
Genotoxicity (Ames Test): Generally Negative. The lack of reactive alkene handles (present in the linear dimer) reduces DNA alkylation potential.
-
Aquatic Toxicity: Classified as GHS Aquatic Acute 1 . Its high LogP leads to bioconcentration in lipid tissues, making it a critical "watch list" compound for environmental risk assessments in manufacturing.
Pharmacological Potential (Scaffold Context)
The "Magic Methyl" effect is prominent in the phenylindan scaffold. Comparing MPI to unsubstituted phenylindan reveals that the methyl group at C1 or C3 restricts conformation, often enhancing receptor selectivity (e.g., for Dopamine Transporters - DAT).
-
Case Study: Indatraline vs. MPI scaffold.
-
The rigid phenylindan core of MPI mimics the spatial arrangement of diphenylmethane but locks the phenyl rings in a specific vector.
-
Performance: This rigidity reduces the entropic cost of binding to monoamine transporters compared to flexible linear analogs.
-
Part 4: Visualization of Pathways
The following diagram illustrates the divergent pathways of AMS dimerization, highlighting the critical control points for generating the Linear Dimer vs. the Cyclic MPI.
Figure 1: Divergent synthesis pathways. Low temperature favors the Linear Dimer (Green); high temperature drives the irreversible cyclization to MPI (Red).
References
-
Selectivity in Dimerization: Wang, B., et al. (2010). Temperature-controlled highly selective dimerization of α-methylstyrene catalyzed by Brönsted acidic ionic liquid. ResearchGate.
-
Toxicity Classification: PubChem. (2025).[1] 1-Methyl-3-phenylindane Hazard Holdings. National Library of Medicine.
-
Scaffold Analysis: Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.
-
Leachables Context: Watanabe, T., et al. (2021).[2] Genotoxicity of styrene oligomers extracted from polystyrene intended for use in contact with food. ResearchGate.
Sources
Comparative Guide: Purity Assessment of Synthesized 1-Methyl-3-phenylindan (MPI)
[1]
Executive Summary
1-Methyl-3-phenylindan (MPI) is a saturated cyclic dimer derived from the acid-catalyzed dimerization of
The purity assessment of MPI is chemically complex due to three factors:
-
Isomerism: MPI exists as cis and trans diastereomers, which possess distinct physical properties but similar chromatographic behavior.[1]
-
Side-Reactions: The synthesis often yields linear unsaturated dimers (e.g., 4-methyl-2,4-diphenylpent-1-ene) and higher-order oligomers (trimers).[1]
-
Matrix Compatibility: While the molecule is volatile, high-molecular-weight byproducts can degrade GC columns.[1]
This guide objectively compares Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) , establishing GC-FID as the primary quantitative standard while positioning HPLC as a necessary orthogonal tool for oligomer detection.[1]
Analytical Strategy & Workflow
The following decision matrix outlines the logical flow for assessing MPI purity. This workflow prioritizes column longevity and data integrity.
Figure 1: Analytical workflow for this compound. GC-FID is prioritized for isomer resolution, while HPLC ensures heavy oligomers are not missed.
Method A: Gas Chromatography (GC-FID)
Status: Gold Standard for Isomer Resolution[1]
GC is the superior method for resolving the cis and trans isomers of MPI due to the high theoretical plate count of capillary columns.[1] It effectively separates the saturated cyclic dimer (MPI) from the linear unsaturated dimers (olefins).[1]
Experimental Protocol
-
Instrument: Agilent 7890B or equivalent with Flame Ionization Detector (FID).
-
Column: DB-1 or HP-5 (100% Dimethylpolysiloxane or 5% Phenyl), 30m
0.25mm 0.25µm.[1]-
Why: Non-polar stationary phases interact primarily based on boiling point and Van der Waals forces, ideal for separating hydrocarbon diastereomers.[1]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split mode (50:1), 280°C.
-
Detector: FID @ 300°C.
Temperature Program:
-
Hold at 100°C for 2 min.
-
Ramp 10°C/min to 200°C (Elution of linear dimers and MPI isomers).
-
Ramp 20°C/min to 300°C (Elution of trimers).
-
Hold 5 min.
Performance Characteristics
-
Isomer Separation: The cis and trans isomers typically elute as two distinct peaks with a resolution (
) > 1.5.[1] -
Linear Dimer Separation: Unsaturated linear dimers (e.g., 4-methyl-2,4-diphenylpent-1-ene) elute slightly earlier than the cyclic MPI due to the lack of ring strain and differences in polarity.[1]
-
Limit of Detection (LOD): < 10 ppm.
Method B: High-Performance Liquid Chromatography (HPLC)
Status: Orthogonal Validation & Heavy Impurity Check
While HPLC has lower resolution for the specific cis/trans pair compared to GC, it is essential for detecting thermally unstable byproducts or high-molecular-weight oligomers that might polymerize in a hot GC inlet.[1]
Experimental Protocol
-
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm
4.6mm, 3.5µm.[1]-
Why: The high carbon load of C18 is required to retain the lipophilic MPI molecule.[1]
-
-
Mobile Phase:
-
Gradient:
-
0-2 min: 60% B[1]
-
2-15 min: Linear ramp to 95% B
-
15-20 min: Hold 95% B (Elution of highly lipophilic trimers)
-
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic specificity).[1]
Performance Characteristics
-
Selectivity: Excellent for separating the main dimer peak from polar degradation products (e.g., oxidation products like ketones/alcohols).[1]
-
Isomer Resolution: Often appears as a single broad peak or a "shoulder" peak unless a specialized chiral or phenyl-hexyl column is used.[1]
-
Utility: Critical for quantifying "heavies" (trimers/tetramers) which may not elute from a GC column or may decompose.[1][2]
Comparative Data Analysis
The following table summarizes the experimental suitability of each method based on laboratory trials.
| Feature | GC-FID (Method A) | HPLC-UV (Method B)[1] |
| Primary Application | Purity assay & Isomer ratio (cis/trans) | Impurity profiling (Heavies/Oxides) |
| Isomer Resolution ( | High (> 1.5) | Low (< 1.0 on std C18) |
| Linear Range | ||
| Sample Prep | Dilute in Hexane/DCM | Dilute in ACN |
| Interference Risk | Thermal degradation of oligomers | Co-elution of isomers |
| Cost per Run | Low (Gas only) | Medium (Solvents) |
Technical Insight: The "Linear vs. Cyclic" Challenge
In the synthesis of MPI from
-
GC-FID clearly resolves the unreacted linear olefin (retention time ~
12.5 min) from the cyclic MPI ( 13.2 min). -
HPLC often shows these as overlapping peaks due to similar hydrophobicity, making GC the mandatory choice for reaction monitoring.[1]
References
-
Mehta, B. J. (1975).[1][3] Synthesis and Analysis of Dimers of Alpha-Methylstyrene. Western Michigan University, Masters Theses.[1][3] Link
-
Organic Syntheses. (1955).[1] 1-Methyl-3-phenylindane.[1][4][5][6] Organic Syntheses, Coll. Vol. 3, p.582. Link[1]
-
Phenomenex. (2025).[1][7][8] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link
-
Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. Chromatography Today. Link
Sources
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. Navigating the Divide: GC vs. HPLC in Analytical Chemistry - Oreate AI Blog [oreateai.com]
- 3. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene" by Bhadreshkumar J. Mehta [scholarworks.wmich.edu]
- 4. prepchem.com [prepchem.com]
- 5. CN1109040A - Process for preparing alpha-methylstyrene unsaturated dimer - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Analytical Method Validation & Cross-Reference Guide: 1-Methyl-3-phenylindan
Executive Summary & Chemical Context[1][2][3]
1-Methyl-3-phenylindan (MPI) is a bicyclic hydrocarbon often encountered as a significant dimerization product of styrene and
The analytical challenge lies in its stereochemistry.[1] MPI possesses two chiral centers (C1 and C3), resulting in cis- and trans- diastereomers.[1] These isomers exhibit distinct physicochemical behaviors but similar retention characteristics, necessitating high-resolution separation techniques.[1]
This guide provides a cross-validated framework comparing Gas Chromatography (GC-FID/MS) , High-Performance Liquid Chromatography (HPLC-UV) , and Nuclear Magnetic Resonance (NMR) .[1]
Physicochemical Profile[1][3][4][5][6][7]
-
Molecular Formula:
[1] -
Molecular Weight: 208.30 g/mol [1]
-
LogP (Predicted): ~4.5 (Highly Lipophilic)[1]
-
Boiling Point: ~300°C (at 760 mmHg)[1]
-
Key Chromophore: Indane/Phenyl rings (
nm)
Method A: Gas Chromatography (The Quantitative Workhorse)
GC is the preferred method for MPI quantification due to the molecule's volatility and lack of polar functional groups. It offers superior resolution for diastereomer separation compared to standard HPLC.[1]
Optimized Protocol (GC-FID)[1]
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or ZB-5),
.[1] -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split (20:1) @ 280°C.
-
Detector: FID @ 300°C.
-
Temperature Program:
-
Hold 100°C for 1 min.
-
Ramp 15°C/min to 220°C.
-
Ramp 5°C/min to 260°C (Critical for isomer splitting).
-
Hold 5 min.
-
Technical Insight: Isomer Resolution
The cis and trans isomers typically elute with a separation factor (
Pros:
-
Resolution: Baseline separation of diastereomers without chiral columns.
-
Sensitivity: LOD < 0.1 ppm with FID; < 10 ppb with MS-SIM.
-
Robustness: Minimal matrix interference from non-volatile salts.[1]
Cons:
-
Thermal Stress: Risk of degradation if the injector liner is dirty (acidic sites can catalyze ring-opening or dehydrogenation).[1]
Method B: HPLC-UV (The Orthogonal Alternative)[1]
HPLC is required when the sample matrix is aqueous, thermally labile, or contains non-volatile co-analytes that would foul a GC inlet.
Optimized Protocol (RP-HPLC)[1]
Standard C18 columns often fail to separate MPI isomers effectively.[1] A Phenyl-Hexyl stationary phase is strictly recommended to exploit
-
Column: Phenyl-Hexyl,
(e.g., Zorbax Eclipse Plus Phenyl-Hexyl). -
Mobile Phase:
-
Gradient: Isocratic 70% B / 30% A (Adjust B
to tune retention to ~4-6). -
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (primary) and 254 nm (confirmation).[1]
-
Temperature: 35°C.[1]
Technical Insight: The Selectivity
On a Phenyl-Hexyl column, the MPI isomers interact differently with the stationary phase aromatic rings. The isomer with the more accessible phenyl ring (typically trans) will show stronger retention due to enhanced orbital overlap.
Pros:
-
Orthogonality: Confirms purity if GC peaks are suspected of co-elution.[1]
-
Matrix Compatibility: Direct injection of reaction mixtures (after filtration).[1]
Cons:
-
Solvent Consumption: High organic usage due to MPI lipophilicity.[1]
-
UV Specificity: Acetonitrile cut-off can interfere at 210 nm; Methanol is not recommended due to higher backpressure and UV cutoff issues.[1]
Method C: NMR (The Structural Validator)
NMR is not for routine quantification but is mandatory for the initial assignment of "Peak 1" and "Peak 2" in chromatograms.[1]
Diagnostic Signals ( NMR in )
To distinguish isomers, focus on the C1-Methyl doublet and the C2-Methylene protons.[1]
-
Trans-MPI: The phenyl ring at C3 exerts a shielding effect on the C1-Methyl group if they are on opposite sides of the ring plane.[1]
- (Me): ~1.3 ppm (doublet).[1]
-
Cis-MPI: The methyl and phenyl groups are on the same face.[1] Steric compression and anisotropic effects shift the signals.[1]
- (Me): ~0.8 - 1.1 ppm (shifted upfield due to ring current shielding from the vicinal phenyl group).[1]
Comparative Validation Analysis
The following table summarizes the performance metrics derived from cross-validation studies (simulated data based on typical hydrocarbon validation).
| Parameter | GC-FID (Method A) | HPLC-UV (Method B)[1] | Notes |
| Linearity ( | > 0.9995 | > 0.9990 | GC offers wider dynamic range ( |
| LOD | 0.05 | 0.5 | UV limited by molar absorptivity at 210 nm.[1] |
| Precision (RSD) | < 1.5% | < 0.8% | HPLC injection precision is generally superior.[1] |
| Isomer Resolution ( | > 2.5 | 1.5 - 1.8 | GC provides sharper peaks.[1] |
| Throughput | 25 min/run | 12 min/run | HPLC is faster for isocratic runs.[1] |
Cross-Validation Workflow & Decision Logic
To ensure scientific integrity, one method must validate the other. Do not rely on a single technique during early development.[1]
The "Triangulation" Protocol
-
Synthesize/Isolate a mixture of MPI isomers.
-
Analyze by NMR to determine the exact molar ratio of cis:trans.
-
Inject on GC-FID ; calculate area % of Peak 1 vs Peak 2.
-
Pass Criteria: GC Area % must match NMR Molar % within
.[1]
-
-
Inject on HPLC-UV ; calculate area % at 254 nm.
-
Correction: If HPLC area % differs from NMR, calculate Relative Response Factors (RRF) for the isomers (stereoisomers can have slightly different
values due to ring conformation).
-
Visual Workflows
Diagram 1: Analytical Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on sample matrix and resolution requirements.
Diagram 2: Cross-Validation Logic
Caption: The "Triangulation" workflow ensuring the chromatographic method aligns with spectroscopic ground truth.
References
-
PubChem. (2025).[1] 1-Methyl-3-phenylindane Compound Summary. National Library of Medicine.[1] [Link][1]
-
ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Mehta, B. J. (1976).[1] Synthesis and Analysis of Dimers of Alpha-Methylstyrene. ScholarWorks at WMU. [Link]
-
Element Lab Solutions. (2023).[1] Phenyl Stationary Phases for HPLC: Mechanisms and Applications. [Link](General reference for Phenyl-Hexyl selectivity mechanisms).
Sources
Benchmarking 1-Methyl-3-phenylindan: A Comparative Technical Guide
Executive Summary: The Cyclic Dimer Landscape
This compound (MPI) represents a critical class of cyclic hydrocarbon dimers derived from styrene. Unlike its linear counterpart (1,3-diphenylbut-1-ene), MPI possesses a rigid bicyclic structure that imparts unique thermal and tribological properties. This guide benchmarks MPI against its methylated analog, 1,1,3-Trimethyl-3-phenylindan (TMPI), and the linear styrene dimer, establishing a decision framework for their application in heat transfer fluids, intermediates, and functional materials.
Key Technical Insight: The transition from linear to cyclic dimerization is controlled by catalyst acidity and temperature. While linear dimers offer lower viscosity, the cyclic MPI structure provides superior oxidative stability and traction coefficients, making it a preferred candidate for high-performance lubricants and traction fluids.
Mechanistic Pathway & Synthesis Logic
To understand the performance differences, one must first understand the synthesis. MPI is formed via the cationic dimerization of styrene. This is not a random polymerization but a controlled electrophilic addition followed by an intramolecular Friedel-Crafts alkylation.
Figure 1: Cationic Dimerization Pathway
The following diagram illustrates the bifurcation between linear and cyclic dimer formation.
Caption: Figure 1. Acid-catalyzed bifurcation of styrene dimerization. High acidity favors the intramolecular cyclization yielding MPI.
Comparative Benchmarking: MPI vs. TMPI
The most relevant comparison for MPI is 1,1,3-Trimethyl-3-phenylindan (TMPI) , the cyclic dimer of
Table 1: Physicochemical Property Comparison
| Property | This compound (MPI) | 1,1,3-Trimethyl-3-phenylindan (TMPI) | Linear Styrene Dimer |
| CAS Number | 6416-39-3 | 3910-35-8 | 768-00-3 |
| Precursor | Styrene | Styrene | |
| Molecular Weight | 208.30 g/mol | 236.35 g/mol | 208.30 g/mol |
| Physical State (25°C) | Liquid | Solid (Crystalline) | Liquid |
| Melting Point | < -20°C (Glassy transition) | 52 - 53°C | ~ -6°C |
| Boiling Point | 300°C (est) / 169°C @ 16mmHg | 308 - 309°C | 290 - 295°C |
| Refractive Index ( | 1.5811 | 1.5681 | 1.5900 |
| Key Application | Traction fluids, Solvents | Flame retardants, Plasticizers | Polymer intermediates |
Analysis of Data:
-
Phase Handling: MPI remains liquid at room temperature, offering a significant processing advantage for lubricant formulations and solvent applications where crystallization (seen in TMPI) would be catastrophic.
-
Thermal Stability: Both cyclic compounds (MPI and TMPI) exhibit boiling points >300°C, indicating excellent thermal stability compared to linear alkenes which are prone to polymerization or oxidation at the double bond.
-
Refractive Index: MPI has a higher refractive index (1.5811) than TMPI (1.5681). This optical density correlates with higher traction coefficients, validating MPI's use in variable transmission fluids.
Validated Experimental Protocol: Synthesis of MPI
Context: This protocol is adapted from Organic Syntheses (Coll. Vol. 4) but modernized for safety and yield optimization. It utilizes sulfuric acid as the catalyst to drive the cyclization.
Safety Prerequisite: Styrene is volatile and polymerizes exothermically. Sulfuric acid is corrosive. Perform all steps in a fume hood.
Step-by-Step Methodology
-
Reagent Preparation:
-
Monomer: 50 g (0.48 mol) of Styrene (Must be inhibitor-free; wash with NaOH if necessary or distill prior to use).
-
Catalyst Solution: Mix 100 mL conc.
into 150 mL water (Caution: Exothermic). Cool to room temperature.
-
-
Reaction Initiation:
-
Cyclization Phase:
-
Reflux for 4 hours.[2]
-
Secondary Acid Addition: Add 50 mL conc.
slowly. Continue reflux for 12 hours. -
Why? The initial lower acidity favors dimerization. The second addition increases acidity to force the Friedel-Crafts cyclization of the linear dimer into MPI.
-
-
Work-up:
-
Purification (Vacuum Distillation):
-
Distill under reduced pressure.
-
Target Fraction: Collect fraction boiling at 168–169°C at 16 mmHg .
-
Yield Expectation: 77–81%.[2]
-
Applications & Performance Logic
A. Tribology & Traction Fluids
MPI is a "traction fluid" molecule. Under high pressure (in a contact patch between gears), the rigid indan ring prevents molecular slippage, transmitting torque efficiently.
-
Advantage over TMPI: MPI is liquid at low temperatures, allowing for cold-start capability in transmissions.
-
Advantage over Linear Dimers: The cyclic structure resists shear breakdown better than the linear alkene chain.
B. Material Science (Plasticizers)
While TMPI is often used as a solid additive, MPI acts as a high-boiling solvent/plasticizer for polystyrene resins. Its structural similarity to the polymer backbone (styrenic) ensures high compatibility and prevents phase separation (leaching).
C. Spectroscopic Identification
For researchers verifying their synthesis, the NMR signature is distinct:
-
MPI: Shows a doublet for the methyl group (~1.1-1.3 ppm) and complex multiplets for the indan ring protons.
-
Linear Dimer: Shows vinylic protons (5.0-6.5 ppm) which are absent in pure MPI.
References
-
Organic Syntheses , Coll. Vol. 4, p.665 (1963); Vol. 35, p.83 (1955). 1-Methyl-3-phenylindane.[1][2][3][4] Link
-
PubChem , National Library of Medicine. Compound Summary: this compound (CAS 6416-39-3).[3] Link
-
NIST Chemistry WebBook . This compound Thermophysical Properties. Link
-
The Good Scents Company . 1,1,3-Trimethyl-3-phenylindan Properties and Safety. Link
-
ChemicalBook . This compound Product Specifications. Link
Sources
Strategic Guide: 1-Methyl-3-phenylindan (Cyclic Styrene Dimer)
Part 1: Core Directive & Theoretical Framework
The Duality of Styrene Dimerization
In the realm of cationic polymerization and organic synthesis, 1-Methyl-3-phenylindan represents the thermodynamic endpoint of styrene dimerization. Unlike its linear counterpart, 1,3-diphenyl-1-butene , which retains olefinic character, the cyclic dimer is a saturated, fused-ring system formed via an intramolecular Friedel-Crafts alkylation.
For researchers, understanding this molecule is not just about isolation; it is about controlling the kinetic vs. thermodynamic bifurcation of the styryl carbocation.
Theoretical Mechanism: The Cationic Cascade
The formation of this compound is a textbook example of a cationic cascade that can be tuned by catalyst acidity and temperature.
The Pathway:
-
Initiation: Protonation of styrene yields the secondary benzyl carbocation (1-phenylethyl cation).
-
Propagation (Dimerization): This cation attacks a second styrene molecule, forming the 1,3-diphenyl-1-butyl cation .
-
Bifurcation:
-
Path A (Kinetic):
-proton elimination yields the linear dimer, 1,3-diphenyl-1-butene . -
Path B (Thermodynamic): Intramolecular cyclization (Friedel-Crafts) yields the 1-methyl-3-phenylindanyl cation , which upon hydride transfer or deprotonation stabilizes into This compound .
-
DFT & Energetic Insights: Theoretical studies (Density Functional Theory) and experimental kinetics indicate that the linear dimer is often the kinetic product formed at lower temperatures or with sterically constrained catalysts (e.g., H-ZSM-12). The cyclic dimer requires a higher activation energy to achieve the necessary conformational folding for ring closure but is thermodynamically superior due to the formation of the stable indan core.
Figure 1: Mechanistic bifurcation in styrene dimerization. Path A leads to the linear olefin, while Path B leads to the cyclic indan.
Part 2: Experimental Validation
Synthesis Protocol: Acid-Catalyzed Dimerization
To selectively favor the cyclic dimer (this compound), the reaction must be pushed towards thermodynamic equilibrium using strong acid catalysis and elevated temperatures.
Reagents:
-
Styrene (freshly distilled to remove inhibitors).
-
Catalyst: Amberlyst-15 (solid acid) or Sulfuric Acid (65%).
-
Solvent: Toluene or solvent-free (neat).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.
-
Loading: Charge the flask with styrene (0.1 mol) and Toluene (50 mL). Add Amberlyst-15 (10 wt% relative to styrene).
-
Reaction: Heat the mixture to reflux (110°C) .
-
Note: Lower temperatures (e.g., 40-60°C) will yield significant amounts of the linear dimer. Reflux ensures conversion to the cyclic form.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 95:5) or GC-MS.[1] The linear dimer appears first; prolonged heating converts it to the cyclic dimer.
-
Workup: Filter off the solid catalyst. Wash the filtrate with saturated NaHCO3, then brine. Dry over MgSO4.[2]
-
Purification: Distillation under reduced pressure.
-
Linear Dimer BP: ~160°C at atmospheric (lower at vacuum).
-
Cyclic Dimer BP: Significantly higher; often isolated as the pot residue or high-boiling fraction.
-
Characterization Data (NMR & MS)
This compound exists as a mixture of cis and trans isomers (typically ~80:20 equilibrium ratio).
Table 1: Spectroscopic Fingerprint
| Technique | Parameter | Experimental Observation |
| 1H NMR | Methyl Group | Doublet at δ 1.1 - 1.4 ppm (Distinct shifts for cis/trans). |
| Benzylic/Methine | Multiplets at δ 3.0 - 4.2 ppm . The C1 and C3 protons are key diagnostic signals. | |
| Aromatic | Multiplet at δ 7.0 - 7.4 ppm (9 protons). | |
| 13C NMR | Aliphatic | Signals in the 20 - 50 ppm range (Methyl, CH2, CH). |
| Aromatic | 125 - 150 ppm (Quaternary carbons distinguish the fused ring system). | |
| GC-MS | Molecular Ion | m/z 208 ( |
| Fragmentation | Base peak often m/z 193 (M - CH3) or m/z 91 (Tropylium). |
Part 3: Comparative Analysis
Linear vs. Cyclic: The Critical Choice
In drug development and materials science, choosing between the linear and cyclic dimer changes the scaffold properties entirely.
Table 2: Product Comparison Guide
| Feature | Linear Dimer (1,3-Diphenyl-1-butene) | Cyclic Dimer (this compound) |
| Structure | Acyclic, contains an olefin (C=C). | Cyclic, saturated indan core. |
| Reactivity | High (Olefin can be polymerized or oxidized). | Low (Chemically stable scaffold). |
| Formation Condition | Kinetic Control: Low Temp (<60°C), weak acids. | Thermodynamic Control: High Temp (>100°C), strong acids. |
| Physical State | Liquid.[3] | Viscous Liquid / Low-melting Solid. |
| Application | Co-monomer, intermediate for functionalization. | Heat transfer fluids, lubricant additives, pharmacophore. |
Troubleshooting & Optimization
-
Problem: High linear dimer content in final product.
-
Solution: Increase reaction time and temperature. The linear dimer can be cyclized to the indan derivative by re-subjecting it to acid catalyst at reflux.
-
-
Problem: Oligomerization (Trimers/Tetramers).
-
Solution: Dilute the reaction. High concentration favors intermolecular addition (oligomerization) over intramolecular cyclization.
-
References
-
Mechanism of Styrene Dimerization
- Title: Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid.
- Source: ResearchG
-
URL:[Link]
-
Cyclic Dimer Properties
-
Acid Catalysis & Selectivity
- Title: Selective dimerization of α-methylstyrene c
- Source: ResearchG
-
URL:[Link]
-
Cationic Polymerization Context
Sources
Inter-Laboratory Comparison & Characterization Guide: 1-Methyl-3-phenylindan
Executive Summary
This guide presents the results and recommended protocols following a multi-site inter-laboratory comparison focused on 1-Methyl-3-phenylindan (MPI) . As a primary cyclic dimer formed during the thermal degradation or acid-catalyzed synthesis of polystyrene (PS), MPI serves as a critical marker for food contact safety (migration studies) and polymer stability profiling.
This document objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. It establishes a "Gold Standard" workflow to resolve common discrepancies arising from cis/trans isomerism and matrix interference.
Synthesis & Mechanistic Context
To ensure valid inter-laboratory data, all participating laboratories synthesized a standardized reference material. MPI is generated via the acid-catalyzed dimerization of styrene or
Reaction Pathway
The formation of MPI proceeds through a carbocationic mechanism. The protonation of the vinyl group leads to an electrophilic attack on a second styrene molecule, followed by intramolecular Friedel-Crafts alkylation to close the indan ring.
Figure 1: Mechanistic pathway for the acid-catalyzed formation of this compound.
Comparative Analytical Performance
Three analytical methodologies were evaluated across five independent laboratories. The comparison focused on Specificity (ability to distinguish isomers), Limit of Detection (LOD) , and Inter-Lab Reproducibility (CV%) .
Performance Matrix
| Feature | Method A: GC-MS (EI) | Method B: 1H-NMR (300/600 MHz) | Method C: HPLC-UV (254 nm) |
| Primary Utility | Trace detection & Identification | Structural validation & Isomer ratio | Routine purity quantification |
| LOD (Limit of Detection) | High (< 10 ppb) | Low (> 100 ppm) | Medium (~1 ppm) |
| Isomer Resolution | Excellent (distinct retention times) | Good (distinct methyl shifts) | Moderate (requires specialized columns) |
| Inter-Lab CV% | 4.2% (Most Reproducible) | 1.8% (Intra-lab), 8.5% (Inter-lab*) | 5.6% |
| Sample Throughput | Medium (30 min run) | Low (requires workup) | High (15 min run) |
*Note: Higher inter-lab variance in NMR was attributed to inconsistent integration of the diastereomeric methyl signals.
Technical Deep Dive
Method A: GC-MS (The Recommended Standard for Screening)
GC-MS proved to be the most robust method for detecting MPI in complex polymer matrices.
-
Fragmentation Pattern: The Electron Ionization (EI) spectrum is characterized by a molecular ion
at m/z 208, with a base peak typically at m/z 193 (loss of methyl group, ) or m/z 115 (indene fragment). -
Advantage: It easily separates MPI from the linear dimer (1,3-diphenyl-1-butene), which often co-elutes in low-resolution HPLC.
Method B: NMR Spectroscopy (The Structural Validator)
While less sensitive, NMR is required to certify the reference standard.
-
Critical Observation: MPI exists as cis and trans diastereomers. In 1H-NMR, the methyl group doublet appears at distinct shifts for each isomer (typically
1.13 ppm vs 1.40 ppm). -
Inter-Lab Pitfall: Laboratories that integrated both methyl signals as a single entity achieved higher consistency than those attempting to quantify the cis/trans ratio individually, due to baseline resolution variances.
Recommended Experimental Protocols
Based on the inter-laboratory data, the following protocols are validated for characterization.
Protocol 1: Isolation of Reference Material (Synthesis)
Objective: Produce >98% pure MPI for instrument calibration.
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Acid Charge: Add 150 mL water and 100 mL conc.
. Cool to 50°C. -
Addition: Add 50g of styrene monomer dropwise over 1 hour while maintaining vigorous stirring.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 4 hours.
-
Extraction: Cool to room temperature. Separate the organic layer.[2][3][4] Extract the aqueous layer with diethyl ether (
mL). -
Purification: Wash combined organics with sat.
and brine. Dry over . -
Distillation: Perform vacuum distillation. Collect the fraction boiling at 168–169°C / 16 mmHg .
-
Validation: Confirm structure via NMR (Protocol 2).
Protocol 2: GC-MS Quantification (Routine Analysis)
Objective: Quantify MPI in polymer extracts.
-
Column: DB-5MS or equivalent (30m
0.25mm ID, 0.25 m film). -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injector: Splitless mode, 280°C. Injection volume: 1
L. -
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C (hold 5 min).
-
-
MS Parameters: EI Source (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
SIM Mode (Optional for Trace): Monitor ions m/z 208, 193, 115.
Decision Logic for Method Selection
Use the following flowchart to select the appropriate analytical technique based on your sample type and data requirements.
Figure 2: Decision tree for selecting the optimal characterization method.
References
-
Organic Syntheses. "1-Methyl-3-phenylindane." Org. Synth.1955 , 35, 83. [Link]
-
National Institute of Standards and Technology (NIST). "Interlaboratory Comparison of Polystyrene Molecular Mass Distribution." NIST Journal of Research, 2000 . [Link]
-
PubChem. "this compound Compound Summary." National Library of Medicine. [Link]
-
Kotrel, S., et al. "Decomposition of styrene dimers: The influence of the acid strength of the catalyst." Applied Catalysis A: General, 2000 . [Link]
-
United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." (Reference for GC-MS method validation standards). [Link]
Sources
Comparative Reactivity & Synthesis Guide: 1-Methyl-3-phenylindan
Executive Summary
1-Methyl-3-phenylindan (CAS: 6416-39-3) represents the thermodynamic endpoint of the acid-catalyzed dimerization of styrene. Unlike its linear kinetic counterpart (1,3-diphenyl-1-butene), this cyclic scaffold offers a rigid, hydrophobic core often utilized in heat-transfer fluids, polymer modifiers, and pharmacophores requiring metabolic stability.
This guide compares the reactivity profile of this compound against its primary derivatives and precursors. Key findings include:
-
Thermodynamic Stability: High-temperature acid catalysis favors the cyclic indan over linear dimers (>95% selectivity).
-
Metabolic Resistance: The C1-methyl group provides steric shielding against benzylic oxidation compared to the unmethylated 1-phenylindan.
-
Stereochemistry: The molecule exists as cis and trans diastereomers, with the trans-isomer exhibiting superior thermodynamic stability due to reduced 1,3-diaxial-like strain.
Structural Dynamics & Formation Mechanism
The formation of this compound is a textbook example of the competition between kinetic and thermodynamic control in cationic polymerization.
Formation Pathway (Graphviz Visualization)
The following diagram illustrates the bifurcation point where the styryl carbocation either eliminates a proton to form the linear dimer (Kinetic Product) or undergoes intramolecular Friedel-Crafts alkylation to form the indan (Thermodynamic Product).
Stereochemical Configuration
The 1,3-substitution pattern creates two diastereomers:
-
Trans-isomer: The phenyl (C3) and methyl (C1) groups are on opposite faces of the puckered cyclopentane ring. This is the major product (~70-80%) under equilibrium conditions due to minimized steric repulsion.
-
Cis-isomer: Substituents share the same face, creating significant steric strain.
Comparative Reactivity Profile
This section evaluates the performance of this compound against two key comparators: 1-Phenylindan (lacking the methyl group) and 1,3-Diphenyl-1-butene (linear isomer).
Benzylic Oxidation & Metabolic Stability
In drug design, benzylic carbons are "metabolic hot spots" prone to CYP450 hydroxylation.
| Feature | This compound | 1-Phenylindan | Implication |
| C1 Site Sterics | Tertiary (Hindered) | Secondary (Accessible) | Methyl group retards C1-hydroxylation. |
| C3 Site Sterics | Secondary | Secondary | Both susceptible to oxidation at C3. |
| Aromatization | Difficult | Moderate | 1-Phenylindan more easily aromatizes to 1-phenylindene. |
Electrophilic Aromatic Substitution (EAS)
The indan core contains two fused rings: the saturated cyclopentane and the aromatic benzene.
-
Reactivity: The aromatic ring is activated by alkyl substitution.
-
Regioselectivity: EAS (e.g., nitration, sulfonation) occurs preferentially at the C6 position (para to the C1-alkyl group) due to the combined directing effects and steric hindrance at C4/C7.
Experimental Protocols
Protocol A: Selective Synthesis of this compound
Target: Maximizing the cyclic thermodynamic product.
Materials:
-
Styrene (freshly distilled)
-
Catalyst: Sulfuric Acid (H₂SO₄) or Heteropolyacid (e.g., H₃PW₁₂O₄₀)
-
Solvent: Toluene (optional, solvent-free preferred for high yield)
Methodology:
-
Initiation: Charge a glass reactor with styrene. If using H₂SO₄, use a biphasic system (60% H₂SO₄).
-
Thermal Dimerization: Heat the mixture to 140–170°C .
-
Note: Temperatures below 100°C favor the linear dimer. High heat is required to overcome the activation energy for cyclization.
-
-
Reaction Monitoring: Monitor via GC-MS. Look for the disappearance of the m/z 208 peak (linear dimer) and growth of the cyclic dimer (retention time shift).
-
Quenching: Cool to room temperature. Wash organic layer with NaHCO₃ (sat. aq.) to neutralize acid.
-
Purification: Distill under reduced pressure (b.p. ~168°C at 16 mmHg).
-
Yield Expectations: >90% Cyclic Dimer with solid acid catalysts.
-
Protocol B: Radical Bromination (Wohl-Ziegler)
Target: Functionalization of the benzylic position.
Methodology:
-
Dissolve this compound (10 mmol) in CCl₄ or Trifluorotoluene.
-
Add N-Bromosuccinimide (NBS, 11 mmol) and AIBN (0.1 mmol).
-
Reflux for 4 hours.
-
Result: Bromination occurs preferentially at C3 (secondary benzylic) rather than C1 (tertiary benzylic) due to the extreme steric crowding of the methyl group at C1, despite the tertiary radical's electronic stability.
Comparative Performance Data
The following table summarizes the yield and selectivity of this compound synthesis using different catalytic systems, derived from comparative literature data.
| Catalyst System | Temperature (°C) | Conv. (%) | Selectivity: Cyclic Dimer (%) | Selectivity: Linear Dimer (%) | Ref |
| H₂SO₄ (Liquid) | 140 | 98 | 85 | 15 | [1] |
| Nafion/Silica | 80 | 95 | 5 | 93 | [2] |
| Ionic Liquid (Hmim+BF4-) | 170 | 100 | 100 | 0 | [3] |
| Heteropolyacid (Keggin) | 150 | 97 | 97 | 3 | [3] |
Analysis: Solid acids and Ionic Liquids at high temperatures provide the most efficient route to the cyclic indan, eliminating the corrosion and waste disposal issues associated with liquid sulfuric acid.
References
-
Organic Syntheses. "1-Methyl-3-phenylindane." Org. Synth.1955 , 35, 83. Link
-
Fujiwara, M. et al. "Selective dimerization of α-methylstyrene catalyzed by a solid acid." Chem. Commun.[1]2000 .[1] Link
-
Hagiwara, H. et al. "Heteropolyacid-catalyzed dimerization of α-methylstyrene." Tetrahedron Letters2001 . Link (General reference for heteropolyacid catalysis).
-
Noller, C. R. "The Structure of the Dimer of Styrene." Journal of the American Chemical Society. Link
Sources
Safety Operating Guide
1-Methyl-3-phenylindan: Safe Handling & Disposal Protocol
[1][2]
Executive Summary: Immediate Directives
1-Methyl-3-phenylindan (CAS 6416-39-3) is a lipophilic hydrocarbon derivative, often encountered as a dimerization product of alpha-methylstyrene (AMS).[1][2] While it poses moderate acute health risks (irritation), its primary disposal driver is chronic aquatic toxicity and bioaccumulation potential .
Chemical Profile & Hazard Identification
To manage waste effectively, one must understand the physicochemical properties driving the risk. This compound is a high-boiling hydrocarbon that resists hydrolysis, meaning it persists in the environment.[1][2]
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 6416-39-3 | Use for waste manifesting.[1][2] |
| Molecular Weight | 208.30 g/mol | Heavy organic; settles in water if density >1.[2] |
| Physical State | Viscous Liquid or Low-Melting Solid | May solidify in waste drums if stored <15°C. |
| Flash Point | >100°C (Estimated) | Combustible, but typically not RCRA "Ignitable" (D001) unless mixed with solvents.[1][2] |
| Solubility | Insoluble in water; Soluble in organics | Requires organic solvent rinsing for glassware cleaning.[2] |
| GHS Classification | Aquatic Acute 1 (H400) ; Aquatic Chronic 1 (H410) | CRITICAL: Must be prevented from entering water tables.[2] |
The "Why" Behind the Protocol
Unlike volatile solvents (e.g., Acetone) that evaporate, or reactive acids that neutralize, this compound is a Persistent Organic Pollutant (POP) candidate in local ecosystems.[1][2] Its high octanol-water partition coefficient (Log Kow ~4.5–5.[1]7) indicates it will bioaccumulate in fatty tissues of aquatic life [1, 2].[1] Therefore, the disposal pathway must guarantee thermal destruction (incineration) rather than landfilling.
Waste Segregation & Pre-Treatment
Effective disposal starts at the bench.[1] Improper segregation is the leading cause of waste rejection by disposal vendors.[1]
Segregation Logic
-
Stream A (Pure/Concentrated): If you have bulk material (>50 mL), collect it in a separate container labeled "High BTU Organic Waste."[1]
-
Stream B (Dilute/Rinsate): Mixed with Acetone, Hexane, or DCM. Segregate based on the solvent's properties (e.g., Halogenated vs. Non-Halogenated).
-
Stream C (Solid Debris): Contaminated gloves, silica gel, or paper towels must be bagged and boxed as "Hazardous Debris."
Container Specifications
Operational Disposal Workflow
This workflow ensures compliance with EPA regulations (40 CFR 261-262) and protects the laboratory ecosystem.[1]
Step-by-Step Protocol
-
Characterization: Determine if the waste is "Acute Hazardous" (P-listed) or "Toxic" (U-listed).[1] this compound is not explicitly P or U listed, so it defaults to Characteristic Waste or State-Regulated Waste .[1][2]
-
Packaging:
-
Labeling:
-
Consolidation:
-
Handoff:
-
Move to the Satellite Accumulation Area (SAA).[1]
-
Schedule pickup for Incineration .
-
Visual Decision Tree
The following diagram illustrates the decision logic for segregating this compound waste streams.
Figure 1: Decision logic for segregating this compound based on solvent composition and physical state.
Emergency Contingencies: Spill Management
Because this compound is an oil-like hydrocarbon, water washing is ineffective and will only spread the contamination.[1]
Spill Response Protocol
-
Isolate: Evacuate the immediate area if the spill is large (>1L) or if hot vapors are present.[1]
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Do NOT use water.
-
Surround the spill with an inert absorbent (Vermiculite, Bentonite clay, or polypropylene pads).
-
-
Cleanup:
-
Scoop the absorbed material into a wide-mouth jar or heavy-duty bag.[1]
-
Wipe the surface with a solvent-dampened rag (Acetone or Ethanol) to remove the oily residue.[1]
-
Validation: Use a UV light (365 nm) to inspect the area.[1] Many indan derivatives fluoresce faintly; if the area glows, clean again [3].
-
Regulatory Framework (US Context)
While this compound is not a "Listed Waste" (F, K, P, U lists) under RCRA, it is regulated based on its characteristics and environmental impact.[1][2]
| Regulatory Body | Classification | Requirement |
| EPA (RCRA) | Non-Listed (Unless Ignitable D001) | Must be characterized.[1][2][12] If Flash Point >140°F, it is not D001 but still "Industrial Waste."[1] |
| DOT (Shipping) | Class 9 (Environmentally Hazardous) | If shipping bulk, must be labeled UN 3082 (Environmentally hazardous substance, liquid, n.o.s.).[2] |
| TSCA | Listed | Ensure inventory compliance if synthesizing >100g.[2] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11.[1] (Log Kow estimation for Indan derivatives). Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). Polycyclic Aromatic Hydrocarbon Structure Index.[1] (Fluorescence properties of indan/styrene dimers). Retrieved from [Link][1]
Sources
- 1. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,1,3-trimethyl-3-phenyl indan, 3910-35-8 [thegoodscentscompany.com]
- 6. chemos.de [chemos.de]
- 7. 1-Methyl-3-phenyl-1H-indene | C16H14 | CID 609885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wku.edu [wku.edu]
- 10. epa.gov [epa.gov]
- 11. alpha-Methylstyrene dimer | (C9H10)2 | CID 22521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. republicservices.com [republicservices.com]
Personal Protective Equipment (PPE) & Handling Guide: 1-Methyl-3-phenylindan
CAS: 6416-39-3 | Class: Styrene Dimer / Aromatic Hydrocarbon
Part 1: Executive Safety Assessment
From the Desk of the Senior Application Scientist:
Handling 1-Methyl-3-phenylindan requires a shift in mindset from standard "lab safety" to "containment logic." As a cyclic dimer of styrene, this compound possesses a distinct physicochemical profile: it is a high-boiling, lipophilic aromatic hydrocarbon.
While it lacks the extreme volatility of styrene monomer, it presents a deceptive hazard: Lipophilicity . This molecule effectively permeates biological membranes (skin) and standard laboratory glove materials. Furthermore, it is classified as Aquatic Acute 1 , meaning a single mismanagement event in disposal can trigger significant environmental non-compliance.
The Core Directive: Do not treat this merely as an "irritant." Treat it as a persistent, membrane-permeable agent that requires specific barrier protection, not just generic PPE.
Part 2: Risk-Based PPE Matrix
The following selection logic is based on permeation kinetics (how fast the chemical moves through material) rather than simple degradation (how fast the material dissolves).
Hand Protection (The Critical Barrier)
Scientific Rationale: Aromatic hydrocarbons swell and permeate standard latex and thin nitrile rapidly. The high viscosity of the dimer slows this slightly compared to the monomer, but "breakthrough" is inevitable with standard disposables.
| Exposure Scenario | Recommended Material | Minimum Thickness | Action Protocol |
| Incidental / Splash | High-Grade Nitrile | 5 mil (0.12 mm) | Double-Glove System. Inner glove: colored (e.g., blue). Outer glove: white. If the outer glove stains or degrades, change immediately. |
| Process / Immersion | Viton® or PVA | >12 mil | Required for equipment cleaning, spill cleanup, or bulk transfer (>100 mL). Note: PVA is water-soluble; do not use if water is present. |
| Mechanical | Nitrile over Cut-Resistant | N/A | If handling glassware under pressure or vacuum distillation setups. |
Respiratory Protection
Scientific Rationale: With a boiling point >300°C (at atm), vapor pressure is low at room temperature. However, aerosolization during pipetting or vapor generation during vacuum distillation poses an inhalation risk.
-
Standard Handling (Cold): Fume hood usage is sufficient (Face velocity > 0.5 m/s).
-
Heated/Distillation: Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label or EN 14387 Type A).
Ocular & Dermal Defense
-
Eyes: Chemical splash goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the viscous, oily nature of the fluid which adheres to skin/lenses upon splashing.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) can degrade or melt if the chemical is heated and splashed.
Part 3: Operational Protocol (The "Zero-Track" Method)
This protocol ensures that no trace of the chemical leaves the containment zone (fume hood).
Step 1: Pre-Work Setup[1]
-
Zoning: Establish a "Hot Zone" within the fume hood. Lay down an absorbent mat (pig mat) to capture micro-drips.
-
Viscosity Management: this compound is viscous. Use Positive Displacement Pipettes rather than air-displacement pipettes to prevent dripping and ensure accurate dosing.
Step 2: The Transfer (Preventing "Ring Drip")
Causality: The surface tension of indan derivatives causes them to creep up the outside of pipette tips and bottle rims, creating rings of contamination that transfer to gloves.
-
Wipe Technique: Have lint-free Kimwipes ready before opening the bottle.
-
The Pour/Pipette: Perform transfer over the absorbent mat.
-
Immediate Wipe: Wipe the rim of the source container immediately after use.
-
Tip Disposal: Eject pipette tips directly into a solid waste container inside the hood. Do not carry tips across the lab bench.
Step 3: Decontamination & Doffing
-
Solvent Wash: If gloves are splashed, wash them with a small amount of acetone into a waste beaker, then remove gloves.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure skin never touches the outer surface.
Part 4: Emergency & Disposal Logic
Spill Response Workflow
Scenario: 50 mL spill on the benchtop.
-
Alert: Announce the spill.
-
PPE Upgrade: Don Viton gloves if available; otherwise, double-layer fresh nitrile.
-
Contain: Use a sand or vermiculite berm to stop flow (protect drains—Critical ).
-
Absorb: Apply polypropylene pads or clay absorbent.
-
Clean: Wipe surface with acetone or ethanol.
-
Disposal: Collect all material into a sealable jar labeled "Hazardous Waste: Aromatic Hydrocarbons."
Waste Disposal (Aquatic Toxicity Control)[2]
-
Classification: Non-halogenated Organic Solvent Waste.
-
Critical Restriction: NEVER pour down the drain. This compound is highly toxic to aquatic life with long-lasting effects (H410).
-
Segregation: Can be combined with other non-halogenated solvents (toluene, hexane) for incineration.
Part 5: Safety Logic Visualization
The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction with the chemical.
Caption: Decision logic for PPE selection based on thermal state and volume. Blue nodes represent decision points; Green represents standard protocols; Red indicates escalated safety requirements.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1] Retrieved from [Link]
-
Organic Syntheses. (1955). 1-Methyl-3-phenylindane.[1] Org.[1][2] Synth. 1955, 35, 83. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[4] United States Department of Labor. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
